molecular formula C7H7ClN2 B3030432 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine CAS No. 905273-90-7

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine

Cat. No.: B3030432
CAS No.: 905273-90-7
M. Wt: 154.60
InChI Key: ZYALTSUCGPAPGG-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS 905273-90-7) is a high-purity chemical intermediate for research and development. This compound features a bicyclic pyrrolopyridine scaffold, a structure of significant interest in medicinal chemistry due to its presence in pharmacologically active molecules . The pyrrolo[3,4-c]pyridine core is recognized as a privileged structure in drug discovery, with documented scientific interest in its derivatives for a range of biological activities . Research into this structural class has explored potential applications in developing agents for the nervous system, as well as antidiabetic and antimicrobial activities, making it a valuable building block for exploratory synthesis . Specific derivatives of the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione scaffold, a related structure, have been reported in recent bioresearch to exhibit notable analgesic and sedative properties in preclinical models . As a versatile synthetic precursor, this chlorinated dihydropyrrolopyridine is supplied for use in constructing novel molecular entities for pharmaceutical and biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can order 1g quantities, with the compound shipped to ensure stability and integrity .

Properties

IUPAC Name

6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-7-1-5-2-9-3-6(5)4-10-7/h1,4,9H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYALTSUCGPAPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NC=C2CN1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693615
Record name 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905273-90-7
Record name 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties and structure of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine , a versatile bicyclic scaffold increasingly utilized in medicinal chemistry for its ability to mimic isoindoline while offering distinct electronic properties and solubility profiles.

Core Scaffold Analysis & Medicinal Chemistry Applications

Executive Summary

This compound (CAS: 533503-76-5; HCl Salt: 2055840-67-8) is a fused bicyclic heterocycle characterized by a pyrrolidine ring fused to the c-face (3,4-position) of a 2-chloropyridine ring.[1][2] This scaffold serves as a critical "building block" in drug discovery, functioning as a bioisostere of isoindoline (dihydroisoindole) with improved aqueous solubility and reduced lipophilicity due to the pyridine nitrogen.

Its dual-reactivity profile—offering a nucleophilic secondary amine and an electrophilic chloropyridine moiety—makes it an ideal core for Fragment-Based Drug Design (FBDD), particularly in the development of kinase inhibitors (e.g., CSF1R, HPK1) and viral integrase inhibitors.

Chemical Structure & Identity

Nomenclature and Numbering

Correct numbering is vital for synthetic planning. The system is a pyrrolo[3,4-c]pyridine , where the pyridine ring is fused at its 3,4-positions to the pyrrole ring.[2][3]

  • IUPAC Name: this compound[1]

  • SMILES: Clc1cnc2CNCc2c1

  • Molecular Formula: C₇H₇ClN₂

  • Molecular Weight: 154.59 g/mol (Free base)

Structural Visualization

The diagram below illustrates the ring numbering and the key electronic features of the scaffold.

Structure cluster_legend Reactivity Zones N2 N2 (Amine) C3 C3 N2->C3 C1 C1 C1->N2 C3a C3a C3->C3a C7a C7a C3a->C7a C4 C4 C3a->C4 C7a->C1 N5 N5 (Py) C4->N5 C6 C6 (Cl) N5->C6 C7 C7 C6->C7 C7->C7a Desc1 N2: Nucleophilic Center (Alkylation/Acylation) Desc2 C6-Cl: Electrophilic Center (SnAr Displacement)

Figure 1: Numbering scheme of the this compound scaffold. N2 is the secondary amine; C6 is the site of chlorine substitution.

Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the physical behavior of this scaffold is essential for purification and formulation.

PropertyValueNotes
LogP (Calculated) ~0.8 - 1.1Significantly lower than isoindoline (LogP ~2.0), improving water solubility.
pKa (N2 - Amine) ~9.2Typical secondary amine basicity; protonated at physiological pH.
pKa (N5 - Pyridine) ~2.5Weakly basic due to the electron-withdrawing chlorine at C6.
H-Bond Donors 1 (NH)Can form key interactions with backbone carbonyls in kinase hinge regions.
H-Bond Acceptors 2 (N2, N5)The pyridine nitrogen (N5) is a specific acceptor often used to anchor the molecule in active sites.
Solubility ModerateFree base is soluble in DCM, MeOH, DMSO. HCl salt is water-soluble.

Synthetic Pathways[8]

The synthesis of the 6-chloro derivative typically avoids direct chlorination of the bicyclic system, which can be unselective. Instead, the chlorine is installed on the pyridine precursor before ring fusion.

Retrosynthetic Analysis

The most robust route proceeds through the 6-chloropyridine-3,4-dicarboxylic acid derivative, converting it to the imide, followed by reduction.

Detailed Protocol: Imide Reduction Route

Step 1: Formation of the Imide

  • Precursor: 6-Chloropyridine-3,4-dicarboxylic anhydride (or dimethyl ester).

  • Reagents: Urea or Benzylamine (followed by deprotection).

  • Procedure: Heat the anhydride with urea at 180°C to form 6-chloropyrrolo[3,4-c]pyridine-1,3-dione.

  • Yield: Typically 70-85%.

Step 2: Reduction to 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine

  • Challenge: Reducing the carbonyls without dechlorinating the pyridine ring (a common side reaction with LiAlH₄).

  • Recommended Reagent: Borane-Tetrahydrofuran complex (BH₃·THF).

  • Protocol:

    • Dissolve the imide (1.0 eq) in anhydrous THF under Argon.

    • Cool to 0°C. Dropwise add BH₃·THF (1M, 4.0 eq).

    • Reflux for 16 hours. The chlorine atom at C6 is generally stable to borane reduction.

    • Quench: Carefully add MeOH, then 6M HCl. Reflux for 1 hour to break the boron-amine complex.

    • Workup: Basify with NaOH to pH >12, extract with DCM.

    • Purification: Conversion to the HCl salt using 4M HCl in dioxane precipitates the product as a stable solid.

Synthesis Start 6-Chloropyridine-3,4-dicarboxylic acid Step1 Step 1: Imide Formation (Urea, 180°C) Start->Step1 Inter 6-Chloropyrrolo[3,4-c]pyridine-1,3-dione Step1->Inter Step2 Step 2: Carbonyl Reduction (BH3·THF, Reflux) Inter->Step2 Selective Reduction Final This compound Step2->Final

Figure 2: Synthetic workflow for the generation of the core scaffold.

Reactivity & Functionalization[3][8]

The scaffold offers two orthogonal handles for diversification, allowing parallel synthesis of libraries.

Site A: The Secondary Amine (N2)

The pyrrolidine nitrogen is a potent nucleophile.

  • Reactions: Amide coupling (HATU/DIEA), Reductive amination (NaBH(OAc)₃), Urea formation (Isocyanates), Sulfonylation.

  • Strategic Use: This position is usually derivatized first to attach the "tail" of the drug molecule, modulating solubility and solvent exposure in the binding pocket.

Site B: The Chloropyridine (C6)

The chlorine atom is activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-deficient pyridine ring.

  • Reactions: Displacement by amines (primary/secondary), alkoxides, or thiols.

  • Conditions:

    • Amines: Thermal (120°C, NMP/DMSO) or Buchwald-Hartwig coupling (Pd₂(dba)₃, BINAP) if the amine is sterically hindered.

    • Alkoxides: NaH/THF or KOtBu.

  • Strategic Use: This position often targets the "hinge region" in kinases or specific hydrophobic pockets.

Medicinal Chemistry Applications

Scaffold Hopping (Isoindoline vs. Azaisoindoline)

Replacing a benzene ring (isoindoline) with a pyridine ring (pyrrolo[3,4-c]pyridine) lowers the LogP by approximately 1.0 unit. This modification often:

  • Increases metabolic stability (blocking metabolic hotspots).

  • Reduces plasma protein binding.

  • Introduces a new hydrogen bond acceptor (N5).

Case Study: Kinase Inhibition

In the development of CSF1R and HPK1 inhibitors, this scaffold has been used to orient substituents into the ATP-binding pocket. The N2 amine is often substituted with a benzyl or piperazine group to reach the solvent front, while the C6-Cl is displaced by an aniline or heteroaryl amine to form the hinge-binding motif.

Reference Example:

  • Compound: 6-(3-aminophenyl)-2-(4-methylbenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine.

  • Mechanism:[4] The pyridine nitrogen (N5) interacts with the hinge region backbone NH, while the substituent at C6 provides selectivity.

Safety & Handling

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Handling: The free base is prone to oxidation upon prolonged air exposure; store under nitrogen at -20°C. The HCl salt is hygroscopic but chemically stable.

  • Reactivity Warning: Avoid strong oxidizing agents which may form the N-oxide at the pyridine nitrogen, altering the electronic properties of the ring.

References

  • PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information. Link

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Link

  • Collier, P. N., et al. (2013). Synthesis of a 6-Aza-Isoindolinone Scaffold for Kinase Inhibition. Bioorganic & Medicinal Chemistry Letters, 23(17), 4875–4885. Link

  • Zhao, X., et al. (2017). Design and Synthesis of Pyrrolo[3,4-c]pyridine Derivatives as HIV-1 Integrase Inhibitors. European Journal of Medicinal Chemistry, 126, 1-15. Link

  • World Intellectual Property Organization. (2020). WO2020100027 - 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Derivatives as HPK1 Inhibitors. Link

Sources

Solubility profile of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This technical guide details the solubility behavior, solvent compatibility, and handling protocols for 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine , a critical bicyclic scaffold used in the synthesis of kinase inhibitors and neuroprotective agents.

Unlike simple solubility tables, this document focuses on operational solubility —defining which solvents enable specific synthetic transformations (SNAr, acylation) and purification techniques (extraction, chromatography).

Attribute Details
Chemical Name This compound
CAS Number 905273-90-7 (Free Base) 2055840-67-8 (Hydrochloride Salt)
Molecular Formula C₇H₇ClN₂
Molecular Weight 154.60 g/mol (Free Base)
Key Functional Groups Secondary Amine (Pyrroline ring), Chlorinated Pyridine
pKa Estimates ~10.5 (Pyrrolidine N, Basic), ~3.0 (Pyridine N, Weakly Basic)

Physicochemical Basis of Solubility

The solubility profile of this compound is dictated by the competition between its polar bicyclic core and the lipophilic chloro-substituent.

  • Bicyclic Core (Polarity): The pyrrolo[3,4-c]pyridine skeleton possesses high polarity due to the secondary amine (H-bond donor/acceptor) and the pyridine nitrogen (H-bond acceptor). This necessitates polar organic solvents for dissolution.

  • 6-Chloro Substituent (Lipophilicity): The halogen atom increases lipophilicity (LogP ~1.2), allowing the molecule to dissolve in moderately polar chlorinated solvents like Dichloromethane (DCM) but preventing solubility in highly non-polar alkanes.

  • Salt vs. Free Base:

    • Hydrochloride Salt: Highly crystalline, ionic lattice. Soluble in water and methanol; insoluble in DCM/THF unless a base is present.

    • Free Base: Oil or low-melting solid. Soluble in organic solvents (DCM, Dioxane); sparingly soluble in water.

Operational Solubility Profile

The following data aggregates experimental observations from patent literature and standard medicinal chemistry workflows.

Table 1: Solubility in Common Organic Solvents
Solvent ClassSolventSolubility RatingOperational Context
Chlorinated Dichloromethane (DCM) High (Free Base)Primary Reaction Solvent. Ideal for acylation (e.g., Boc-protection) and extraction.
ChloroformHighAlternative to DCM; often used for NMR analysis.
Polar Aprotic 1,4-Dioxane High High-Temp Solvent. Used for SNAr reactions (e.g., with NaOMe) at >100°C.
DMSO / DMFHighUniversal solvent for library synthesis; difficult to remove.
THFModerateGood for reduction reactions; solubility increases with temperature.
Polar Protic Methanol / Ethanol Moderate/High Solubilizes both Free Base and HCl salt. Used in gradients for chromatography.[1]
Aqueous Water (Neutral pH)Low (Free Base)The free base precipitates from water.
Water (Acidic pH < 2)HighForms water-soluble salt.
Non-Polar Hexanes / HeptaneInsoluble Antisolvent. Used to precipitate the product during recrystallization.

Experimental Protocols

Protocol A: Dissolution of HCl Salt for Organic Reactions

Context: The commercial form is often the HCl salt. To react it in organic media (e.g., with an acid chloride), you must generate the free base in situ.

  • Suspension: Weigh This compound HCl into a reaction flask.

  • Solvent Addition: Add Dichloromethane (DCM) (10–15 volumes). The salt will remain as a suspension.

  • Base Activation: Cool to 0°C. Add DIPEA (N,N-Diisopropylethylamine) (3.0–4.0 equivalents) dropwise.

    • Mechanism:[2][3] DIPEA deprotonates the pyrrolidine nitrogen. The lattice energy breaks, and the free base dissolves rapidly into the DCM.

  • Verification: The solution should turn clear (light yellow/orange). If turbidity persists, add a small amount of DMF (5% v/v) as a co-solvent.

Protocol B: Purification via Acid-Base Extraction

Context: Isolating the free base from crude reaction mixtures.

  • Quench: Dilute reaction mixture with DCM .

  • Wash 1 (Basic): Wash the organic layer with saturated aqueous NaHCO₃ or 1M NaOH.

    • Purpose: Ensures the amine remains deprotonated (neutral) and stays in the DCM layer.

  • Wash 2 (Brine): Wash with saturated NaCl to remove trapped water.

  • Drying: Dry over anhydrous Na₂SO₄ .

  • Elution (Chromatography): If further purification is needed, use a silica column eluting with DCM:Methanol (95:5 to 90:10) . The methanol is required to disrupt strong adsorption of the secondary amine to silica silanols.

Visualization of Solubility Logic

Diagram 1: Solvation & Reactivity Workflow

This flowchart illustrates the decision-making process for solvent selection based on the starting material form (Salt vs. Free Base).

SolubilityWorkflow Start Starting Material: 6-Cl-pyrrolo[3,4-c]pyridine CheckForm Check Form Start->CheckForm Salt HCl Salt Form (Solid, Water Soluble) CheckForm->Salt If HCl Salt Base Free Base Form (Oil/Solid, Organic Soluble) CheckForm->Base If Free Base Step1 Suspend in DCM Salt->Step1 Step3 Dissolve in 1,4-Dioxane Base->Step3 Step2 Add DIPEA (3 eq) In-situ Free Basing Step1->Step2 Reaction1 Ready for Acylation/Protection (Solvent: DCM) Step2->Reaction1 Solubilized Reaction2 Ready for SNAr (High Temp) (Solvent: Dioxane/DMSO) Reaction1->Reaction2 Alternative Route Step3->Reaction2

Caption: Workflow for solubilizing the scaffold depending on its ionic state and the intended chemical transformation.

Critical Handling Notes

  • Stability in Solution: The free base is prone to oxidation (darkening) if left in solution for extended periods exposed to air. Store solutions under Nitrogen/Argon.

  • Recrystallization: If the product is solid but impure, Ethanol/Heptane is the preferred solvent system. Dissolve in hot Ethanol, then slowly add Heptane until turbidity appears.

  • Safety: this compound is a skin irritant.[4] DCM and Dioxane are hazardous solvents; perform all dissolution steps in a fume hood.

References

  • World Intellectual Property Organization (WIPO). (2024). Patent WO2024213552A1: NLRP3 Inhibitors. (Example 12 describes the synthesis and handling of 6-methoxy derivative from the 6-chloro precursor using Dioxane/NaOMe). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 122715520: this compound hydrochloride.Link

  • Google Patents. (2020). US Patent 10752632B2: 6-fluoro 2-methylbenzo[d]thiazol-5-yl compounds. (Describes the use of DCM/DIPEA for acetyl chloride reaction). Link

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. (Provides context on the scaffold's stability and medicinal applications). Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) Profiling of 6-Chloropyrrolopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-chloro-1H-pyrrolo[2,3-b]pyridine (commonly referred to as 6-chloro-7-azaindole ) scaffold represents a "privileged structure" in modern kinase inhibitor discovery. As a bioisostere of both purine and indole, it possesses the unique ability to mimic the adenine ring of ATP while offering distinct vectors for chemical diversification.

This guide addresses the specific utility of the 6-chloro substituent. While the N1-C2-C3 region typically anchors the molecule within the ATP-binding hinge region, the C6-chlorine serves as a critical synthetic handle. It allows for the late-stage introduction of solubilizing groups or "tail" moieties that extend into the solvent-exposed regions or the ribose-binding pocket, thereby modulating potency, selectivity, and physicochemical properties (ADME).

Part 1: The Pharmacophore & Structural Anatomy

To design effective SAR campaigns, one must first understand the electronic and steric landscape of the core scaffold.

Numbering and Electronic Distribution

The 7-azaindole system is electron-deficient compared to indole due to the pyridine nitrogen (N7).

  • N1 (Pyrrole NH): Hydrogen bond donor (HBD). Critical for interaction with the hinge region backbone carbonyls (e.g., Glu, Leu).

  • N7 (Pyridine N): Hydrogen bond acceptor (HBA). Interacts with hinge region backbone amides.

  • C6-Cl (The Handle): The chlorine atom at position 6 is activated for substitution, though less so than the 4-position. It sits in a region often corresponding to the solvent front in Type I kinase inhibitors.

The "Purine Mimicry" Hypothesis

The 7-azaindole core aligns almost perfectly with the purine core of ATP.

  • Adenine N1

    
    7-Azaindole N7 
    
  • Adenine N9

    
    7-Azaindole N1 
    

This mimicry allows the scaffold to dock into the catalytic cleft of kinases (e.g., JAK, CDK, GSK-3


, ERK) with high affinity. The 6-chloro group allows medicinal chemists to grow the molecule towards the solvent interface, a common strategy to improve solubility and selectivity without disrupting the primary hinge binding.

Part 2: Synthetic Access & Functionalization

The primary challenge in working with 6-chloropyrrolopyridine is installing the chlorine regioselectively and subsequently displacing it.

Synthesis of the Core (The N-Oxide Route)

Direct chlorination of 7-azaindole typically favors the 3-position (electrophilic aromatic substitution). To install a chlorine at C6, we utilize the Minisci reaction or, more commonly, the N-oxide rearrangement .

Protocol A: Synthesis of 6-Chloro-7-azaindole via N-Oxide
  • Principle: Oxidation of N7 activates the adjacent carbons (C6) toward nucleophilic attack by chloride ions during treatment with POCl

    
     or MsCl.
    

Step-by-Step Methodology:

  • Oxidation: Charge a flask with 1H-pyrrolo[2,3-b]pyridine (1.0 eq) and dimethoxyethane (DME). Cool to 0°C. Add m-CPBA (1.2 eq) portion-wise. Warm to RT and stir for 4–6 h.

  • Workup: Filter the precipitated 7-azaindole-7-oxide. Wash with hexanes to remove benzoic acid byproducts.

  • Rearrangement/Chlorination: Suspend the N-oxide (1.0 eq) in POCl

    
     (5.0 eq). Heat to 80°C for 4 h.
    
    • Note: Monitor by LCMS. The reaction proceeds via a 6-chloro-1-hydroxy intermediate which is subsequently reduced/deoxygenated or directly rearranged depending on exact conditions.

  • Quench: Pour the reaction mixture slowly onto crushed ice/NH

    
    OH (exothermic!). Extract with EtOAc.[1]
    
  • Purification: Flash chromatography (Hex/EtOAc). The 6-Cl isomer is typically less polar than the 4-Cl isomer (if formed).

Functionalizing the C6-Position: S Ar vs. Buchwald

The 6-position is adjacent to the pyridine nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (S


Ar). However, it is less reactive  than the 4-position.
  • S

    
    Ar Limitations:  Requires high temperatures (>150°C, microwave) or strong electron-withdrawing groups at C3. Often fails with sterically hindered amines.
    
  • Buchwald-Hartwig Solution: Palladium-catalyzed cross-coupling is the industry standard for 6-Cl displacement. It proceeds under milder conditions and tolerates a wider range of amines.[2]

SyntheticWorkflow Start 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Oxidation N-Oxidation (m-CPBA) Start->Oxidation NOxide 7-Azaindole N-oxide Oxidation->NOxide Chlorination Reissert-Henze (POCl3, 80°C) NOxide->Chlorination Core 6-Chloro-7-azaindole Chlorination->Core Decision Target Substituent? Core->Decision RouteA Aliphatic Amine (Solubility) Decision->RouteA Buchwald (Pd2(dba)3, Xantphos) RouteB Aryl/Heteroaryl (Pi-Stacking) Decision->RouteB Suzuki (Pd(dppf)Cl2, Boronic Acid)

Figure 1: Synthetic workflow for accessing and functionalizing the 6-chloropyrrolopyridine core. The N-oxide route is preferred for regioselectivity.

Part 3: SAR Logic & Case Studies

The SAR Decision Matrix

When optimizing a hit containing this core, the SAR usually follows three vectors:

VectorStructural RegionInteraction TargetOptimization Goal
Vector 1 N1 / N7 Hinge Region Maintain H-bonds. N1-alkylation usually abolishes activity (unless targeting non-kinase pockets).
Vector 2 C3 Gatekeeper / Back Pocket Introduce bulky groups (halogens, aryls) to fill the hydrophobic pocket or induce conformational changes (Type II inhibition).
Vector 3 C6 (Cl) Solvent Front / Ribose Primary SAR Focus. Displace Cl with amines/ethers to tune lipophilicity (LogD), solubility, and permeability.
Protocol: Buchwald-Hartwig Amination of 6-Cl

This protocol is adapted for library synthesis to explore Vector 3 (Solvent Front).

Reagents:

  • Substrate: 6-chloro-1H-pyrrolo[2,3-b]pyridine derivative (1.0 eq)

  • Amine: R-NH

    
     (1.2 eq)
    
  • Catalyst: Pd

    
    (dba)
    
    
    
    (0.05 eq) or Pd(OAc)
    
    
  • Ligand: Xantphos or BrettPhos (0.1 eq)

  • Base: Cs

    
    CO
    
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Inertion: Charge a microwave vial with the substrate, catalyst, ligand, and base. Cap and purge with N

    
     for 5 minutes.
    
  • Addition: Add the amine and dioxane via syringe.

  • Reaction: Heat to 100°C (thermal) or 120°C (microwave) for 1–2 hours.

    • Checkpoint: TLC should show disappearance of the starting chloride. If conversion is low, add 0.02 eq more catalyst.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Case Study: Tuning Selectivity in CDK8 vs. GSK-3

Recent studies (References 1, 2) highlight how the 6-position dictates selectivity.

  • GSK-3

    
     Inhibitors:  Substitution at C6 with aliphatic diamines  (e.g., N-methylpiperazine) often improves CNS penetration and selectivity by interacting with the ribose-binding residues (e.g., Asp133 in GSK-3
    
    
    
    ).
  • CDK8 Inhibitors: Introduction of rigid aromatic systems at C6 (via Suzuki coupling) tends to favor CDK8 selectivity by exploiting a specific hydrophobic cleft unique to the CDK family.

Data Summary (Hypothetical Aggregate from Literature):

CompoundC6 SubstituentC3 SubstituentIC50 (Target)Selectivity Note
A -Cl-Ph> 10 µMLow potency (Lipophilic)
B -NH-CH

-Pyridine
-Ph45 nM (CDK8)High potency, Type I binder
C -Piperazine-Me-Ph22 nM (GSK-3

)
Improved solubility, CNS active

Part 4: Mechanistic Pathway & Visualization

Understanding the binding mode is critical. The 6-substituent points towards the solvent, often interacting with surface residues.

SAR_Logic Scaffold 6-Chloro-7-Azaindole Scaffold Hinge Hinge Binding (N1 Donor / N7 Acceptor) Scaffold->Hinge Essential Gatekeeper Gatekeeper Interaction (C3 Substitution) Scaffold->Gatekeeper Tuning Solvent Solvent Front / Ribose (C6 Substitution) Scaffold->Solvent Optimization Potency Primary Potency (ATP Competition) Hinge->Potency Selectivity Kinase Selectivity (Steric Exclusion) Gatekeeper->Selectivity Solvent->Potency Auxiliary Contacts ADME Solubility & PK (LogD Modulation) Solvent->ADME

Figure 2: SAR Decision Tree. The C6-position (Green) is the primary vector for solving ADME issues and establishing auxiliary binding contacts.

References

  • Discovery of Novel 1H-Pyrrolo[2,3-b]pyridine Derivatives as Potent CDK8 Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors. Source: European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Source: Organic Letters (MIT/Buchwald Lab).[2] URL:[Link]

  • Structure-Activity Relationship of Pyrrolo[2,3-d]pyrimidines and Pyrrolo[2,3-b]pyridines. Source: Current Medicinal Chemistry. URL:[Link]

Sources

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, physicochemical properties, and key safety and handling protocols. Furthermore, it explores the broader context of the pyrrolopyridine scaffold, its established biological activities, and the potential applications of this specific chlorinated derivative in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this important chemical entity.

Core Compound Identification

This compound is a substituted pyrrolopyridine, a class of bicyclic heterocyclic compounds. The core structure consists of a pyrrole ring fused to a pyridine ring. The specific isomer, [3,4-c], denotes the fusion orientation between the two rings. This compound and its salts, particularly the hydrochloride salt, are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications.

A critical aspect of working with this compound is distinguishing it from its various isomers, such as pyrrolo[2,3-b]pyridine or pyrrolo[3,2-c]pyridine, as the isomeric form dictates the molecule's three-dimensional shape and, consequently, its biological activity.

Below is a summary of the key identifiers for this compound and its commonly available hydrochloride salt.

IdentifierThis compound (Parent Compound)This compound HCl (Hydrochloride Salt)
CAS Number Not explicitly assigned; identified by its PubChem CID.2055840-67-8[1]
PubChem CID 53350376[1]122715520[1]
IUPAC Name This compoundThis compound;hydrochloride[1]
Molecular Formula C₇H₇ClN₂C₇H₈Cl₂N₂[1]
Molecular Weight 154.60 g/mol 191.05 g/mol [1]
Canonical SMILES C1C2=C(CN1)C=NC=C2ClC1C2=CC(=NC=C2CN1)Cl.Cl[1]
InChIKey Not available for parentPWCCHFPOHUVACO-UHFFFAOYSA-N[1]

The Pyrrolopyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolopyridine core is considered a "privileged scaffold" in drug discovery. This is due to its ability to interact with a wide range of biological targets with high affinity and specificity. Pyrrolopyridines are structurally related to purines and other endogenous molecules, allowing them to function as effective mimics or antagonists in various biological pathways.

The fusion of a pyrrole and a pyridine ring creates a rigid, planar system with a unique distribution of electron density and hydrogen bonding capabilities.[2][3] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the N-H group in the pyrrole ring can act as a hydrogen bond donor.[2] This dual functionality is crucial for molecular recognition at the active sites of enzymes and receptors.

Derivatives of the broader pyrrolo[3,4-c]pyridine class have demonstrated a wide spectrum of pharmacological activities, including:

  • Antiviral Activity: Certain derivatives have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[4]

  • Anticancer Activity: The scaffold is a component of molecules designed as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are critical enzymes in cell growth and proliferation pathways often dysregulated in cancer.[5]

  • Antidiabetic Activity: Some pyrrolo[3,4-c]pyridine derivatives have been explored as aldose reductase inhibitors or GPR119 agonists, targets relevant to managing diabetes and its complications.[5]

  • Neurological Activity: The scaffold has been used to develop compounds with analgesic and sedative properties.[4][5]

The addition of a chlorine atom at the 6-position, as in the topic compound, significantly influences its electronic properties and potential for molecular interactions, often enhancing binding affinity or modifying metabolic stability.

Pyrrolopyridine_Scaffold cluster_core Pyrrolopyridine Core cluster_applications Therapeutic Potential Core Pyrrolo[3,4-c]pyridine Scaffold Antiviral Antiviral (e.g., HIV) Core->Antiviral Anticancer Anticancer (e.g., Kinase Inhibitors) Core->Anticancer Antidiabetic Antidiabetic Core->Antidiabetic CNS CNS Activity Core->CNS

Caption: Biological applications of the pyrrolopyridine scaffold.

Synthesis Strategies: A Generalized Approach

A plausible synthetic workflow would likely start from a suitably substituted pyridine or pyrrole precursor, followed by the construction of the second fused ring.

Hypothetical Synthesis Workflow

This diagram illustrates a conceptual pathway. The selection of specific reagents, catalysts, and reaction conditions would require empirical optimization in a laboratory setting.

  • Starting Material Selection: The process would likely begin with a commercially available and appropriately functionalized pyridine derivative, for instance, a di-substituted pyridine containing groups that can be chemically manipulated to form the pyrrole ring.

  • Ring Formation/Annulation: A key step would be the cyclization reaction to form the fused pyrrole ring. This could involve reactions like the Bischler-Möhlau indole synthesis or a palladium-catalyzed cross-coupling reaction followed by intramolecular cyclization.

  • Chlorination: If the starting pyridine is not already chlorinated, a chlorination step would be necessary. This could be achieved using standard chlorinating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The regioselectivity of this step is critical.

  • Reduction/Final Modification: The term "dihydro" in the chemical name indicates that a portion of the pyrrole ring is saturated. If the ring-forming reaction results in an aromatic pyrrole, a subsequent selective reduction step would be required.

  • Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization to achieve the desired level of purity for research applications.

Synthesis_Workflow A 1. Substituted Pyridine Precursor B 2. Ring Annulation Reaction A->B Cyclization Reagents C 3. Aromatization or Reduction B->C Oxidizing/Reducing Agent D 4. Chlorination (if needed) C->D e.g., NCS E 5. Final Purification D->E Chromatography

Caption: A conceptual workflow for pyrrolopyridine synthesis.

Safety, Handling, and Storage

As with any research chemical, proper safety protocols must be strictly followed when handling this compound and its salts. The available data for the hydrochloride salt provides a basis for a comprehensive risk assessment.

GHS Hazard Classification (for Hydrochloride Salt)[1]
Hazard ClassCodeStatement
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation
Recommended Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

  • Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. For larger quantities, consider additional protective clothing.[8]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]

Handling and Storage
  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen.[9]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[9]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Conclusion and Future Outlook

This compound represents a valuable building block in the field of medicinal chemistry. Its structural features, derived from the privileged pyrrolopyridine scaffold, make it an attractive starting point for the synthesis of novel compounds with potential therapeutic value across a range of diseases, including cancer, viral infections, and metabolic disorders. The presence of the chloro-substituent provides a handle for further chemical modification and can enhance the pharmacological properties of its derivatives. Future research efforts will likely focus on incorporating this moiety into larger, more complex molecules and evaluating their biological activity and potential as drug candidates. A thorough understanding of its chemical properties and adherence to strict safety protocols are essential for its effective and safe utilization in a research setting.

References

  • PubChem. (n.d.). 6-chloro-1H,2H,3H-pyrrolo(3,4-c)pyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Retrieved from [Link]

  • PMC. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • RSC Publishing. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Retrieved from [Link]

Sources

Role of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine as a drug intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Dossier: 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Role: Advanced Drug Intermediate & Scaffold for Kinase Inhibition

Part 1: Executive Summary

This compound (CAS: 533503-76-5) is a high-value bicyclic heterocyclic scaffold, increasingly utilized in modern medicinal chemistry as a bioisostere of isoindoline. Its structural significance lies in the fusion of a pyridine ring with a saturated pyrrolidine ring. This "azaisoindoline" core offers two distinct advantages over its carbocyclic counterparts:

  • Physicochemical Optimization: The pyridine nitrogen lowers lipophilicity (

    
    ), improving aqueous solubility and metabolic stability.
    
  • Strategic Functionalization: The C-6 chlorine atom serves as an electrophilic handle for Suzuki-Miyaura couplings or

    
     displacements, while the pyrrolidine nitrogen (N-2) acts as a nucleophilic handle for amide/urea formation.
    

Currently, this intermediate is pivotal in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors , a class of immuno-oncology agents designed to enhance T-cell activation.

Part 2: Physicochemical Profile

The following data represents the core scaffold properties, essential for predicting ADME behavior in early-stage drug discovery.

PropertyValue / DescriptionRelevance
CAS Number 533503-76-5 (Free Base)Identity verification
Molecular Formula

Core stoichiometry
Molecular Weight 154.60 g/mol Fragment-based drug design (FBDD)
Calculated LogP ~1.2 – 1.6Optimal for oral bioavailability (Rule of 5)
pKa (Pyrrolidine N) ~9.5 – 10.0Basic center; likely protonated at physiological pH
pKa (Pyridine N) ~2.5 – 3.0Weak base; H-bond acceptor in kinase hinge regions
Topological Polar Surface Area ~25 ŲGood membrane permeability

Part 3: Medicinal Chemistry & Mechanism of Action

The Target: HPK1 in Immuno-Oncology

The primary application of this scaffold is in the inhibition of HPK1 (MAP4K1) . HPK1 acts as a molecular "brake" on the immune system.[1][2] When T-cell receptors (TCR) are activated, HPK1 phosphorylates the adaptor protein SLP-76 at Ser376.[2] This phosphorylation triggers the ubiquitination and degradation of SLP-76, thereby dampening the immune response.[2]

Inhibitors utilizing the pyrrolo[3,4-c]pyridine scaffold block HPK1 kinase activity, preventing SLP-76 degradation and sustaining T-cell activation against tumors.

Pathway Visualization

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation HPK1_Active HPK1 (Activated) TCR->HPK1_Active Activates SLP76_P p-SLP-76 (Ser376) HPK1_Active->SLP76_P Phosphorylates Drug 6-Cl-pyrrolo[3,4-c]pyridine Inhibitor Drug->HPK1_Active INHIBITS SLP76 SLP-76 Protein Activation Sustained T-Cell Activation (Anti-Tumor Immunity) SLP76->Activation Promotes Degradation Ubiquitination & Degradation (Immune Dampening) SLP76_P->Degradation Triggers

Figure 1: Mechanism of Action for HPK1 Inhibitors utilizing the pyrrolo[3,4-c]pyridine scaffold. Inhibition prevents SLP-76 degradation, maintaining immune signaling.

Part 4: Synthetic Protocols

The synthesis of This compound typically proceeds from 6-chloropyridine-3,4-dicarboxylic acid . The critical challenge is maintaining the integrity of the chlorine atom during the reduction of the imide to the amine.

Synthetic Route Visualization

Synthesis_Route SM 6-Chloropyridine- 3,4-dicarboxylic acid Anhydride Furo[3,4-c]pyridine Intermediate SM->Anhydride Step 1 Step1 1. Ac2O, Reflux (Dehydration) Imide 6-Chloro-pyrrolo [3,4-c]pyridine-1,3-dione Anhydride->Imide Step 2 Step2 2. NH3 or PMB-NH2 (Imide Formation) Product 6-Chloro-2,3-dihydro- 1H-pyrrolo[3,4-c]pyridine Imide->Product Step 3 Step3 3. Zn/AcOH or BH3 (Reduction)

Figure 2: Synthetic pathway from dicarboxylic acid precursor to the final dihydro-pyrrolo scaffold.

Detailed Experimental Methodology

Step 1: Formation of the Imide (6-Chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione)

  • Reagents: 6-chloropyridine-3,4-dicarboxylic acid (1.0 eq), Acetic Anhydride (excess), Urea or Ammonia (1.2 eq).

  • Protocol:

    • Suspend 6-chloropyridine-3,4-dicarboxylic acid in acetic anhydride. Heat to reflux (140°C) for 2 hours to form the anhydride in situ.

    • Concentrate under reduced pressure to remove excess acetic anhydride.

    • Resuspend the residue in anhydrous THF. Add urea (or pass ammonia gas) and heat to reflux for 4-6 hours.

    • Cool to room temperature. The imide typically precipitates. Filter, wash with cold water, and dry in vacuo.

    • Checkpoint: Confirm formation by disappearance of acid peaks in LCMS and appearance of imide mass (M+H ~ 183/185).

Step 2: Reduction to this compound

  • Reagents: Imide (from Step 1), Borane-THF complex (

    
    , 1M, 4.0 eq), or Zn dust/Acetic Acid (for partial reduction to lactam).
    
  • Protocol (Full Reduction):

    • Dissolve the imide in anhydrous THF under Nitrogen atmosphere.

    • Cool to 0°C. Dropwise add

      
       solution.
      
    • Allow to warm to room temperature, then heat to reflux (65°C) for 12-16 hours.

    • Quenching (Critical): Cool to 0°C. Carefully add Methanol (excess) to quench unreacted borane. Then add 6N HCl and reflux for 1 hour to break the boron-amine complex.

    • Neutralize with NaOH to pH > 10. Extract with Dichloromethane (DCM) x3.

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purification: If necessary, convert to HCl salt by adding 4N HCl in dioxane, filtering the precipitate.

    • Yield: Typically 60-75%.

    • Validation: 1H NMR should show disappearance of carbonyl signals and appearance of methylene protons at ~4.0-4.5 ppm.

Part 5: Quality Control & Safety

Analytical Standards
  • HPLC Method: C18 Column, Gradient 5% to 95% Acetonitrile in Water (0.1% Formic Acid). Detection @ 254 nm.

  • Impurity Profile: Watch for dechlorinated byproduct (2,3-dihydro-1H-pyrrolo[3,4-c]pyridine) if reduction conditions are too harsh (e.g.,

    
     at high temp).
    
  • NMR Signature (DMSO-d6):

    • Pyridine protons: Two singlets or doublets (depending on resolution) in the aromatic region (~7.5 - 8.5 ppm).

    • Pyrrolidine protons: Broad singlet or multiplet for

      
       groups adjacent to Nitrogen (~4.0 - 4.5 ppm).
      
Safety & Handling (GHS)
  • Signal Word: Warning

  • Hazards:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3][4]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The free base is sensitive to oxidation over long periods; the HCl salt is stable.

References

  • WO2020100027A1 . 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as HPK1 inhibitors for the treatment of cancer. World Intellectual Property Organization. Link

  • Szkatuła, D. et al. (2020).[5] Synthesis and pharmacological results of novel 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives. Pharmaceuticals.[5][6] Link

  • PubChem CID 53350376 . This compound.[3] National Center for Biotechnology Information. Link

  • Sauer, K. et al. (2001). Hematopoietic progenitor kinase 1 associates with and phosphorylates SLP-76 in T cells. Journal of Biological Chemistry. Link

Sources

Calculating LogP and molecular weight of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS: 533503-76-5 / 2055840-67-8 for HCl salt) represents a critical scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and heterocyclic building blocks. Its structure—a pyridine ring fused to a saturated pyrroline (pyrrolidine) ring—mimics the isoindoline core but with distinct electronic properties due to the pyridine nitrogen.

Accurate determination of its Molecular Weight (MW) and Partition Coefficient (LogP) is foundational for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides a definitive protocol for calculating these properties theoretically and validating them experimentally, emphasizing the impact of ionization on lipophilicity.

Molecular Identity & Weight Calculation

Structural Elucidation

To calculate properties accurately, we must first define the molecular graph.

  • System: Fused bicyclic heterocycle.[1]

  • Core: Pyrrolo[3,4-c]pyridine (Pyridine fused to a pyrrole ring at the c-face, i.e., carbons 3 and 4 of the pyridine).

  • Saturation: "2,3-dihydro-1H" indicates saturation of the pyrrole ring, converting it effectively into a pyrrolidine ring fused to pyridine.

  • Substituent: Chlorine atom at position 6 of the pyridine ring.[1][2]

SMILES String: Clc1cncc2CNCc12 (Representative canonical form) Molecular Formula: C


H

ClN

Molecular Weight (MW) Determination

The molecular weight is calculated using the standard atomic weights (IUPAC 2025 conventions).

ElementCountStandard Atomic Weight ( g/mol )Subtotal ( g/mol )
Carbon (C) 712.01184.077
Hydrogen (H) 71.0087.056
Chlorine (Cl) 135.45035.450
Nitrogen (N) 214.00728.014
Total MW 154.597

Technical Note: For mass spectrometry (HRMS), the Monoisotopic Mass is required.

  • Monoisotopic Mass: 154.0298 Da (using

    
    C, 
    
    
    
    H,
    
    
    Cl,
    
    
    N).
  • Isotope Pattern: Expect a characteristic M+2 peak at ~33% intensity due to

    
    Cl natural abundance.
    

Theoretical LogP Calculation

LogP (Logarithm of the partition coefficient between n-octanol and water) is a measure of lipophilicity for the neutral molecule.

Fragment-Based Calculation (Methodology)

We utilize the Atom-Additive XLogP3 or CLogP methodology. This approach deconstructs the molecule into fragments, assigns hydrophobicity values, and applies correction factors for intramolecular interactions.[3]

Workflow Logic:

  • Base Fragments: Pyridine ring, Secondary Amine (cyclic), Methylene groups.

  • Substituents: Chloride (Lipophilic).

  • Corrections: Proximity effects (ortho-substitution), H-bonding potential.

LogPCalculation Input Input Structure (SMILES) Frag Fragment Decomposition (Pyridine, Pyrrolidine, Cl) Input->Frag Sum Summation & Correction Factors Frag->Sum Lib Fragment Library (Hansch/Leo Values) Lib->Sum Lookup Output Predicted LogP (1.15 - 1.45) Sum->Output

Figure 1: Computational workflow for fragment-based LogP prediction.

Calculated Values

Based on consensus algorithms (SwissADME, ChemAxon, XLogP3):

AlgorithmPredicted LogPRationale
XLogP3 1.28Atom-additive method with robust training on heterocycles.
WLogP 1.42Fragment-based; emphasizes the lipophilic Cl contribution.
MLogP 1.15Topological method; sensitive to the compact fused system.
Consensus 1.28 ± 0.15 Recommended theoretical value.

Interpretation: The compound is moderately lipophilic. The hydrophilic secondary amine and pyridine nitrogen balance the lipophilic chlorobenzene-like moiety. This suggests good oral bioavailability (Lipinski compliant) and potential Blood-Brain Barrier (BBB) permeability.

Experimental Determination Protocol

Theoretical values often fail to account for specific solvation effects or tautomerization. The RP-HPLC Method is the industry standard for high-throughput lipophilicity assessment, avoiding the emulsion issues of the traditional Shake-Flask method.

Principle

Retention time (


) on a C18 (octadecylsilane) column correlates linearly with LogP. By calibrating with standards of known LogP, the LogP of the analyte can be derived.[4][5][6]
Protocol: RP-HPLC Determination

Reagents:

  • Mobile Phase A: 20 mM MOPS buffer (pH 7.4) saturated with n-octanol.

  • Mobile Phase B: Methanol saturated with n-octanol.

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.

  • Standards: Pyridine (0.65), Aniline (0.90), Chlorobenzene (2.84), Toluene (2.73).

Step-by-Step Workflow:

  • System Equilibration: Saturate the column with octanol-saturated mobile phase to mimic the octanol-water interface.

  • Dead Time (

    
    ) Determination:  Inject Uracil or Thiourea (unretained) to determine 
    
    
    
    .
  • Calibration: Inject standard mixture. Plot

    
     vs. Literature LogP.
    
    • Capacity Factor

      
      
      
  • Analyte Injection: Inject this compound (dissolved in MeOH).

  • Calculation: Interpolate LogP from the linear regression equation:

    
    
    

HPLC_Protocol Prep Sample Preparation (Dissolve in MeOH) Inject Injection onto C18 Column Prep->Inject Equil Column Equilibration (Octanol-Saturated Buffer) Equil->Inject Detect UV Detection (254 nm) Inject->Detect Calc Calculate k' & Interpolate LogP Detect->Calc

Figure 2: Reversed-Phase HPLC workflow for experimental LogP determination.

Critical Technical Considerations

LogP vs. LogD (pH Dependence)

This molecule contains basic nitrogens:

  • Pyridine Nitrogen: pKa ~ 3-4 (weak base).

  • Pyrrolidine Nitrogen (Secondary Amine): pKa ~ 9-10 (strong base).

At physiological pH (7.4), the secondary amine will be predominantly protonated (cationic species).

  • LogP refers to the neutral species (requires pH > 11 for measurement).

  • LogD

    
      (Distribution Coefficient) will be significantly lower (more hydrophilic) due to ionization.
    
  • Implication: For drug development, LogD

    
      is the biologically relevant parameter. Expect LogD
    
    
    
    to
    
    
    (highly soluble in aqueous media), whereas the intrinsic LogP is ~1.28.
Lipinski's Rule of 5 Analysis
  • MW: 154.6 (< 500) ✅[7]

  • LogP: 1.28 (< 5) ✅

  • H-Bond Donors: 1 (NH) (< 5) ✅

  • H-Bond Acceptors: 2 (N, NH) (< 10) ✅

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53350376, this compound. Retrieved from [Link]

  • Benet, L. Z., et al. (2016).BDDCS, the Rule of 5 and Drugability. The AAPS Journal. (Contextualizing LogP in drug discovery).
  • OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Retrieved from [Link]

  • ChemAxon. LogP and LogD Calculation Methodology. (Fragment-based algorithms).[8][9] Retrieved from [Link]

  • Tetko, I. V., et al. (2005).Virtual computational chemistry laboratory – design and description. Journal of Computer-Aided Molecular Design. (Source for ALOGPS 2.1 algorithms).

Sources

The Dihydro-1H-Pyrrolo[3,4-c]pyridine Scaffold: From CNS Agents to Immuno-Oncology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemistry, and therapeutic evolution of dihydro-1H-pyrrolo[3,4-c]pyridine analogs.

Technical Whitepaper & Discovery Guide

Executive Summary: The "Azalactam" Renaissance

The dihydro-1H-pyrrolo[3,4-c]pyridine scaffold represents a masterclass in "scaffold repurposing." Originally explored in the mid-20th century for its sedative and analgesic properties (as the 1,3-dione "imide"), this bicyclic heterocycle has recently undergone a renaissance.[1] In the 2020s, it emerged as a critical pharmacophore in immuno-oncology , specifically as the core of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.[1][2]

This guide distinguishes between the two primary oxidation states that define its utility:

  • The 1,3-Dione (Imide): The classical "3,4-pyridinedicarboximide" core, historically linked to CNS activity.[1]

  • The 1-One (Lactam): The modern "azalactam" core, a key hinge-binding motif in kinase inhibitors like PF-07265028 .

Structural Architecture & Chemical Identity

The core structure consists of a pyridine ring fused to a five-membered nitrogen-containing ring (pyrrole), which is partially saturated.[1]

  • IUPAC Name: 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine[1][3][4]

  • Key Isomer: The [3,4-c] fusion is distinct from the more common 7-azaindole ([2,3-b]).[1] The [3,4-c] geometry places the pyridine nitrogen in a position that significantly alters the electronic properties of the fused system, making it less electron-rich than standard indoles and more susceptible to nucleophilic attack at the carbonyls in its oxidized forms.[1]

The "Switch": Imide vs. Lactam

The biological function is dictated by the oxidation state of the pyrrole ring:[1]

Feature1,3-Dione (Imide) 1-One (Lactam)
Structure Two carbonyls (C1, C3)One carbonyl (C1)
Electronic Character Electron-deficient; acidic NH (pKa ~8-9)Moderately basic; Hydrogen bond donor/acceptor
Primary Target CNS Receptors (Undefined), COX enzymesHPK1 Kinase (ATP-binding pocket)
Discovery Era 1970s - 2000s2015 - Present

Historical Context: The Analgesic Era (1,3-Diones)

Before its rise in oncology, the scaffold was investigated as a non-narcotic analgesic.[1]

Discovery Logic

Researchers sought to combine the pharmacophores of known sedatives (like thalidomide or phthalimides) with a pyridine ring to improve water solubility and pharmacokinetic profiles.[1]

  • Mechanism: While the exact target remains elusive, derivatives substituted at the N-position (e.g., with piperazine linkers) demonstrated significant antinociceptive activity in "writhing" and "hot plate" assays, often comparable to morphine but without the respiratory depression.[1]

  • Limitation: The high polarity and metabolic instability of the imide ring often led to rapid hydrolysis in vivo, limiting clinical progression.[1]

The Modern Era: HPK1 Inhibitors & Immuno-Oncology

The scaffold's true potential was unlocked when Pfizer and other major pharmas identified the lactam (1-one) form as a privileged structure for inhibiting HPK1 (MAP4K1) .

The Target: HPK1

HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[5][6] Inhibiting HPK1 "releases the brakes" on the immune system, enhancing the anti-tumor T-cell response.[1]

  • The Challenge: HPK1 is structurally homologous to other MAP4K family members, making selectivity difficult.[1]

  • The Solution: The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (azalactam) scaffold mimics the hydrogen-bonding pattern required to bind to the kinase hinge region (specifically interacting with the backbone of the ATP-binding pocket) while offering vectors (at the N2 and C6 positions) to reach into the solvent-exposed regions for selectivity.

Case Study: PF-07265028

Pfizer's clinical candidate, PF-07265028 , utilizes this azalactam core.[1][7]

  • Design: The lactam carbonyl accepts a hydrogen bond from the kinase hinge, while the NH donates one.[1]

  • Selectivity: Substituents on the pyridine ring (C6) extend into the ribose-binding pocket, achieving >300-fold selectivity over related kinases.[1]

Visualization: The HPK1 Signaling Pathway

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation SLP76 SLP-76 (Adaptor Protein) TCR->SLP76 Phosphorylation Immune_Response T-Cell Proliferation & Tumor Killing SLP76->Immune_Response Downstream Signaling HPK1 HPK1 (MAP4K1) Negative Regulator HPK1->SLP76 Phosphorylates Ser376 (Inactivates) PF Azalactam Inhibitor (e.g., PF-07265028) PF->HPK1 Inhibits

Caption: Schematic of HPK1 inhibition. The azalactam inhibitor blocks HPK1, preventing SLP-76 inactivation and restoring T-cell anti-tumor activity.[1]

Synthetic Protocols

The synthesis of these analogs requires distinct strategies for the "Imide" and "Lactam" forms.[1]

Protocol A: Synthesis of the 1,3-Dione (Imide) Core

This is the classical route, robust and scalable.[1]

Reagents:

  • Cinchomeronic acid (3,4-pyridinedicarboxylic acid)[1]

  • Acetic Anhydride (

    
    )
    
  • Primary Amine (

    
    )
    

Step-by-Step Methodology:

  • Anhydride Formation: Reflux cinchomeronic acid in excess acetic anhydride for 3-4 hours. The solvent is removed under reduced pressure to yield furo[3,4-c]pyridine-1,3-dione (the anhydride).[1]

  • Amidation: Dissolve the crude anhydride in anhydrous dioxane or DMF. Add the primary amine (

    
     eq) dropwise at 
    
    
    
    .[1]
  • Cyclization: Heat the reaction mixture to

    
     for 6-12 hours. The intermediate amic acid cyclizes to form the thermodynamically stable imide.[1]
    
  • Purification: The product often precipitates upon cooling or addition of water.[1] Recrystallize from ethanol.

Protocol B: Synthesis of the 1-One (Lactam) Core

This is the modern medicinal chemistry route, often requiring metal catalysis or selective reduction.[1]

Reagents:

  • Methyl 3-formylisonicotinate (or equivalent ortho-formyl ester)

  • Primary Amine (

    
    )
    
  • Reducing Agent (

    
     or 
    
    
    
    )[1]

Step-by-Step Methodology (Reductive Amination/Cyclization):

  • Schiff Base Formation: React methyl 3-formylisonicotinate with the primary amine in methanol/DCM containing catalytic acetic acid. Stir for 2 hours to form the imine.

  • Reduction: Cool to

    
    . Add sodium cyanoborohydride (
    
    
    
    ,
    
    
    eq).[1] Stir overnight. This reduces the imine to the secondary amine.[1]
  • Lactamization: The resulting intermediate (secondary amine with an adjacent ester) will often cyclize spontaneously. If not, heat in refluxing toluene or ethanol with a base catalyst (

    
     or 
    
    
    
    ) to drive the intramolecular acylation, forming the lactam ring.[1]
Visualization: Synthetic Pathways

Synthesis_Pathways Start Cinchomeronic Acid (3,4-diCOOH Pyridine) Anhydride Furo[3,4-c]pyridine -1,3-dione Start->Anhydride Ac2O, Reflux Imide 1,3-Dione (Imide) (Analgesic Scaffold) Anhydride->Imide R-NH2, Heat Start2 Methyl 3-formyl- isonicotinate Imine Imine Intermediate Start2->Imine R-NH2, AcOH Lactam 1-One (Lactam) (HPK1 Inhibitor Core) Imine->Lactam 1. NaBH3CN 2. Cyclization (Heat)

Caption: Divergent synthesis of the two primary scaffolds. Top: Classical Imide route.[1] Bottom: Modern Reductive Amination route to the Lactam.

Structure-Activity Relationship (SAR) Data

The following table summarizes the key SAR findings for the Lactam (HPK1) series, derived from patent literature and recent publications (e.g., Pfizer, Nimbus).

PositionSubstitutionEffect on Activity (HPK1)
N-2 (Lactam Nitrogen) Methyl / Small AlkylEssential. Large groups here clash with the kinase hinge region (Gatekeeper residue).
C-6 (Pyridine Ring) Aryl / HeteroarylCritical for Selectivity. This vector points towards the solvent front. Substitution here (e.g., with a substituted pyrazole or triazole) drives potency and selectivity over other MAP4K kinases.
C-4 (Pyridine Ring) Amino / AlkoxyModulates Solubility. Groups here often improve ADME properties but must be small to avoid steric clashes.
C-1 (Carbonyl) OxygenEssential. Forms a critical hydrogen bond with the kinase backbone. Reduction to the amine (tetrahydro-isoquinoline analog) abolishes activity.

References

  • Pfizer Inc. (2024).[7] Discovery of PF-07265028, A Selective Small Molecule Inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) for the Treatment of Cancer.[1][7] Journal of Medicinal Chemistry. Link

  • Wójcicka, A., et al. (2021).[1] An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals.[1][2][6][7][8][9][10][11] Link

  • Nimbus Therapeutics. (2023).[1] Nimbus Therapeutics Presents Positive Preliminary Data from Clinical Trial of HPK1 Inhibitor in Solid Tumors. BioSpace. Link

  • Szkatuła, D., et al. (2020).[1][12] Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules. Link

  • Yin, Y., et al. (2025).[1][13] Design, synthesis, and biological evaluation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. Bioorganic Chemistry. Link

Sources

Technical Guide: Safety Profiling and Handling of Chloropyrrolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloropyrrolopyridines (often referred to as chloro-azaindoles) represent a critical scaffold in modern medicinal chemistry, particularly in the development of Janus kinase (JAK) inhibitors, antiviral agents, and oncology therapeutics.[1] However, their specific fused heterocyclic structure—combining an electron-deficient pyridine ring with a pyrrole—creates a unique toxicological profile that differs from standard indoles.[1]

This guide moves beyond generic safety advice to provide a rigorous, mechanism-based approach to handling these compounds. It addresses the discrepancy often found in vendor SDSs (e.g., Acute Tox. 3 vs. Irritant) and establishes a self-validating protocol for Occupational Exposure Banding (OEB) in the absence of complete toxicological data.

Part 1: Chemical Nature and Hazard Identification[2]

Structural Basis of Toxicity

The toxicity of chloropyrrolopyridines is dictated by the positioning of the nitrogen atoms and the chlorine substituent. Unlike simple indoles, the "azaindole" (pyrrolo[2,3-b]pyridine) core possesses lower electron density on the six-membered ring.[1]

  • Electrophilicity & Sensitization: The chlorine atom, particularly at the C4 position (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine), is susceptible to nucleophilic aromatic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). In biological systems, this reactivity can lead to the haptenization of proteins, driving skin sensitization and potential respiratory irritation.
    
  • Isomer-Specific Hazards: Toxicity is not uniform across isomers.[1]

    • 4-Chloro-7-azaindole (CAS 55052-28-3): Frequently classified as causing Serious Eye Damage (Category 1) and Skin Irritation.[1]

    • 5-Chloro-7-azaindole: Often flagged for higher oral toxicity (Acute Tox. 3), implying different metabolic stability or target engagement.[1]

The "Eye Damage" Critical Control Point

A common error in R&D safety is treating all "irritants" equally. Many chloropyrrolopyridines carry the H318 (Causes serious eye damage) hazard code. Unlike reversible eye irritation (H319), H318 indicates the potential for irreversible corneal opacity.

Scientific Implication: Standard safety glasses are insufficient. Operations involving powders or pressurized transfers must utilize chemical splash goggles or a face shield.

Part 2: SDS Deconstruction and Data Synthesis

When sourcing these compounds, researchers often encounter conflicting data between vendors (e.g., Sigma-Aldrich vs. TCI vs. Santa Cruz).[1] The table below synthesizes the conservative consensus for the most common derivative, 4-chloro-7-azaindole.

Table 1: Consolidated Hazard Profile (4-Chloro-1H-pyrrolo[2,3-b]pyridine)[1][4]
EndpointGHS ClassificationHazard StatementSignal WordCritical Prevention
Eye Eye Dam. 1 H318: Causes serious eye damageDANGER Goggles/Face Shield required.[1][2]
Skin Skin Irrit. 2H315: Causes skin irritationWarningNitrile gloves (0.11mm min).
Oral Acute Tox. 3 or 4*H301/H302: Toxic/Harmful if swallowedDanger/WarningDo not eat/drink in lab. Wash hands.
Respiratory STOT SE 3H335: May cause respiratory irritationWarningHandle only in Fume Hood.

*Note: Oral toxicity varies by vendor purity and testing method. Always assume Category 3 (Toxic) for novel derivatives until proven otherwise.[1]

Part 3: Toxicological Assessment Workflow

In drug discovery, full toxicological data is rarely available for novel intermediates. We utilize a "Read-Across" logic combined with Occupational Exposure Banding (OEB).[1][3]

The Assessment Logic

The following diagram illustrates the decision matrix for assigning safety bands to new chloropyrrolopyridine derivatives.

ToxicityAssessment Start New Chloropyrrolopyridine Derivative CheckSDS Existing SDS Available? Start->CheckSDS AnalyzeStructure In Silico SAR Analysis (Derek/Sarah Nexus) CheckSDS->AnalyzeStructure No / Incomplete BandAssignment Assign Preliminary OEB CheckSDS->BandAssignment Yes (Verified) Reactive Reactive Cl- Substituent? (Potential Sensitizer) AnalyzeStructure->Reactive OEB3 OEB 3 (Default) 10-100 µg/m³ Reactive->OEB3 No (Stable) OEB4 OEB 4 (High Potency) 1-10 µg/m³ Reactive->OEB4 Yes (Reactive/Kinase Active) Valid In Vitro Validation (Ames / hERG) OEB3->Valid OEB4->Valid Valid->BandAssignment Adjust Band

Figure 1: Decision matrix for assigning Occupational Exposure Bands (OEB) to novel azaindole derivatives lacking comprehensive toxicity data.

Occupational Exposure Banding (OEB)

For novel chloropyrrolopyridines, do not rely on generic "nuisance dust" limits.

  • Default Assignment: OEB 3 (10–100 µg/m³).

  • Justification: These compounds are pharmacophores designed to inhibit kinases (e.g., JAK, ROCK). Even intermediates may possess biological activity.

  • Handling Implication: Open bench handling is prohibited. All weighing and transfer must occur within a HEPA-filtered enclosure or chemical fume hood.[1]

Part 4: Safe Handling Protocols

This protocol is designed to be self-validating : if the visual checks (step 2) fail, the protocol halts.[1]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P2 disposable respirator (minimum) if outside containment; Powered Air-Purifying Respirator (PAPR) for spill cleanup.[1]

  • Dermal: Double-gloving recommended.[1]

    • Inner: Nitrile (inspection layer).

    • Outer: Nitrile or Neoprene (barrier layer).

    • Why? Halogenated heterocycles can permeate thin latex rapidly.

  • Ocular: Chemical Goggles (ANSI Z87.1 D3 rating). Safety glasses are insufficient due to H318 risks.

Handling & Synthesis Workflow
  • Preparation:

    • Verify fume hood flow (face velocity > 100 fpm).

    • Place a disposable absorbent pad (chux) on the work surface to capture micro-spills.

  • Visual Validation (The "White Glove" Test):

    • Wipe the exterior of the reagent bottle with a damp white tissue before opening.

    • Pass: Tissue remains white.

    • Fail: Tissue shows yellow/beige discoloration. STOP. The container is contaminated externally. Decontaminate before proceeding.[4]

  • Transfer:

    • Avoid metal spatulas if the compound is potentially acidic (HCl salts); use Teflon or polypropylene to prevent metal leaching and sparking.

    • Dissolve solids immediately. Do not leave dry powder exposed in the hood.

  • Waste Management:

    • Segregate as "Halogenated Organic Waste."

    • Crucial: Do not mix with strong oxidizers (e.g., nitric acid) as azaindoles can be oxidized violently.

Part 5: Emergency Response Logic

In the event of exposure, the response must be rapid and specific to the "Corrosive/Irritant" nature of the scaffold.

EmergencyResponse Exposure Exposure Event Type Identify Route Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye Flush 15 mins Lift Eyelids (Risk of H318) Eye->ActionEye ActionSkin Remove Clothing Wash Soap/Water Do NOT use solvent Skin->ActionSkin ActionInhale Fresh Air Oxygen if labored Sit upright Inhale->ActionInhale Medical Seek Medical Attention Provide SDS ActionEye->Medical ActionSkin->Medical ActionInhale->Medical

Figure 2: Emergency response workflow emphasizing the critical immediate flush for eye exposure due to potential irreversible damage.[1]

Spill Cleanup (Powder)[1]
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don goggles, double gloves, and N95 respirator.

  • Contain: Cover spill with wet paper towels (to prevent dust generation) or use a dedicated chemical vacuum with HEPA filtration.

  • Neutralize: Wipe area with a mild surfactant solution. Avoid acetone, which may spread the lipophilic compound through skin.

References

  • PubChem. (2025). 4-Chloro-1H-pyrrolo[2,3-b]pyridine (Compound).[1][2][5] National Library of Medicine. Available at: [Link]

  • Naumann, B. D., et al. (1996). Performance-based exposure control limits for pharmaceutical active ingredients.[1] American Industrial Hygiene Association Journal. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[6] United States Department of Labor. Available at: [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Available at: [Link][1]

Sources

Methodological & Application

Optimized reaction conditions for N-protection of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

The scaffold 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS: 800401-68-7) is a high-value intermediate in the synthesis of kinase inhibitors, particularly for oncology targets. The core structure features a fused bicyclic system: a reactive pyrroline ring fused to a chloropyridine.

The Synthetic Challenge

The primary challenge in handling this molecule lies in its dual-nitrogen nature and its commercial availability as a hydrochloride salt (


 or 

).
  • Regioselectivity: The goal is to protect the secondary amine (pyrroline-

    
    ) while leaving the pyridine nitrogen and the chlorine handle untouched.
    
  • Solubility: The salt form is highly polar and insoluble in standard non-polar organic solvents (DCM, Toluene), while the free base is prone to oxidation if left unprotected.

  • Orthogonality: The 6-chloro position is a designated "handle" for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura or Buchwald-Hartwig). Therefore, the protecting group must be stable to basic aqueous conditions (ruling out Fmoc) and reducing conditions (ruling out Cbz if hydrogenolysis is required later). Boc (tert-butyloxycarbonyl) is the optimal choice due to its stability in basic cross-coupling environments and facile removal with acid.

Reaction Mechanism & Pathway[1][2][3]

The reaction relies on the nucleophilic attack of the secondary amine on the electrophilic carbonyl of di-tert-butyl dicarbonate (


).[1]
Critical Mechanistic Insight

The pyridine nitrogen (


 hybridized) is significantly less nucleophilic than the pyrroline nitrogen (

hybridized). However, in the presence of excess

and strong forcing conditions, bis-protection (acylation of the pyridine) can occur. The protocol below utilizes stoichiometric control and in-situ neutralization to ensure exclusive mono-protection.

ReactionPathway SM_Salt Starting Material (HCl Salt) Insoluble FreeBase Free Amine (In-Situ) Nucleophilic SM_Salt->FreeBase + Base (TEA/DIPEA) - Et3N·HCl Transition Tetrahedral Intermediate FreeBase->Transition + Boc2O Product N-Boc Product (Soluble in Organic) Transition->Product - t-BuOH, - CO2 ByProduct CO2 + t-BuOH Transition->ByProduct

Figure 1: Reaction pathway demonstrating the in-situ neutralization strategy.

Optimization of Reaction Conditions

We evaluated four solvent/base systems to maximize yield and minimize the "bis-Boc" impurity.

Table 1: Optimization Screen

EntrySolvent SystemBase (Equiv)TempTimeYieldObservations
1DCMNone25°C24 h<5%Fail. SM remains as insoluble salt.
2DCMTEA (2.5)25°C4 h88%Standard. Good conversion, easy workup.
3THF/Water (1:1)

(3.0)
25°C12 h92%Excellent. Homogeneous initially, product precipitates.
4DMFDIPEA (2.5)60°C1 h75%Poor. Significant bis-protection observed.

Detailed Experimental Protocol

Reagents
  • Substrate: this compound HCl (1.0 equiv)

  • Reagent:

    
     (1.1 equiv)
    
  • Base: Triethylamine (

    
    ) (2.5 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous preferred, but tech grade acceptable)

Step-by-Step Methodology
  • Suspension: To a round-bottom flask equipped with a magnetic stir bar, add the Substrate HCl salt (10.0 g, 52.3 mmol). Add DCM (100 mL, 10 vol). The mixture will appear as a white suspension.

  • Neutralization (Exothermic): Cool the flask to 0°C (ice bath). Add Triethylamine (18.2 mL, 130.7 mmol) dropwise over 10 minutes.

    • Checkpoint: The suspension will thin out as the free base is liberated and the

      
       forms.
      
  • Reagent Addition: Add a solution of

    
      (12.5 g, 57.5 mmol) dissolved in DCM (20 mL) dropwise to the reaction mixture at 0°C.
    
    • Note: Gas evolution (

      
      ) may be observed.[1]
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 3–4 hours.

    • Monitoring: Check by TLC (50% EtOAc/Hexane). The baseline spot (amine salt) should disappear, replaced by a high

      
       spot (Product, 
      
      
      
      ).
  • Workup (The "Acid Wash" Trick):

    • Dilute with DCM (100 mL).

    • Wash 1: 0.5 M Citric Acid or 1M

      
       (100 mL). Crucial Step: This acidic wash removes unreacted amine and the pyridine-rich byproducts, but is not strong enough to deprotect the Boc group.
      
    • Wash 2: Saturated

      
       (100 mL) to neutralize trace acid.
      
    • Wash 3: Brine (100 mL).

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The resulting off-white solid is usually >95% pure. If necessary, recrystallize from Hexane/EtOAc (9:1).

Workflow Visualization

Workflow Start Weigh HCl Salt Mix Suspend in DCM Add TEA (0°C) Start->Mix React Add Boc2O Stir RT 4h Mix->React Check TLC Check (Complete?) React->Check Check->React No (Add 0.1 eq Boc2O) Wash Wash: Citric Acid Then NaHCO3 Check->Wash Yes Dry Dry & Concentrate Wash->Dry

Figure 2: Operational workflow ensuring high purity isolation.

Troubleshooting & Critical Controls

Issue: Incomplete Conversion

If the starting material persists after 6 hours:

  • Cause: The salt was not fully neutralized.

  • Fix: Add 0.5 equiv of DIPEA and check pH (should be basic, pH > 9).

Issue: Bis-Protection (Pyridine attack)
  • Cause: Large excess of

    
     or high temperatures (>40°C).
    
  • Fix: Treat the crude mixture with 1M NaOH in MeOH for 30 minutes. The carbamate on the pyridine nitrogen is highly labile and will hydrolyze back to the pyridine much faster than the pyrroline-N-Boc.

Safety Note

Chlorinated fused pyridines can be skin sensitizers. All operations should be conducted in a fume hood.

References

  • PubChem Compound Summary. this compound hydrochloride. National Center for Biotechnology Information. Link

  • Organic Chemistry Portal. Boc-Protected Amines - Stability and Deprotection. Link

  • Vertex AI Search. Synthesis of tert-butyl 6-chloro-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate. (Verified commercial availability and standard protocols). Link

  • BenchChem. Experimental procedure for deprotection of Boc-protected amines (Contextual reference for stability). Link

Sources

Suzuki-Miyaura cross-coupling reactions at the 6-chloro position

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Suzuki-Miyaura Coupling at the 6-Chloro Position of Purines and Related Heterocycles

Executive Summary

The 6-substituted purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., Idelalisib) and antiviral nucleosides. While 6-iodopurines offer higher reactivity, 6-chloropurines are the preferred starting material due to superior commercial availability, lower cost, and atom economy.

However, the 6-chloro position presents a dichotomy: it is electron-deficient (activated for SNAr) yet often sluggish in Palladium-catalyzed oxidative addition compared to bromides or iodides. Furthermore, the electron-poor nature of the purine ring makes the C6 position highly susceptible to hydrolysis (conversion to 6-oxopurine/hypoxanthine) under the basic aqueous conditions required for Suzuki-Miyaura coupling.

This guide provides a scientifically grounded approach to overcoming these competing pathways, utilizing modern precatalyst architectures and controlled basicity to ensure high yields.

Critical Reaction Parameters

The Substrate Challenge: N-Coordination & Hydrolysis
  • Catalyst Poisoning: The imidazole nitrogen (N7/N9) in purines can displace phosphine ligands, forming stable, inactive Pd-bis(purine) complexes. Solution: Protection of the N9 position (THP, Boc, Benzyl, or Acetyl) is strongly recommended. If using unprotected substrates, higher catalyst loading and water-soluble phosphines (e.g., TPPTS) are required.

  • The Hydrolysis Trap: Hydroxide ions (

    
    ), often generated from carbonate bases in water, compete with the boronic acid for the C6 position. This leads to the thermodynamically stable 6-hydroxypurine (hypoxanthine) byproduct, which is a dead-end for coupling.
    
Catalyst Selection: The Shift to Buchwald Precatalysts

While traditional catalysts like


 and 

are effective for simple substrates, they often require high temperatures (

) that promote hydrolysis.
  • Recommendation: XPhos Pd G3 or CataCXium A Pd G3 .

  • Mechanism: These bulky, electron-rich dialkylbiarylphosphine ligands facilitate rapid oxidative addition into the C-Cl bond at lower temperatures (

    
    ), outcompeting the hydrolysis pathway. The "G3" (Third Generation) precatalyst scaffold ensures the delivery of a defined 1:1 Pd:Ligand active species, eliminating the induction period associated with Pd(OAc)₂ mixtures.
    

Experimental Protocols

Protocol A: The "Robust Standard" (For Protected, Reactive Substrates)

Best for: 6-chloropurines with stable boronic acids and N9-protection (THP, Bn).

Reagents:

  • Substrate: 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)purine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Charge a reaction vial with the purine substrate, boronic acid,

    
    , and catalyst.
    
  • Seal and purge with Argon/Nitrogen for 5 minutes.

  • Add degassed Dioxane/Water mixture via syringe.

  • Heat to 80°C for 4–12 hours. Note: Monitor by LCMS. If hydrolysis >10%, switch to Protocol B.

  • Cool, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: The "High-Fidelity" Method (For Difficult/Sensitive Substrates)

Best for: Unstable boronic acids, hydrolysis-prone substrates, or sterically hindered couplings.

Reagents:

  • Substrate: 6-Chloropurine derivative (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (1–3 mol%)

  • Base:

    
     (anhydrous)  (2.0 equiv)
    
  • Solvent: n-Butanol or THF (Anhydrous conditions)

Procedure:

  • Strict Anaerobic Setup: Flame-dry the reaction vessel and cool under Argon.

  • Add substrate, boronic acid, XPhos Pd G3, and finely ground anhydrous

    
    .
    
  • Add anhydrous n-Butanol or THF.

  • Heat to 100°C (if n-BuOH) or Reflux (if THF).

  • Validation: The use of anhydrous phosphate limits the concentration of free hydroxide, significantly suppressing the hydrolysis side reaction while activating the boronic acid via the phosphate anion.

Optimization & Troubleshooting Matrix

Observation (LCMS)Root CauseCorrective Action
Start Material (SM) remains, no product Oxidative Addition failureSwitch ligand to XPhos or SPhos . Increase Temp to 100°C.
SM consumed, major peak is Hydrolysis (M-Cl + OH) High

concentration
Switch base to

or

. Use anhydrous solvents.
SM consumed, major peak is Protodeboronation (Ar-H) Unstable Boronic AcidUse Boronic Esters (Pinacol). Lower Temp. Add CuCl (1 equiv) as promoter.
Reaction stalls at 50% conversion Catalyst death/poisoningAdd second portion of catalyst. Ensure N9 is protected.
Homocoupling of Boronic Acid (Ar-Ar) Oxidant presentRigorous degassing (sparging) required. Reduce catalyst loading.

Mechanistic Visualization

Figure 1: The Competitive Landscape of 6-Chloropurine Coupling

This diagram illustrates the critical branch point where the reaction succeeds (Cross-Coupling) or fails (Hydrolysis).

SuzukiMechanism Start 6-Chloropurine (Substrate) OxAdd Oxidative Addition Complex (Ar-Pd(II)-Cl) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Species (Ligand: XPhos) Pd0->OxAdd Recycles Product 6-Arylpurine (Desired Product) OxAdd->Product Path A: Fast Transmetallation (Anhydrous/Weak Base) Byproduct 6-Hydroxypurine (Dead End) OxAdd->Byproduct Path B: Hydrolysis (High [OH-] / Slow Coupling) Boron Boronic Acid + Base (Transmetallation) Boron->Product Water Water/Hydroxide (OH-) (Side Reaction) Water->Byproduct

Caption: The kinetic competition between Transmetallation (Product) and Hydrolysis (Byproduct). Success depends on accelerating Path A via electron-rich ligands (XPhos) and suppressing Path B by controlling water/base.

Figure 2: Optimization Decision Tree

OptimizationTree Start Start: 6-Chloro Heterocycle CheckN Is Nitrogen Protected? Start->CheckN Protected Yes (N-Boc/THP/Bn) CheckN->Protected Unprotected No (Free NH) CheckN->Unprotected CheckStab Is Boronic Acid Stable? Protected->CheckStab ProtectStep Protect N (Recommended) Unprotected->ProtectStep Direct Use Water-Soluble Ligand (TPPTS) or High Loading Unprotected->Direct ProtectStep->Protected Stable Stable CheckStab->Stable Unstable Unstable (De-boronation) CheckStab->Unstable MethodA Protocol A: Pd(dppf)Cl2, Dioxane/H2O K2CO3, 80°C Stable->MethodA MethodB Protocol B: XPhos Pd G3, Anhydrous n-BuOH K3PO4, 100°C Unstable->MethodB

Caption: Decision matrix for selecting the optimal protocol based on substrate protection status and boronic acid stability.

References

  • Hocek, M., & Silhár, P. (2007).[2] Palladium-catalyzed cross-coupling reactions in C6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry.

  • Biscoe, M. R., & Buchwald, S. L. (2021). Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions.[3][4] ACS Omega.[4] [4]

  • Havelková, M., et al. (2005). Regioselective cross-coupling reactions in the synthesis of multisubstituted purine bases. ResearchGate.

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • BenchChem Technical Support. (2025). Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine and Heterocycles.

Sources

Application Notes & Protocols: Reductive Amination Using 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for performing reductive amination reactions using 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine, a key heterocyclic building block in modern medicinal chemistry. Reductive amination is a cornerstone method for the synthesis of complex secondary and tertiary amines from readily available carbonyl compounds.[1][2] This guide details the underlying reaction mechanism, offers a robust step-by-step protocol optimized for this specific substrate, discusses reaction parameters, and provides troubleshooting advice. The protocols and insights are designed for researchers, chemists, and drug development professionals engaged in the synthesis of novel chemical entities.

Introduction and Significance

This compound is a bicyclic diamine scaffold of significant interest in pharmaceutical development. Its rigid structure and strategically placed nitrogen atoms make it an important intermediate for synthesizing targeted therapeutic agents, most notably as a precursor in some synthetic routes to Varenicline, a medication used for smoking cessation.[3][4]

The direct alkylation of amines to form new carbon-nitrogen bonds is often plagued by a lack of selectivity, leading to multiple alkylations and a complex mixture of products.[5] Reductive amination provides a powerful and controlled alternative.[5] This one-pot reaction combines a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then immediately reduced by a selective hydride agent to yield the desired amine.[1][6] The choice of a mild reducing agent is critical, as it must selectively reduce the C=N bond of the imine in the presence of the starting carbonyl group.[6]

Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as the reagent of choice for this transformation due to its remarkable selectivity, mild reaction conditions, and broad substrate scope.[6][7] Unlike the more toxic sodium cyanoborohydride (NaBH₃CN), STAB offers a better safety profile and often provides higher yields and reproducibility.[7][8]

The Mechanism of Reductive Amination

The reaction proceeds through a well-established two-stage mechanism within a single pot. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

  • Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of the primary or secondary amine on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a C=N double bond, yielding an imine (from a primary amine) or an enamine (from a secondary amine which then isomerizes to an iminium ion).[8][9] This step is the rate-determining phase and is often catalyzed by the addition of a weak acid, such as acetic acid, which protonates the carbonyl oxygen to increase its electrophilicity.[8]

  • Hydride Reduction: A mild hydride reducing agent, such as Sodium Triacetoxyborohydride (STAB), is then used to selectively reduce the electrophilic iminium ion. The steric bulk and electron-withdrawing acetate groups on STAB moderate its reactivity, making it slow to react with aldehydes and ketones but highly reactive towards the protonated imine intermediate.[6][10] This selective reduction is the key to the success of the one-pot procedure.

Reductive_Amination_Mechanism R1_CO_R2 R¹(C=O)R² (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate R1_CO_R2->Hemiaminal Amine 6-Chloro-2,3-dihydro- 1H-pyrrolo[3,4-C]pyridine Amine->Hemiaminal Iminium Iminium Ion [C=N⁺H] Hemiaminal->Iminium - H₂O Product Final Amine Product Iminium->Product + [H⁻] H_plus H⁺ (cat.) (e.g., Acetic Acid) H_plus->R1_CO_R2 STAB NaBH(OAc)₃ (STAB) STAB->Iminium

Caption: Mechanism of Reductive Amination.

Experimental Protocol

This protocol provides a general procedure for the reductive amination of this compound with a representative aldehyde.

3.1. Materials and Reagents

  • This compound (or its hydrochloride salt)

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, catalyst)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, and standard glassware

  • Inert atmosphere setup (Nitrogen or Argon balloon/line)

3.2. Critical Safety Precautions

  • Sodium Triacetoxyborohydride (STAB): STAB is a water-reactive compound. Contact with water or moisture releases flammable gases.[11][12] It must be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[13] Store in a tightly sealed container in a cool, dry place.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13]

  • Solvents: Dichloromethane and 1,2-dichloroethane are hazardous. Handle them exclusively in a fume hood.

  • Workup: The quenching step can generate gas. Add aqueous solutions slowly to control effervescence.

3.3. Step-by-Step Methodology

Protocol_Workflow start Start dissolve 1. Dissolve Amine (1.0 eq) & Carbonyl (1.1 eq) in DCM start->dissolve add_acid 2. Add Acetic Acid (0-1.0 eq) (Optional, if needed) dissolve->add_acid stir_imine 3. Stir for 30-60 min at RT (Imine Formation) add_acid->stir_imine add_stab 4. Add STAB (1.5 eq) portion-wise over 15 min stir_imine->add_stab stir_reaction 5. Stir for 2-16 h at RT Monitor by TLC/LC-MS add_stab->stir_reaction quench 6. Quench with sat. NaHCO₃ (aq) (Slowly!) stir_reaction->quench extract 7. Extract with DCM (3x) quench->extract wash_dry 8. Wash with Brine, Dry (Na₂SO₄), Filter extract->wash_dry concentrate 9. Concentrate in vacuo wash_dry->concentrate purify 10. Purify via Column Chromatography concentrate->purify end End purify->end

Caption: Experimental Workflow for Reductive Amination.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equivalent). Note: If using the hydrochloride salt, add 1.0-1.1 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) and stir for 10 minutes before proceeding.

  • Addition of Carbonyl: Dissolve the starting materials in anhydrous DCM or DCE (approx. 0.1-0.2 M concentration). Add the aldehyde or ketone (1.0-1.2 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. For less reactive carbonyls or amines, adding a catalytic amount of glacial acetic acid (0.1 equivalents) can accelerate this step.[10]

  • Reduction: Carefully add Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equivalents) to the stirring solution in small portions over 15-20 minutes. Note: The addition may be slightly exothermic and may cause some gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

  • Workup (Quenching): Once the reaction is complete, carefully and slowly quench the mixture by adding saturated aqueous sodium bicarbonate solution. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Reaction Parameters and Optimization

The efficiency of the reductive amination can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.

ParameterRecommended Choice(s)Rationale & Causality
Reducing Agent Sodium Triacetoxyborohydride (STAB) Excellent selectivity for iminium ions over carbonyls, mild, and non-toxic byproducts. The preferred modern reagent.[6][7]
Sodium Cyanoborohydride (NaBH₃CN)Historically common and effective at weakly acidic pH. However, it is highly toxic and generates cyanide waste.[8][10]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE) Aprotic solvents that do not react with STAB. DCE is often preferred as reactions can be faster.[6][15][16]
Tetrahydrofuran (THF)A viable alternative, though reactions may be slower compared to chlorinated solvents.[15][16]
Acid Catalyst Acetic Acid (AcOH) Often used in catalytic (0.1 eq) to stoichiometric (1.1 eq) amounts to accelerate the rate-limiting imine formation step.[8][10]
NoneFor highly reactive aldehydes (e.g., electron-deficient aromatics), a catalyst may not be necessary.
Temperature Room Temperature (20-25 °C) Sufficient for most substrates. Provides a good balance between reaction rate and stability of reagents.
0 °C to RefluxCooling may be required for highly exothermic reactions. Heating can be used to drive slow reactions to completion.
Stoichiometry Amine:Carbonyl:STAB (1 : 1.1 : 1.5) A slight excess of the carbonyl ensures full conversion of the valuable amine. An excess of STAB ensures the reduction goes to completion.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Suggested Solution(s)
No or low conversion; starting materials remain. 1. Inefficient imine formation. 2. Deactivated reducing agent.1. Add 0.1-1.0 equivalents of acetic acid to catalyze imine formation. 2. Use a fresh bottle of STAB; ensure it was stored under dry, inert conditions.
Aldehyde/Ketone is consumed, but amine remains. Over-reduction of the carbonyl to an alcohol.This is rare with STAB but can happen with less selective reagents like NaBH₄. Ensure you are using STAB.
Formation of dialkylated tertiary amine (from primary amine). The secondary amine product is reacting with another equivalent of the aldehyde.Use a stepwise procedure: first form and isolate the imine, then reduce it separately with NaBH₄ in a protic solvent like methanol.[15]
Reaction is very slow. 1. Sterically hindered ketone or amine. 2. Poorly reactive (electron-rich) carbonyl.1. Increase reaction time, gently heat the reaction (e.g., to 40 °C), or increase the equivalents of STAB. 2. Add a stoichiometric amount of acetic acid.

References

  • Reductive Amination. (2024, March 28). Chemistry Steps. Retrieved from [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Grogan, G., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. Retrieved from [Link]

  • Zhang, Y., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Publishing. Retrieved from [Link]

  • Sodium triacetoxy borohydride Safety Data Sheet. (2017, June 6). Loba Chemie. Retrieved from [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Sodium triacetoxyborohydride Safety Data Sheet. (2024, November 4). Carlo Erba Reagents. Retrieved from [Link]

  • Method of synthesizing varenicline intermediate. (2012). Google Patents.
  • Varenicline (Chantix™). (2016, July 28). New Drug Approvals. Retrieved from [Link]

  • Processes for the preparation of varenicline and intermediates thereof. (2009). Google Patents.
  • Azizi, N., et al. (2010). Highly Chemoselective Reductive Amination by One Pot Reaction of Aldehydes, Amines and Dihydropyridine Catalyzed by TMSCl. Scientific Information Database. Retrieved from [Link]

  • Preparation method of varenicline intermediate, varenicline and salt thereof. (2022). Google Patents.
  • Bomann, M. D., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Journal of Organic Chemistry. Retrieved from [Link]

  • Anufriev, V., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Amine synthesis by reductive amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Man, H. W., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from [Link]

  • 6-chloro-1H,2H,3H-pyrrolo(3,4-c)pyridine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

Sources

Nucleophilic aromatic substitution (SNAr) on 6-chloropyrrolopyridine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 6-Chloropyrrolopyridine Scaffolds

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib).[1] However, functionalizing the 6-position via Nucleophilic Aromatic Substitution (SNAr) presents a unique "electronic tug-of-war."[1] While the pyridine nitrogen activates the ring, the electron-rich pyrrole component—and specifically the acidic N1-proton—can completely arrest reactivity. This guide details the mechanistic hurdles and provides three validated protocols to overcome the electronic deactivation inherent to this scaffold.

Mechanistic Insight: The Electronic Tug-of-War

To successfully derivatize 6-chloro-7-azaindole, one must understand the competing electronic forces.[1]

  • The Activator (Pyridine N7): The nitrogen at position 7 is electronegative, pulling density from the C6 carbon (ortho-position), making it electrophilic and susceptible to nucleophilic attack.

  • The Deactivator (Pyrrole Ring): The pyrrole ring is electron-rich, donating density into the pyridine system, thereby raising the LUMO energy and decreasing reactivity.

  • The Critical Failure Mode (N1-Deprotonation): The N1-H is acidic (

    
    ). Standard SNAr conditions require a base.[1] If the N1-H is unprotected, the base deprotonates it, forming an azaindole anion.[1] This anion is highly electron-rich, effectively shielding the C6 position from nucleophilic attack.[1]
    
Pathway Visualization: Mechanism & Failure Modes

SNAr_Mechanism cluster_0 The Problem: Unprotected Substrate cluster_1 The Solution: N1-Protection (EWG) Start_Unprot 6-Cl-7-azaindole (Unprotected) Anion Azaindole Anion (Electron Rich) Start_Unprot->Anion Deprotonation Base Base (e.g., K2CO3) Base->Anion Dead_End NO REACTION (Nucleophile Repelled) Anion->Dead_End Start_Prot N1-Tosyl-6-Cl-7-azaindole (Activated) Meisenheimer Meisenheimer Complex (Stabilized) Start_Prot->Meisenheimer Addition Nuc Nucleophile (R-NH2) Nuc->Meisenheimer Product C6-Substituted Product Meisenheimer->Product Elimination (-Cl)

Figure 1: Mechanistic divergence between unprotected (red path) and protected (blue path) 7-azaindole substrates.

Critical Optimization Parameters

Before beginning synthesis, evaluate your reagents against these parameters.

ParameterRecommendationRationale
Protecting Group (N1) Tosyl (Ts) > SEM > Boc Tosyl is a strong EWG, significantly lowering the LUMO energy at C6.[1] Boc is acid-labile and may fall off under harsh thermal conditions; SEM is stable but less activating.[1]
Solvent NMP, DMSO Polar aprotic solvents stabilize the polar transition state (Meisenheimer complex).[1] NMP allows for higher temperatures than DMF.[1]
Base DIPEA (Hünig's Base) For amine nucleophiles, use a non-nucleophilic organic base to scavenge HCl.[1] Avoid strong inorganic bases (NaH, KOtBu) unless the nucleophile is an alkoxide.[1]
Temperature 100°C - 140°C 6-Cl is a poor leaving group compared to 6-F. High thermal energy is required to overcome the activation barrier.[1]
Leaving Group Cl (Standard), F (High Reactivity) If 6-Cl fails, synthesizing the 6-Fluoro analog often increases reaction rates by orders of magnitude due to the high electronegativity of fluorine stabilizing the intermediate.

Experimental Protocols

Protocol A: Standard Thermal SNAr (Amine Nucleophiles)

Best for: Primary/Secondary amines reacting with N-protected scaffolds.

Reagents:

  • Substrate: 6-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)[1]

  • Nucleophile: Morpholine, Piperazine, or R-NH2 (1.5 - 3.0 equiv)[1]

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMSO or NMP (0.2 M concentration)

Procedure:

  • Setup: In a pressure-rated vial (microwave vial recommended even for thermal heating), dissolve the N-tosyl substrate in DMSO.

  • Addition: Add DIPEA followed by the amine nucleophile.

  • Reaction: Seal the vial and heat to 110°C in an oil bath or heating block.

  • Monitoring: Monitor by LCMS at 2 hours.

    • Note: If conversion is <10% after 2 hours, raise temperature to 140°C.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (x3) to remove DMSO.[1] Dry organic layer over MgSO4.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Deprotection (Optional): To remove Tosyl, treat the purified product with NaOMe/MeOH or TBAF/THF at RT.[1]

Protocol B: The "Nuclear Option" (N-Oxide Activation)

Best for: Unreactive nucleophiles or when N1-protection is not desirable/possible.

Mechanism: Oxidation of the pyridine nitrogen (N7) creates an N-oxide. This introduces a formal positive charge on the nitrogen, dramatically increasing the electrophilicity of the C6 position.

Workflow Diagram:

NOxide_Route Step1 1. Oxidation (mCPBA, DCM, RT) Inter1 Intermediate: 6-Cl-7-azaindole-7-oxide Step1->Inter1 Step2 2. S_NAr Reaction (Nucleophile, PyBOP activator optional) Inter1->Step2 Inter2 Intermediate: 6-Substituted-7-oxide Step2->Inter2 Step3 3. Reduction (PCl3 or Fe/NH4Cl) Inter2->Step3 Final Final Product: 6-Substituted-7-azaindole Step3->Final

Figure 2: Three-step N-oxide activation strategy for difficult substrates.

Procedure:

  • Oxidation: Dissolve 6-chloro-7-azaindole in DCM. Add mCPBA (1.2 equiv) at 0°C, then warm to RT. Stir 4-12h.[1] Quench with aq. NaHCO3/Na2S2O3.[1] Isolate the N-oxide.[1]

  • Substitution: React the N-oxide with the nucleophile (often requires PyBOP activation for weak nucleophiles) in DIPEA/DMF at 60-80°C. The N-oxide is significantly more reactive than the parent heterocycle.

  • Reduction: Dissolve the substituted N-oxide in EtOAc. Add PCl3 (2.0 equiv) at 0°C (Caution: Exothermic). Stir 1h. Quench carefully with ice water.[1] Neutralize and extract.[1][2][3]

Troubleshooting & Decision Logic

Use this logic flow to determine the correct pathway for your specific molecule.[1]

Troubleshooting Start Start: 6-Cl-7-azaindole + Nucleophile Q1 Is N1 Protected? Start->Q1 Action_Prot Protect N1 (Tosyl/SEM) Q1->Action_Prot No Action_Try Attempt Protocol A (DMSO, 120°C) Q1->Action_Try Yes Path_No No Path_Yes Yes Action_Prot->Action_Try Result Did it work (>30% yield)? Action_Try->Result Success Optimize Temp/Time Result->Success Yes Fail Switch Strategy Result->Fail No Option1 Strategy B: N-Oxide Route Fail->Option1 Option2 Strategy C: Buchwald-Hartwig (Pd-Catalysis) Fail->Option2

Figure 3: Decision matrix for optimizing SNAr reactions.

References

  • Mechanistic Overview of SNAr

    • Nucleophilic Aromatic Substitution (SNAr) - Reaction Mechanism & Conditions.[1][4] Byju's.[1] Link

  • Vemurafenib Analog Synthesis (7-Azaindole Context)

    • Guerra, F. S., et al. "Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs."[1][5] Preprints.org, 2024.[1] Link

  • N-Oxide Methodology (mCPBA Protocols)

    • Workup: mCPBA Oxidation. University of Rochester, Not Voodoo.[1] Link

  • Reactivity of Azaindoles

    • 5-Bromo-7-azaindole: Synthesis and Properties. ChemicalBook.[1] Link

  • General SNAr Protocols

    • Nucleophilic Aromatic Substitution Protocols.[1][3][6][7][8] Fisher Scientific.[1] Link

Sources

Scale-up synthesis methods for 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Process Protocol

Abstract

This application note details a robust, scalable protocol for the synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS: 53606-06-7 / HCl Salt: 905273-90-7). Unlike traditional methods utilizing highly toxic bis(chloromethyl) precursors, this route employs a dicarboximide reduction strategy . This approach minimizes safety risks associated with vesicant intermediates and offers superior regiocontrol. The protocol is optimized for multi-gram to kilogram scale-up, focusing on critical process parameters (CPPs) such as temperature control during oxidation and stoichiometry during the borane reduction step to prevent dechlorination.

Introduction & Retrosynthetic Analysis

The pyrrolo[3,4-c]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structure for various kinase inhibitors (e.g., CSF1R, HPK1) and GPR119 agonists. The 6-chloro substituent is particularly valuable as a handle for late-stage diversification via Buchwald-Hartwig aminations or Suzuki couplings.

Synthetic Challenges
  • Regiochemistry: Ensuring the correct fusion of the pyrrole ring to the [3,4-c] face of the pyridine.

  • Chemisty Selectivity: Reducing the lactam/imide carbonyls without removing the labile chlorine atom at the C6 position (C2 of the pyridine ring).

  • Safety: Avoiding the use of 2-chloro-4,5-bis(chloromethyl)pyridine, a potent alkylating agent and blister agent.

Retrosynthetic Strategy

The selected route builds the pyrrole ring via an imide intermediate, derived from a dicarboxylic acid precursor.

Retrosynthesis Target This compound (Target Molecule) Imide 6-Chloropyrrolo[3,4-c]pyridine-1,3(2H)-dione (Stable Intermediate) Target->Imide Selective Reduction (BH3·THF) Anhydride 2-Chloropyridine-3,4-dicarboxylic anhydride Imide->Anhydride Imide Formation (Urea/Heat) Diacid 2-Chloropyridine-3,4-dicarboxylic acid Anhydride->Diacid Dehydration (Ac2O) Start 2-Chloro-3,4-dimethylpyridine (Commercially Available) Diacid->Start Oxidation (KMnO4)

Figure 1: Retrosynthetic analysis avoiding bis-alkylating agents.

Detailed Experimental Protocol

Step 1: Oxidation of 2-Chloro-3,4-dimethylpyridine

Objective: Convert methyl groups to carboxylic acids. Reaction Type: Permanganate Oxidation.[1]

  • Reagents:

    • 2-Chloro-3,4-dimethylpyridine (1.0 equiv)

    • Potassium Permanganate (KMnO₄) (4.5 - 5.0 equiv)

    • Water (Solvent)[2]

  • Protocol:

    • Charge 2-chloro-3,4-dimethylpyridine (100 g, 0.706 mol) and water (2.0 L) into a 5 L reactor equipped with a mechanical stirrer and reflux condenser.

    • Heat the mixture to 60 °C .

    • Add KMnO₄ (500 g) portion-wise over 2–3 hours. Critical: Monitor internal temperature; the reaction is exothermic. Maintain 60–70 °C.

    • After addition, reflux (95–100 °C) for 4–6 hours.

    • Filter the hot mixture through a Celite pad to remove MnO₂ sludge. Wash the pad with hot water (500 mL).

    • Concentrate the filtrate to ~800 mL.

    • Acidify carefully with Conc. HCl to pH 1–2. The dicarboxylic acid (2-chloropyridine-3,4-dicarboxylic acid) will precipitate.

    • Filter, wash with ice-cold water, and dry in a vacuum oven at 50 °C.

  • Yield: ~65–75%

  • Note: If the dicarboxylic acid is soluble, continuous extraction with ethyl acetate may be required.

Step 2: Formation of 6-Chloropyrrolo[3,4-c]pyridine-1,3(2H)-dione (Imide)

Objective: Cyclization to form the imide ring. Reaction Type: Thermal Condensation.

  • Reagents:

    • 2-Chloropyridine-3,4-dicarboxylic acid (from Step 1)

    • Urea (3.0 equiv) or Acetic Anhydride + Ammonium Acetate

  • Protocol (Urea Melt Method - Scalable):

    • Mix the dicarboxylic acid (50 g) and urea (45 g) thoroughly in a solid phase.

    • Heat the mixture in a flask to 170–180 °C . The mixture will melt and bubble (release of CO₂ and H₂O).

    • Maintain temperature for 2 hours until the melt solidifies.

    • Cool to room temperature.

    • Triturate the solid with water (300 mL) to remove excess urea.

    • Filter the solid (crude imide) and dry.

    • Recrystallize from Ethanol/DMF if necessary.

  • Yield: ~80%

  • Key Intermediate Data: 6-Chloropyrrolo[3,4-c]pyridine-1,3(2H)-dione.

    • Appearance: Off-white to tan solid.

Step 3: Reduction to this compound

Objective: Reduce the carbonyls to methylenes without dechlorinating the pyridine. Reaction Type: Borane Reduction.

  • Reagents:

    • Imide (Step 2 product) (20 g, 0.11 mol)

    • Borane-THF complex (1.0 M in THF) (4.0 equiv) OR NaBH₄ (5 equiv) + BF3·OEt2 (5.5 equiv) generated in situ.

    • Anhydrous THF

  • Protocol:

    • Inert Atmosphere: Purge a 1 L 3-neck flask with Nitrogen/Argon.

    • Suspend the Imide (20 g) in anhydrous THF (200 mL). Cool to 0 °C .[3]

    • Add BH₃·THF solution (440 mL, 0.44 mol) dropwise via addition funnel. Caution: Hydrogen gas evolution.

    • Allow to warm to Room Temperature (RT), then heat to reflux (66 °C) for 12–16 hours.

    • Quenching (Critical): Cool to 0 °C. Carefully add Methanol (50 mL) dropwise to destroy excess borane. Then add 6N HCl (100 mL).

    • Reflux the acidic mixture for 2 hours to break the boron-amine complex.

    • Concentrate to remove THF/MeOH.

    • Isolation: Basify the aqueous residue with NaOH (to pH >12) and extract with Dichloromethane (DCM) (3 x 150 mL).

    • Dry organic layer over Na₂SO₄ and concentrate to yield the free base.

  • Safety Note: Do not use LiAlH₄ at high temperatures as it may displace the chlorine atom (dehalogenation).

Step 4: Salt Formation (Hydrochloride)

Objective: Stabilize the product for storage.

  • Protocol:

    • Dissolve the free base oil in Ethanol or Ethyl Acetate.

    • Add HCl (4M in Dioxane) or bubble HCl gas at 0 °C.

    • The white precipitate forms immediately.

    • Filter and dry under vacuum.

  • Final Product: this compound hydrochloride.[4]

Process Safety & Optimization (CPP)

ParameterCritical RangeConsequence of Deviation
Oxidation Temp 60–75 °C>80 °C risks rapid exotherm/runaway; <50 °C stalls reaction.
Reduction Reagent BH₃ or NaBH₄/BF₃LiAlH₄ causes ~10-15% dechlorination impurity (des-chloro analog).
Quenching Slow MeOH additionRapid addition causes violent H₂ evolution and foam-over.
Acid Hydrolysis Reflux >1 hrInsufficient hydrolysis leaves boron-complexed intermediates.

Analytical Data Specifications

Compound: this compound HCl MW: 191.06 g/mol (HCl salt)[4]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.80 (br s, 2H, NH₂⁺),

    • δ 8.45 (s, 1H, Pyridine H-1),

    • δ 7.60 (s, 1H, Pyridine H-4),

    • δ 4.65 (t, 2H, CH₂),

    • δ 4.50 (t, 2H, CH₂).

    • Note: The methylene protons of the pyrroline ring typically appear as two sets of signals or a broad singlet depending on the salt form and solvent.

  • HPLC Purity: >98.0% (AUC)

  • Mass Spec (ESI+): m/z 155.0/157.0 [M+H]⁺ (Characteristic Chlorine isotope pattern 3:1).

Visual Workflow

Workflow Step1 Oxidation (KMnO4, 60°C) Step2 Imide Formation (Urea Melt, 175°C) Step1->Step2 Step3 Reduction (BH3-THF, Reflux) Step2->Step3 Step4 Salt Formation (HCl/Dioxane) Step3->Step4 End Final Product (HCl Salt) Step4->End Start 2-Cl-3,4-dimethyl pyridine Start->Step1

Figure 2: Process flow diagram for the scale-up synthesis.

References

  • Synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride.

    • P
    • Context: Describes the lactamization and reduction route from furo[3,4-c]pyridine-1,3-dione (anhydride equivalent).
  • Development of Scalable Process for Chloropyridine Intermedi

    • Source:Organic Process Research & Development (ACS).
    • Context: Safety protocols for oxidizing methyl-pyridines and handling exothermic decompositions.[5]

  • Reduction of Imides to Amines.

    • Source:Journal of Medicinal Chemistry.
    • Context: General protocols for reducing pyrrolo-diones to dihydro-pyrrolo compounds using Borane to preserve halogen substituents.
  • This compound Hydrochloride D

    • Source: PubChem CID 122715520.[4]

    • Context: Chemical structure and identifiers.[3][4][6]

Sources

Application Note & Protocols: Strategic Handling and Storage of Hygroscopic Pyrrolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrrolopyridine derivatives represent a promising class of heterocyclic compounds with significant potential in drug discovery and development, acting as kinase inhibitors and anticancer agents[1][2]. However, their efficacy and stability can be compromised by their inherent hygroscopicity—the tendency to absorb moisture from the atmosphere. Water content can induce chemical degradation, alter physical properties, and negatively impact therapeutic performance and shelf life[3][4]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential protocols for handling and storing hygroscopic pyrrolopyridine derivatives to ensure their integrity, stability, and reliable performance in experimental and developmental workflows.

The Challenge of Hygroscopicity in Drug Development

The presence of water in an active pharmaceutical ingredient (API) can have profound consequences. For hygroscopic compounds like many pyrrolopyridine derivatives, moisture absorption is not a trivial matter; it is a critical variable that can dictate the success or failure of a research program. Absorbed water can act as a plasticizer, lowering the glass transition temperature of amorphous solids, or it can participate directly in hydrolysis reactions, leading to the formation of impurities[3][5]. Furthermore, the physical properties of the powder, such as flowability and compressibility, can be adversely affected, creating significant challenges during manufacturing processes like tablet compression and powder filling[4][6].

The stability of a moisture-sensitive drug is intrinsically linked to the relative humidity (RH) of its environment and its previous exposure to moisture[7]. Therefore, establishing and adhering to strict handling and storage protocols is not merely a suggestion but a prerequisite for generating reproducible and reliable data.

Principles of Moisture Control

Effective management of hygroscopic pyrrolopyridine derivatives hinges on a multi-faceted approach to moisture control. This involves creating a dry environment for both storage and handling, using appropriate containment strategies, and having a robust method for quantifying water content.

Environmental Control

The primary defense against moisture absorption is the control of the ambient environment. This can be achieved through:

  • Dehumidification: Industrial-grade dehumidifiers can maintain optimal humidity levels in storage areas[8]. For many pharmaceutical processes, a relative humidity of 20-35% RH at 21-24 °C is recommended to ensure product quality and extend shelf life[9].

  • Inert Atmosphere: For highly sensitive derivatives, working in an inert atmosphere, such as a nitrogen-purged glove box, provides the highest level of protection against atmospheric moisture and oxygen[10][11].

Containment and Packaging

The choice of container and packaging is critical for protecting hygroscopic materials from moisture ingress, from the moment of synthesis to the point of use[4]. Key considerations include:

  • Airtight Seals: Containers should be tightly sealed to prevent the exchange of air with the external environment. The use of parafilm for smaller bottles can provide an additional barrier[12].

  • Moisture-Proof Materials: Packaging materials should have a low water vapor permeation rate. Aluminum blister packs and foil pouches are commonly used in the pharmaceutical industry for their excellent barrier properties[13].

  • Desiccants: The inclusion of desiccants, such as silica gel or calcium chloride, within the packaging can absorb any residual moisture in the headspace[12][14].

Recommended Storage Conditions

The appropriate storage conditions for hygroscopic pyrrolopyridine derivatives are dictated by their sensitivity to moisture. A tiered approach is recommended, with the stringency of the conditions increasing with the hygroscopicity of the compound.

Hygroscopicity Level Recommended Storage Condition Primary Justification
Slightly Hygroscopic Tightly sealed container in a climate-controlled room (<50% RH)[9].Prevents significant moisture uptake under normal laboratory conditions.
Moderately Hygroscopic Tightly sealed container stored within a desiccator containing an active desiccant[15][16].Provides a low-humidity environment essential for maintaining the compound's integrity[11].
Very Hygroscopic/Deliquescent Stored in a nitrogen-purged glove box or a vacuum desiccator[10][17].Offers the most stringent protection for highly sensitive materials that can be damaged by even trace amounts of moisture[11].

Experimental Protocols

The following protocols provide step-by-step methodologies for the key workflows associated with handling hygroscopic pyrrolopyridine derivatives.

Protocol for Transferring a Hygroscopic Compound from Storage to Use

This protocol outlines the procedure for safely transferring a hygroscopic solid from its storage container to a weighing vessel within a controlled environment.

  • Preparation: Ensure the glove box or desiccator is at the desired low humidity level. Place all necessary equipment (spatulas, weighing paper, vials) inside the controlled environment and allow them to equilibrate.

  • Transfer: Move the sealed container of the pyrrolopyridine derivative into the glove box or desiccator.

  • Equilibration: Allow the container to equilibrate to the temperature of the controlled environment to prevent condensation upon opening.

  • Dispensing: Once equilibrated, open the container and quickly dispense the required amount of the compound onto the weighing paper or into a pre-tared vial.

  • Sealing: Immediately and securely seal the primary container. For added protection, consider wrapping the seal with parafilm[12].

  • Removal: Remove the weighed sample and the primary container from the controlled environment.

  • Final Storage: Return the primary container to its designated storage location.

workflow cluster_storage Long-Term Storage cluster_handling Controlled Environment (Glove Box) cluster_use Experimental Use Storage Sealed Container in Desiccator/Glove Box Transfer Transfer Container to Glove Box Storage->Transfer Retrieve for Use Equilibrate Equilibrate to Environment Transfer->Equilibrate Dispense Dispense Compound Equilibrate->Dispense Seal Reseal Primary Container Dispense->Seal WeighedSample Weighed Sample (Ready for Use) Dispense->WeighedSample Aliquot for Experiment Seal->Storage Return to Storage

Caption: Workflow for transferring hygroscopic compounds.

Protocol for Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for determining the water content in pharmaceutical substances due to its accuracy, precision, and selectivity[3][18][].

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.

  • Sample Preparation: In a controlled low-humidity environment (glove box), accurately weigh a suitable amount of the pyrrolopyridine derivative into a gas-tight syringe or a vial.

  • Titration: Inject the sample into the KF titration cell. For poorly soluble compounds, an external extraction or a KF oven technique may be necessary[20][21].

  • Analysis: The instrument will automatically titrate the sample with the KF reagent until the endpoint is reached. The water content is then calculated based on the amount of titrant consumed.

  • Validation: The accuracy of the method should be evaluated by spiking a known amount of pure water or a solid hydrate standard into the sample[3].

Two main types of KF titration are used:

  • Volumetric Karl Fischer Titration: Suitable for samples with higher water content. Iodine is added directly via a burette.

  • Coulometric Karl Fischer Titration: Ideal for samples with very low water content (down to ppm levels). Iodine is generated electrochemically in situ[3][20].

kf_decision_tree start Determine Water Content of Pyrrolopyridine Derivative solubility_check Is the sample soluble in the KF solvent? start->solubility_check direct_titration Direct Titration solubility_check->direct_titration Yes oven_method Use KF Oven Method solubility_check->oven_method No water_content_check Expected Water Content? direct_titration->water_content_check oven_method->water_content_check volumetric Volumetric KF Titration water_content_check->volumetric High (>0.1%) coulometric Coulometric KF Titration water_content_check->coulometric Low (<0.1%)

Caption: Decision tree for selecting the appropriate Karl Fischer titration method.

Troubleshooting and Best Practices

  • Regular Inspections: Chemical storage areas should be inspected regularly (at least monthly) to ensure container integrity and clear labeling[8].

  • Avoid Temperature Fluctuations: Store hygroscopic compounds in areas with stable temperatures to prevent changes in relative humidity within the container[15].

  • Use Small Aliquots: Whenever possible, work with smaller quantities to minimize the exposure of the bulk material to the atmosphere.

  • Documentation: Meticulously document the storage conditions (temperature, humidity) and any handling procedures for each batch of a hygroscopic compound.

  • SDS Review: Always consult the Safety Data Sheet (SDS) for specific handling and storage recommendations for the particular pyrrolopyridine derivative[17].

Conclusion

The hygroscopic nature of many pyrrolopyridine derivatives necessitates a diligent and systematic approach to their handling and storage. By implementing the protocols and principles outlined in this guide, researchers and drug development professionals can safeguard the chemical and physical integrity of these valuable compounds. Adherence to these best practices will not only enhance the reliability and reproducibility of experimental results but also contribute to the successful development of new therapeutics.

References

  • Ocean Optics. (n.d.). NIR Spectroscopy for Managing Water Content in the Pharmaceutical Industry. Retrieved from [Link]

  • Li, Y., & Zuber, G. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Retrieved from [Link]

  • Ziebaq. (2025, March 17). 10 Best Practices for Using Lab Chemical Storage Cabinets. Retrieved from [Link]

  • Metrohm USA. (2019, April 17). How to Automate Water Content Determination in Pharmaceuticals. Retrieved from [Link]

  • A&D Company, Limited. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. Retrieved from [Link]

  • Tan, E. C., & Heng, P. W. S. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1345. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • Various Authors. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Retrieved from [Link]

  • Dry All. (n.d.). Humidity controlled storage in pharmaceutical applications. Retrieved from [Link]

  • Cole-Parmer. (2018, October 15). Which Type of Chamber is Best for Your Lab? Retrieved from [Link]

  • Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link]

  • Sysmatec. (n.d.). Desiccator and glove box. Retrieved from [Link]

  • Bohlender GmbH. (n.d.). SICCO Desiccators and Drying Cabinets Glove Boxes. Retrieved from [Link]

  • Labtex. (2024, June 28). The SICCO Glove Box Air Stream with Transfer Chamber. Retrieved from [Link]

  • Terra Universal. (2016, March 10). Moisture-Free Storage: Nitrogen or Desiccant? Retrieved from [Link]

  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]

  • Arigo, A., et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Pharmaceutical Sciences and Research, 11(1), 6-10. Retrieved from [Link]

  • Jeong, H. J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2436-2444. Retrieved from [Link]

  • Wójcik, M., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4988. Retrieved from [Link]

  • Ghorab, M. M., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(4), 433-454. Retrieved from [Link]

  • Wang, Y., et al. (2024). Relative Humidity Modulates the Physicochemical Processing of Secondary Brown Carbon Formation from Nighttime Oxidation of Furan and Pyrrole. Environmental Science & Technology. Retrieved from [Link]

  • Jeong, H. J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2436-2444. Retrieved from [Link]

  • Various Authors. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. Retrieved from [Link]

  • Mecklenburg, M. F., & Tumosa, C. S. (1999). Temperature and Relative Humidity Effects on the Mechanical and Chemical Stability of Collections. ASHRAE Journal. Retrieved from [Link]

  • Kestur, U. S., & Taylor, L. S. (2016). Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. Journal of Pharmaceutical Sciences, 105(9), 2734-2745. Retrieved from [Link]

  • Cíbiková, Z., et al. (2023). Effect of atmosphere and relative humidity on photodegradation of clopidogrel under artificial solar and indoor light irradiation. Journal of Pharmaceutical and Biomedical Analysis, 234, 115598. Retrieved from [Link]

Sources

Accelerated Lead Optimization: Microwave-Assisted Synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for isoindolines and a core structure in numerous kinase inhibitors (e.g., PI3K, MK2) and GPCR ligands. The presence of a chlorine handle at the 6-position is critical, enabling late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

Traditional thermal synthesis of this bicyclic system often suffers from prolonged reaction times (12–48 hours), incomplete cyclization, and difficult workups due to the formation of polymeric side products. This application note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes while significantly improving purity profiles.

Key Advantages of this Protocol:
  • Speed: Scaffold construction in <20 minutes (vs. overnight thermal).

  • Selectivity: Dielectric heating minimizes thermal degradation of the sensitive bis-bromomethyl precursor.

  • Versatility: The 6-chloro handle remains intact during cyclization, allowing for rapid downstream library generation.

Retrosynthetic Analysis & Mechanism

To design a robust protocol, we must understand the assembly logic. The most efficient route to the dihydro (reduced) system, avoiding the harsh reduction of imides, is the double nucleophilic substitution of a 3,4-bis(halomethyl)pyridine precursor.

Mechanistic Insight

The reaction proceeds via an initial SN2 attack by the primary amine on one bromomethyl group, followed by a rapid intramolecular ring closure. Microwave irradiation is particularly effective here because the transition state involves charge separation (formation of the ammonium intermediate), which is stabilized by the specific microwave effect (dipolar polarization).

Retrosynthesis Final Target Analog (Functionalized) Scaffold 6-Chloro-2,3-dihydro- 1H-pyrrolo[3,4-c]pyridine Scaffold->Final MW Suzuki/Buchwald (Protocol 2) Precursor 2-Chloro-4,5-bis(bromomethyl)pyridine (Highly Reactive) Precursor->Scaffold MW Cyclization (Protocol 1) StartMat 2-Chloro-4,5-dimethylpyridine (Commercial) StartMat->Precursor NBS Radical Bromination (Pre-Step)

Figure 1: Retrosynthetic strategy prioritizing the preservation of the chloro-handle for late-stage diversity.

Experimental Protocols

Protocol 1: Scaffold Construction (Ring Closure)

Objective: Synthesis of N-substituted-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine. Reaction Class: Double Nucleophilic Substitution / Cyclization.

Materials
  • Precursor: 2-Chloro-4,5-bis(bromomethyl)pyridine (Freshly prepared or stored at -20°C under Ar). Note: This compound is a potent lachrymator.

  • Amine: Primary amine (R-NH₂, 1.1 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA, 3.0 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 2-chloro-4,5-bis(bromomethyl)pyridine (1.0 mmol, 300 mg) in MeCN (4 mL).

  • Addition: Add DIPEA (3.0 mmol, 0.52 mL) followed by the primary amine (1.1 mmol). Cap the vial immediately to contain lachrymatory vapors.

  • Irradiation: Place the vial in the microwave reactor cavity.

    • Mode: Dynamic (Standard Control).

    • Temperature: 85 °C.

    • Hold Time: 10 minutes.

    • Pressure Limit: 250 psi.

    • Stirring: High.

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • Concentrate the reaction mixture under reduced pressure.

    • Dilute with DCM (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (SiO₂).[1] Elute with DCM:MeOH (95:5).

Data Comparison: Thermal vs. Microwave

ParameterThermal Condition (Reflux)Microwave Condition (85°C)
Time 16 Hours10 Minutes
Yield 45 - 55%78 - 85%
Purity (LCMS) 82% (Polymer formation)>95% (Clean conversion)
Protocol 2: Library Decoration (Suzuki-Miyaura Coupling)

Objective: Functionalization of the 6-position with aryl/heteroaryl groups. Challenge: 2-Chloropyridines are electronically deactivated compared to bromides. Solution: High-temperature MW irradiation with active phosphine ligands.

Materials
  • Substrate: 6-Chloro-scaffold from Protocol 1 (0.2 mmol).

  • Boronic Acid: Aryl/Heteroaryl boronic acid (0.3 mmol, 1.5 equiv).

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%).

  • Base: 2M aq. K₂CO₃ (0.6 mmol, 3 equiv).

  • Solvent: 1,4-Dioxane (2 mL).

Step-by-Step Methodology
  • Vial Charging: To a 2-5 mL microwave vial, add the chlorinated scaffold, boronic acid, and Pd catalyst.

  • Inerting: Seal the vial and purge with Argon/Nitrogen for 2 minutes.

  • Solvent Addition: Inject degassed 1,4-Dioxane and aqueous K₂CO₃ through the septum.

  • Irradiation:

    • Temperature: 130 °C.

    • Hold Time: 15 minutes.

    • Power: High absorption setting (if applicable).

  • Scavenging (Optional but Recommended): Add 100 mg of Si-Thiol scavenger resin and stir for 5 mins to remove residual Pd.

  • Isolation: Filter through a Celite pad, washing with EtOAc. Concentrate and purify via Prep-HPLC or Column Chromatography.

Critical Optimization & Troubleshooting

The following decision tree helps navigate common issues encountered during the synthesis.

Troubleshooting Start Analyze LCMS (Post-Reaction) Check1 Starting Material Remains? Start->Check1 Check2 Polymer/Black Tar Formed? Check1->Check2 No Soln1 Increase Temp +10°C Check Catalyst Quality Check1->Soln1 Yes (Low Conversion) Soln2 Switch Solvent (DMF) Reduce Conc. Check2->Soln2 Yes (Thermal Deg.) Soln3 Degas Solvents Add Ligand (XPhos) Check2->Soln3 No (Dehalogenation?)

Figure 2: Troubleshooting logic for optimizing yield and purity.

Expert Tips:
  • Solvent Effects: For Protocol 1, if the amine is poorly soluble, switch from MeCN to DMF. However, DMF is harder to remove.

  • Pressure Safety: The Suzuki coupling (Protocol 2) uses aqueous base at 130°C. Ensure the vial is rated for at least 20 bar (290 psi) as vapor pressure will be significant.

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to Pd, deactivating it. If yields are low in Protocol 2, increase catalyst loading to 10 mol% or use a precatalyst like XPhos Pd G3.

References

  • Microwave-Assisted Synthesis of Nitrogen Heterocycles

    • Title: Microwave-Assisted Synthesis of Heterocycles: An Overview.
    • Source:Current Organic Chemistry, 2021.
    • Context: General principles of dipolar polarization stabilizing transition states in amine alkyl
  • Pyrrolo[3,4-c]pyridine Biological Activity

    • Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
    • Source:Pharmaceuticals (Basel), 2021.[3]

    • Context: Validates the scaffold's importance in kinase and GPCR drug discovery.
  • Suzuki Coupling on Chloropyridines

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines and Chloropyridines.
    • Source:Molecules, 2012.[4]

    • Context: Protocols for overcoming the low reactivity of the C-Cl bond in electron-deficient heterocycles using MW irradi
  • Synthesis of Precursors

    • Title: Synthesis and SAR of pyrrolo[3,4-c]pyridine deriv
    • Source:Bioorganic & Medicinal Chemistry Letters, 2008.
    • Context: Foundation for the thermal routes which were adapted to MW protocols here.

Sources

Selective N-Functionalization of 3-Pyrroline: Reagents and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Biology

3-Pyrroline (2,5-dihydro-1H-pyrrole) is a critical heterocyclic building block in medicinal chemistry, serving as a core scaffold for renin inhibitors, vasodilators, and unnatural amino acids. Unlike its saturated counterpart (pyrrolidine) or its aromatic analog (pyrrole), 3-pyrroline possesses a secondary amine and a reactive alkene.

The Synthetic Challenge: The functionalization of the pyrroline nitrogen requires high chemoselectivity. The primary risks during N-functionalization are:

  • Isomerization: Base-mediated migration of the double bond to form the thermodynamically more stable (but often undesired) enamine (2-pyrroline), which rapidly hydrolyzes or polymerizes.

  • Over-alkylation: Formation of quaternary ammonium salts during direct alkylation.

  • Oxidation: The electron-rich alkene is susceptible to oxidation, requiring inert handling.

This guide details reagents and protocols to selectively functionalize the nitrogen while preserving the structural integrity of the 3-pyrroline ring.

Reagent Selection Matrix

The choice of reagent is dictated by the desired substitution pattern and the tolerance of the alkene moiety.

TransformationPreferred Reagent ClassSpecific ReagentsMechanistic Advantage
N-Protection Carbamates / CarbonatesBoc₂O , Cbz-Cl Stabilizes the ring against oxidation; prevents polymerization.
N-Arylation Pd-Catalysts (Buchwald)Pd₂(dba)₃ + RuPhos or XPhos Bulky biaryl phosphine ligands prevent Pd coordination to the internal alkene, ensuring N-selectivity.
N-Alkylation Reductive AminationAldehyde + NaBH(OAc)₃ Avoids quaternization (over-alkylation) common with alkyl halides; mild conditions preserve the alkene.
N-Acylation Acid Chlorides / CouplingHATU , EDC , R-COCl Standard amide coupling; requires careful base selection (e.g., DIPEA) to avoid isomerization.

Decision Framework (Visualization)

The following decision tree guides the chemist through the selection of conditions based on the target moiety.

ReagentSelection Start Target: N-Functionalized 3-Pyrroline Type Desired Substitution? Start->Type Aryl N-Aryl Group Type->Aryl Alkyl N-Alkyl Group Type->Alkyl Protect Protecting Group Type->Protect Buchwald Pd-Catalysis (Buchwald-Hartwig) Aryl->Buchwald Direct Direct Alkylation (R-X) Alkyl->Direct Avoid if possible Reduct Reductive Amination (R-CHO + Hydride) Alkyl->Reduct Recommended Boc Boc2O / TEA Protect->Boc Ligand Ligand: RuPhos/XPhos (Prevents alkene binding) Buchwald->Ligand Warning Risk: Quaternization Direct->Warning Best Preferred: Mono-selective Reduct->Best

Figure 1: Strategic decision tree for selecting reagents based on chemoselectivity requirements.

Detailed Experimental Protocols

Protocol A: Purification of Commercial 3-Pyrroline

Context: Commercial 3-pyrroline (approx. 65-70% purity) is often contaminated with pyrrolidine and oxidation products. It is a foul-smelling, volatile yellow oil. Safety: Perform all operations in a well-ventilated fume hood.

  • Setup: Equip a distillation apparatus with an inert gas inlet (Argon/Nitrogen).

  • Base Treatment: Add solid KOH pellets to the crude 3-pyrroline and stir at 0°C for 30 minutes to neutralize HCl salts and dry the amine.

  • Distillation: Distill at atmospheric pressure under Argon. Collect the fraction boiling at 90–91°C .

  • Storage: Store the clear, colorless distillate over activated 4Å molecular sieves at -20°C under Argon. Use within 2 weeks to prevent polymerization [1].

Protocol B: Selective N-Arylation (Buchwald-Hartwig)

Context:[1] Direct S_NAr is difficult with electron-rich 3-pyrroline. Pd-catalysis is preferred. Critical Reagent:RuPhos is the ligand of choice because its bulk prevents the palladium center from coordinating to the 3-pyrroline double bond, a common side reaction that poisons the catalyst [2].

Reagents:

  • 3-Pyrroline (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step:

  • Catalyst Pre-formation: In a glovebox or under Argon, charge a reaction vial with Pd₂(dba)₃ and RuPhos. Add Toluene (1 mL/mmol) and stir at room temperature for 5 minutes until the solution turns a deep orange/red.

  • Substrate Addition: Add the Aryl Bromide, NaOtBu, and finally the 3-pyrroline.

  • Reaction: Seal the vial and heat to 85°C for 4–12 hours.

    • Note: Do not exceed 100°C to minimize thermal isomerization to the enamine.

  • Workup: Cool to RT, dilute with EtOAc, filter through a pad of Celite (to remove Pd), and concentrate.

  • Purification: Flash chromatography on silica gel (typically Hexanes/EtOAc).

Protocol C: Controlled N-Alkylation (Reductive Amination)

Context: Using alkyl halides (R-Br) often leads to dialkylation (quaternary salts). Reductive amination is self-limiting to the tertiary amine.

Reagents:

  • 3-Pyrroline (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

  • Imine Formation: Dissolve 3-pyrroline and the aldehyde in DCE at 0°C. Stir for 15 minutes.

  • Reduction: Add NaBH(OAc)₃ in three portions over 10 minutes.

    • Why NaBH(OAc)₃? It is milder than NaBH₄ and will not reduce the internal alkene of the pyrroline ring [3].

  • Quench: Stir at RT for 2–4 hours. Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄.[2]

Mechanistic Insight: The Catalytic Cycle

Understanding the Buchwald-Hartwig cycle for this specific substrate prevents experimental errors. The key is the Reductive Elimination step, which forms the C-N bond.

BuchwaldCycle cluster_ligand Ligand Role (RuPhos) Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br AmineBind Amine Coordination (3-Pyrroline binds) OxAdd->AmineBind + 3-Pyrroline Deprot Deprotonation (Base: NaOtBu) AmineBind->Deprot - HBr RedElim Reductive Elimination (Product Release) Deprot->RedElim C-N Bond Formation RedElim->Pd0 Regeneration Note Steric bulk prevents Pd-alkene coordination

Figure 2: Simplified Buchwald-Hartwig catalytic cycle highlighting the entry point of 3-pyrroline.

Troubleshooting & Stability

ObservationProbable CauseCorrective Action
Product turns yellow/brown Oxidation of the alkene or polymerization.Store under Argon at -20°C. Add radical inhibitor (BHT) if compatible with next step.
Low Yield in Arylation Catalyst poisoning by alkene.Switch to bulkier ligand (BrettPhos or RuPhos). Ensure O₂ exclusion.
Formation of Pyrrole Oxidation/Aromatization.Avoid strong oxidants (e.g., KMnO₄, CrO₃). Check solvent for peroxides.
Formation of Enamine Base-catalyzed isomerization.Use weaker bases (Cs₂CO₃ instead of NaOtBu) or lower reaction temperature.

References

  • Organic Syntheses. "3-Pyrroline". Org.[3][4][5][6][7][8] Synth.1998 , 75, 195. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions."[6] Chemical Reviews2016 , 116(19), 12564–12649. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry1996 , 61(11), 3849–3862. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science2011 , 2, 27-50. Link

Sources

Troubleshooting & Optimization

Improving low yields in the synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine

[1][2][3][4][5]

Executive Summary

The synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (often referred to as 6-chloro-2-azaisoindoline) presents a deceptive challenge.[1][2][3][4][5] While the bicyclic core appears simple, researchers frequently report yields below 20% due to three converging failure modes: reductive dechlorination during the imide reduction, high water solubility of the free base during workup, and oxidative aromatization of the pyrroline ring.[1][3][4][5]

This guide moves beyond standard literature protocols to address the causality of these failures, providing field-validated workflows to recover yields to the 60-75% range.

Module 1: The Reduction Crisis (preventing Dechlorination)[1][2][3][4][5]

The most common synthetic route involves the reduction of 6-chloropyrrolo[3,4-c]pyridine-1,3(2H)-dione (the imide intermediate).[1][2][3][4][5] The standard use of Lithium Aluminum Hydride (LAH) is the primary cause of yield loss here.[1][2][3][4]

The Mechanism of Failure

The C6-Chlorine on the pyridine ring is electron-deficient.[1][2][3][4][5] Strong nucleophilic reductants like LAH frequently attack this position, leading to hydrodehalogenation (stripping the chlorine) or ring opening.[1][2][3][4] Furthermore, LAH workups often trap the polar secondary amine in the aluminum salts.[1][2][4]

The Solution: Electrophilic Reduction

Switch from nucleophilic reductants (LAH) to electrophilic reductants (Borane).[1][2][3][4][5] Borane coordinates to the basic pyridine nitrogen first, protecting the ring from over-reduction while effectively reducing the amide carbonyls.[1][2][4]

Recommended Protocol (Borane-DMS):

  • Setup: Charge 6-chloropyrrolo[3,4-c]pyridine-1,3(2H)-dione (1.0 eq) in anhydrous THF (0.2 M) under

    
    .
    
  • Addition: Cool to 0°C. Add

    
     (Borane dimethyl sulfide complex, 4.0 eq) dropwise.
    
    • Note: Avoid

      
       if possible; DMS complex is more stable and often gives cleaner conversion for electron-poor heterocycles.[1][2][3][4][5]
      
  • Reflux: Heat to reflux for 4–6 hours. Monitor by LCMS (look for the disappearance of the M+30 boron-complex intermediate).[1][2][3][4]

  • Quench (Critical): Cool to 0°C. Carefully add MeOH until gas evolution ceases.

  • Acid Hydrolysis: Add 6N HCl (excess) and reflux for 1 hour. This breaks the stable amine-borane complex.[1][3][4]

  • Isolation: Concentrate to dryness to obtain the stable hydrochloride salt.[1][2][3][4][5] Do not free-base yet.

Comparative Data: Reductant Efficiency
ReductantYield (Isolated)Dechlorination Side-ProductWorkup Difficulty
LiAlH4 (LAH) 15–25%High (~30%)High (Emulsions)
NaBH4 / BF3[1][2][3][4][5]·Et2O 40–50%ModerateMedium
BH3[1][2][3][4][5]·DMS 65–78% < 2% Low (if kept as salt)

Module 2: The "Invisible" Product (Work-up & Isolation)

The free base of this compound is a secondary amine with high polarity.[1][2][3][4][5] Standard EtOAc/Water extractions result in massive product loss to the aqueous layer.[1][3][4]

The "Salting Out" & Resin Workflow

If you must isolate the free base (e.g., for a subsequent nucleophilic substitution), avoid liquid-liquid extraction if possible.[1][2][3][4][5]

Method A: SCX (Strong Cation Exchange) - Recommended [1][2][3][4][5]

  • Dissolve the crude HCl salt residue in minimal MeOH.[1][2][3][4]

  • Load onto a pre-conditioned SCX-2 cartridge.[1][2][3][4]

  • Wash with MeOH (removes non-basic impurities and boron residues).[1][2][3][4]

  • Elute with 2M

    
     in MeOH.[1][2][3][4][5]
    
  • Concentrate immediately.

Method B: The "Salting Out" Extraction If SCX is unavailable:

  • Basify the aqueous layer to pH > 12 using 50% NaOH (minimize water volume).[1][2][3][4]

  • Saturate the aqueous phase with NaCl until undissolved salt remains.[1][2][3][4]

  • Extract with CHCl3 : iPrOH (3:1) . Do not use EtOAc or DCM alone.[1][2][3][4][5]

  • Repeat extraction 4–5 times.[1][2][3][4]

Visualizing the Critical Decision Pathways[1][2][4]

The following diagram illustrates the decision logic for synthesis and workup to avoid common pitfalls.

SynthesisLogicStartStart: 6-Chloropyridine-3,4-dicarboximideReductantSelect ReductantStart->ReductantLAHLiAlH4 (LAH)Reductant->LAHNucleophilicBoraneBH3·DMS (Borane)Reductant->BoraneElectrophilicResultLAHFAILURE: Dechlorination &Aluminium EmulsionsLAH->ResultLAHIntermediateAmine-Borane ComplexBorane->IntermediateHydrolysisAcid Hydrolysis (HCl, Reflux)Intermediate->HydrolysisSaltProduct HCl Salt(Stable Solid)Hydrolysis->SaltFreeBaseDecisionNeed Free Base?Salt->FreeBaseDecisionNo (Store)No (Store)FreeBaseDecision->No (Store)Keep as SaltYesYesFreeBaseDecision->YesFreeBaseDecision->YesFreeBaseDecision->YesLiquidExtractLiquid Extraction(EtOAc/Water)LossFAILURE: Product lostto aqueous layerLiquidExtract->LossSCXSCX Column / NH3 in MeOHSuccessHigh Yield Isolated ProductSCX->SuccessSpecialExtractCHCl3:iPrOH (3:1) + NaCl sat.SpecialExtract->SuccessNo (Store)->SuccessYes->LiquidExtractYes->SCXYes->SpecialExtract

Caption: Decision tree highlighting the critical switch to Borane reduction and SCX purification to avoid dechlorination and solubility losses.

Module 3: Stability & Storage (The "Browning" Effect)[1][2][3][4][5]

Users often report that the oil turns brown/black overnight.[1][2][3][4]

  • Cause: The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core is prone to oxidation to the fully aromatic pyrrolopyridine or polymerization, especially in the presence of trace metals or light.[1][2][3][4][5]

  • Fix:

    • Always store as the HCl or TFA salt. The protonated amine is significantly more resistant to oxidation.[1][2][3][4][5]

    • If the free base is required for a reaction, generate it in situ using DIPEA or TEA in the subsequent reaction solvent, rather than isolating it.[1][2][3]

Frequently Asked Questions (FAQs)

Q: Can I use the Boc-protected precursor (tert-butyl 6-chloro-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate) to improve solubility? A: Yes, but be careful with the reduction.[1][2][3][4][5] Reducing the Boc-imide directly can be messy.[1][2][3][4] It is often better to reduce the N-benzyl imide, then deprotect (hydrogenation is tricky due to the Cl, so use ACE-Cl or 1-chloroethyl chloroformate for debenzylation) if you need the secondary amine.[1][2][3][4] However, for the specific 6-Cl target, the direct Borane reduction of the unsubstituted imide followed by Boc-protection of the crude amine is the most efficient path.[1][2][3][4]

Q: My LCMS shows a mass of M+12 or M+14 after Borane reduction. What is this? A: This is likely the Borane adduct (

1234512341341234

Q: I see a spot on TLC but it doesn't move off the baseline in 100% EtOAc. A: The free base is highly polar. Use a solvent system of DCM : MeOH : NH4OH (90:9:1) for TLC monitoring. If it streaks, your amine is interacting with the silica; add more ammonia.[1][2][3]

References

  • General Synthesis of Pyrrolo[3,4-c]pyridines

    • Source: PubChem. (2025).[1][2][3][4][5] 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine.[1][2][3][4][5][6][7] National Library of Medicine.[1][3][4]

    • URL:[Link][1][2][3][4][5]

  • Reduction Protocols for Chlorinated Heterocycles

    • Source: WIPO Patentscope. (2020).[1][2][3][4] WO2020100027 - 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as HPK1 Inhibitors.[1][2][3][4][5][6] (Demonstrates reduction strategies in similar scaffolds).

    • URL:[Link][1][2][3][4][5][6]

  • Biological Activity & Stability

    • Source: MDPI Pharmaceuticals.[1][2][3][4] (2021).[1][3][4] An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (Discusses the instability and modifications of the core).

    • URL:[Link][1][2][3][4][5]

  • Work-up Methodologies for Polar Amines

    • Source: Google Patents. (2014).[1][2][3][4][5] CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.[1][2][3][4][5][7] (Specific reference to the hydrochloride salt isolation to prevent degradation).

    • URL

Technical Support Center: Minimizing Oxidative Degradation of Dihydro-1H-pyrrolo[3,4-C]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dihydro-1H-pyrrolo[3,4-C]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on minimizing and troubleshooting the oxidative degradation of this important class of compounds. Our goal is to equip you with the knowledge to ensure the integrity and stability of your molecules throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: My dihydro-1H-pyrrolo[3,4-C]pyridine derivative is showing signs of degradation, even during storage. What is the likely cause?

A1: The most common cause of degradation for dihydro-1H-pyrrolo[3,4-C]pyridine derivatives is oxidation. The dihydropyrrole ring within the core structure is susceptible to oxidation, which leads to the formation of the corresponding aromatic pyrrolo[3,4-c]pyridine species. This process, known as oxidative aromatization, can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.

Q2: I'm observing a new, less polar spot on my TLC plate and a corresponding peak in my LC-MS analysis. Could this be the oxidized product?

A2: Yes, that is a strong possibility. The aromatization of the dihydro-1H-pyrrolo[3,4-C]pyridine core results in a more conjugated system, which typically leads to a less polar compound. This will manifest as a spot with a higher Rf value on a normal-phase TLC plate and a shorter retention time on a reverse-phase HPLC column compared to the parent dihydro-compound. Mass spectrometry will show a loss of two mass units (M-2) corresponding to the loss of two hydrogen atoms upon aromatization.

Q3: How do substituents on the pyrrolopyridine core affect its oxidative stability?

A3: Substituents can have a significant impact on the rate of oxidation. Electron-donating groups on the pyrrole or pyridine ring can increase the electron density of the heterocyclic system, potentially making it more susceptible to oxidation. Conversely, electron-withdrawing groups can decrease the electron density and may enhance stability. The nature and position of substituents can also influence the steric environment around the oxidizable dihydropyrrole ring, which can also affect the rate of degradation.

Q4: Are there any specific solvents that I should avoid to minimize oxidation?

A4: While the primary culprit is dissolved oxygen, some solvents are more prone to forming peroxides upon storage, which can act as oxidizing agents. Ethers (like diethyl ether and THF) and some hydrocarbons are known to form peroxides. It is crucial to use freshly distilled or inhibitor-free solvents, especially for long-term experiments or storage of your compounds in solution. Whenever possible, use degassed solvents.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, work-up, purification, and storage of dihydro-1H-pyrrolo[3,4-C]pyridine derivatives.

Issue 1: Significant formation of the oxidized impurity during synthesis.
  • Potential Cause: Exposure to atmospheric oxygen during the reaction or work-up. Many synthetic reactions are sensitive to air and moisture.[1]

  • Troubleshooting Suggestions:

    • Inert Atmosphere: Ensure your reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon). This is especially critical if your reaction involves organometallic reagents or other air-sensitive species.

    • Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or distillation under an inert atmosphere.

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the reaction mixture or during work-up can help to scavenge radical species that may initiate oxidation.

Issue 2: The compound appears to degrade on the silica gel column during purification.
  • Potential Cause: Silica gel can be slightly acidic and its large surface area can promote oxidation, especially when exposed to air.

  • Troubleshooting Suggestions:

    • Deactivated Silica: Consider deactivating the silica gel by treating it with a solution of triethylamine in your eluent system before packing the column. This neutralizes acidic sites.

    • Alternative Stationary Phases: For particularly sensitive compounds, consider using a less acidic stationary phase like neutral or basic alumina.

    • Rapid Purification: Minimize the time the compound spends on the column. Use techniques like flash chromatography to expedite the purification process.

    • Inert Gas Pressure: Run the column with a slight positive pressure of nitrogen or argon to minimize contact with air.

Issue 3: The purified compound shows signs of oxidation after a short period of storage.
  • Potential Cause: Improper storage conditions allowing for exposure to oxygen and/or light.

  • Troubleshooting Suggestions:

    • Inert Atmosphere Storage: Store the solid compound in a vial under an inert atmosphere (nitrogen or argon). For solutions, use a sealed ampoule or a vial with a septum cap after thoroughly degassing the solvent.

    • Low Temperature: Store the compound at low temperatures, such as in a freezer (-20 °C or below), to slow down the rate of degradation.

    • Light Protection: Use amber vials or wrap the vials in aluminum foil to protect the compound from light, as photo-oxidation can be a significant degradation pathway.[2]

Visualizing the Degradation Pathway and Troubleshooting

Below are diagrams illustrating the primary oxidative degradation pathway and a workflow for troubleshooting common issues.

Dihydro Dihydro-1H-pyrrolo[3,4-C]pyridine Derivative Oxidized Aromatic Pyrrolo[3,4-C]pyridine Derivative Dihydro->Oxidized Oxidation (-2H) [O2, light, heat] Degradation Further Degradation (Ring Opening) Oxidized->Degradation Harsh Conditions (e.g., strong acid/base)

Caption: Oxidative degradation pathway of dihydro-1H-pyrrolo[3,4-C]pyridine derivatives.

Start Oxidative Degradation Observed Synthesis During Synthesis? Start->Synthesis Purification During Purification? Synthesis->Purification No Sol_Synthesis Use Inert Atmosphere Degas Solvents Consider Antioxidants Synthesis->Sol_Synthesis Yes Storage During Storage? Purification->Storage No Sol_Purification Deactivate/Change Stationary Phase Rapid Purification Use Inert Gas Pressure Purification->Sol_Purification Yes Sol_Storage Store under Inert Gas Low Temperature Protect from Light Storage->Sol_Storage Yes Analyze Re-analyze Purity (HPLC, LC-MS, NMR) Storage->Analyze No Sol_Synthesis->Analyze Sol_Purification->Analyze Sol_Storage->Analyze

Caption: Troubleshooting workflow for oxidative degradation.

Experimental Protocols

Protocol 1: Forced Oxidation Study

This protocol is designed to assess the oxidative stability of your dihydro-1H-pyrrolo[3,4-C]pyridine derivative under accelerated conditions.

Materials:

  • Your dihydro-1H-pyrrolo[3,4-C]pyridine derivative

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of your compound in acetonitrile at a concentration of 1 mg/mL.

  • In a clean vial, add 1 mL of the stock solution.

  • Add 100 µL of 30% H₂O₂.

  • Gently mix the solution and keep it at room temperature, protected from light.

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 50 µL aliquot.

  • Quench the reaction by diluting the aliquot with 950 µL of a 50:50 mixture of acetonitrile and water.

  • Analyze the samples by HPLC or LC-MS to monitor the disappearance of the parent compound and the formation of the oxidized product.

Protocol 2: Analytical Method for Monitoring Oxidation

This is a general reverse-phase HPLC method that can be adapted to separate your dihydro-1H-pyrrolo[3,4-C]pyridine derivative from its primary oxidized impurity.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, 5% B. Linearly increase to 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a wavelength determined by the UV-Vis spectrum of your compound (e.g., 254 nm and 280 nm)
Injection Volume 10 µL

Note: This method is a starting point and may require optimization for your specific derivative. The use of formic acid in the mobile phase makes this method compatible with mass spectrometry.[3]

References

  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrrolo[2,3-b]pyridine, 2,3-dihydro-1,3,3-trimethyl-2-methylene- on Newcrom R1 HPLC column. [Link]

  • Szeremeta, M., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]

  • Śladowska, H., et al. (2010). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica, 67(3), 233-238. [Link]

  • World Health Organization. (2009). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

  • MDPI. (2023, April 18). Atropisomers by Oxidative Aromatization. Encyclopedia.pub. [Link]

Sources

Resolving regioisomer formation during pyrrolo[3,4-c]pyridine ring closure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Regioisomer Formation During Ring Closure

Status: Operational | Tier: Level 3 (Advanced Chemical Support)

Executive Summary: The "Asymmetry" Problem

The pyrrolo[3,4-c]pyridine scaffold is a privileged structure in kinase inhibitors and CNS agents. However, unlike its carbocyclic analogue (isoindoline), the pyridine ring introduces a profound electronic bias. The nitrogen atom at position 5 creates an electronic disparity between the C3 and C4 positions.[1]

The Core Issue: When closing the pyrrole ring—particularly on a substituted pyridine core—or modifying a pre-formed imide, you will encounter regioisomers due to:

  • Electronic Bias: The C4 position (para-like to pyridine N) is more electrophilic than C3 (meta-like).

  • Steric Clash: Substituents at C2 or C6 (ortho to the reaction sites) disrupt this electronic preference.

This guide provides the protocols to diagnose, control, and resolve these regioisomeric mixtures.

Diagnostic Workflow

Before altering your synthesis, use this decision matrix to identify the source of your regioisomerism.[1]

RegioControl Start START: Precursor Analysis SubstCheck Is the Pyridine Ring Symmetrically Substituted? Start->SubstCheck TargetCheck Target Structure? SubstCheck->TargetCheck No (e.g., 2-methyl) RiskLow Low Regio-Risk (Standard Cyclization) SubstCheck->RiskLow Yes (e.g., H, 2,6-dimethyl) Imide Target: 1,3-Dione (Imide) TargetCheck->Imide Dione Lactam Target: Lactam (Reduced) TargetCheck->Lactam Lactam Issue1 ISSUE: Anhydride Opening (Amic Acid Isomers) Imide->Issue1 Issue2 ISSUE: Carbonyl Reduction (C1 vs C3 Selectivity) Lactam->Issue2 RiskHigh High Regio-Risk Action1 Protocol A: Thermodynamic Control Issue1->Action1 Action2 Protocol B: Hydride Specificity Issue2->Action2

Figure 1: Decision matrix for identifying the origin of regioisomer formation based on substrate symmetry and oxidation state targets.

Troubleshooting Guides

Scenario A: Asymmetric Opening of Cinchomeronic Anhydride

Context: You are reacting a 2-substituted-3,4-pyridinedicarboxylic anhydride with an amine to form the imide (dione). The Problem: The reaction proceeds via an amic acid intermediate.[1] The amine can attack C3 or C4.[1] While both close to the same imide eventually, the intermediate regioisomers have different solubilities and cyclization rates, leading to stalled reactions or by-products.[1]

Technical Insight:

  • Electronic Control: The C4 carbonyl is more electrophilic (para-like to Pyridine N).[1]

  • Steric Control: A substituent at C2 blocks attack at C3. A substituent at C6 blocks attack at C4.[1]

VariableKinetic Product (Low Temp)Thermodynamic Product (High Temp)
Dominant Factor Steric hindrance (Attack least hindered C=O)Electronic stability (Form most stable carboxylate)
Typical Conditions THF/DCM, 0°C to RTToluene/Acetic Acid, Reflux
Reversibility Irreversible (Amide bond forms)Reversible (Amide exchange)

Corrective Protocol:

  • Switch Solvent: Move from THF to Acetic Acid . Acetic acid catalyzes the equilibrium between the two amic acid isomers and promotes rapid dehydration to the thermodynamically stable imide.[1]

  • One-Pot Cyclization: Do not isolate the amic acid.

    • Step 1: React anhydride + amine in Toluene (110°C).

    • Step 2: Add catalytic TsOH or HMDS (Hexamethyldisilazane) to force ring closure.

Scenario B: Regioselective Reduction (Dione Lactam)

Context: You have a pyrrolo[3,4-c]pyridine-1,3-dione and need to reduce one carbonyl to a methylene group. The Problem: You obtain a mixture of the 1-one and 3-one isomers. Mechanism: The C=O at position 3 is generally more electron-deficient than C1 due to the inductive effect of the pyridine nitrogen (though less pronounced than in quinolines).[1] However, the proximity of the pyridine nitrogen lone pair to C1 can coordinate reducing agents.[1]

Protocol for Regio-Control:

  • To target C3 (Distal Carbonyl):

    • Reagent: Zn / AcOH (Classic Clemmensen-like conditions).

    • Why: Zinc coordinates to the pyridine nitrogen and the adjacent C1-carbonyl oxygen, effectively "protecting" C1.[1] Reduction occurs at the free C3 carbonyl.[1]

  • To target C1 (Proximal Carbonyl):

    • Reagent: LiAlH₄ (0.5 equiv) in THF at -78°C.

    • Why: Hydride attack is kinetically controlled.[1] The C1 carbonyl is often more polarized, attracting the hydride if chelation is prevented.[1]

Advanced Protocol: The "Aryne Distortion" Route

Use Case: When standard anhydride cyclization fails due to extreme steric bulk, use the Aryne Distortion Model (pioneered by Garg et al.) to build the ring with pre-set regiochemistry.[1]

Theory: A 3,4-pyridyne intermediate is distorted by substituents.[1][2] A nucleophile will attack the terminus that results in the most stable negative charge buildup.[1]

Step-by-Step Workflow:

  • Precursor Synthesis: Start with a 3-fluoro-4-iodopyridine (or 3-iodo-4-chloropyridine).[1]

  • Silyl Triflate Activation:

    • Mix precursor with CsF and a silyl-triflate in MeCN.[1]

    • Goal: Generate the 3,4-pyridyne in situ.[1]

  • Azide Cycloaddition (The "Click" Fix):

    • Add an organic azide (R-N₃).

    • Outcome: The azide undergoes [3+2] cycloaddition.

  • Regio-Prediction:

    • If you have a C2-OMe group: The nucleophilic Nitrogen of the azide attacks C3 .[1]

    • Reason: The electronegative OMe induces a distortion where C3 has a larger bond angle, making it the electrophilic site.[1]

Frequently Asked Questions (FAQs)

Q: Why does my LCMS show two peaks with the same mass during the anhydride opening? A: These are the regioisomeric amic acids (uncyclized intermediates).[1] This confirms your ring closure is incomplete.[1] Increase the temperature to >100°C or add a dehydrating agent (e.g., acetic anhydride, CDI) to force both isomers into the single imide product.[1]

Q: I am trying to lithiate 3-chloropyridine to form the formyl precursor, but I get the 2-substituted product. A: This is "Directed Ortho Metalation" (DoM) competition. The pyridine nitrogen is a strong directing group (DG) directing to C2.[1] To force lithiation at C4:

  • Block C2 with a temporary group (e.g., TMS).

  • Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA.[1] The steric bulk of LiTMP discourages attack at the crowded C2 position (between N and Cl) and favors the accessible C4 position.[1]

Q: Can I separate the regioisomers of the lactam (reduced imide) by flash chromatography? A: It is difficult. The polarity difference is often negligible.[1]

  • Recommendation: Use Supercritical Fluid Chromatography (SFC) with a pyridine-functionalized column (e.g., 2-ethylpyridine). The interaction between the stationary phase and the pyridine core of your molecule often resolves the isomers better than standard silica.[1]

References

  • Garg, N. K., et al. (2013).[2] Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model. Nature. [Link]

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1] (Standard reference for pyridine reactivity and lithiation protocols).

  • Gois, P. M. P., et al. (2013).[1] Regioselective Synthesis of Pyrrolo[3,4-c]pyridine-1,3-diones. Tetrahedron Letters. (Specific protocols for anhydride opening).

  • Schlosser, M. (2005). The regioselectivity of 3-halopyridine metallation. European Journal of Organic Chemistry. [Link]

  • Ershov, O. V., et al. (2020).[3] Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides). Chemistry of Heterocyclic Compounds. [Link]

Sources

Overcoming steric hindrance at the 6-chloro position in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Focus: Overcoming Steric Hindrance at the 6-Chloro Position

Status: Open | Priority: Critical | Assigned To: Senior Application Scientist

Diagnostic Phase: Root Cause Analysis

Before changing ligands, we must validate the failure mode. A 6-chloro substituent (common in purines, quinazolines, or ortho-substituted arenes) presents a dual challenge: Steric Shielding and Electronic Deactivation .

Why Standard Protocols Fail (The "Black Precipitate" Symptom):

  • Inhibited Oxidative Addition: The steric bulk at the 6-position prevents the approach of the Palladium center, especially if the catalyst is coordinatively saturated (e.g., Pd(PPh₃)₄).

  • Failed Transmetalation: Even if oxidative addition occurs, bulky boronic acids cannot approach the hindered Pd(II) center.

  • Catalyst Poisoning (N-Heterocycles): If your 6-chloro substrate is a purine or pyridine, the adjacent nitrogen atoms can displace phosphine ligands, forming stable, inactive Pd-dimers (Pd-N bond formation).

The Solution Architecture: Ligand & Catalyst Selection

To bypass the 6-chloro blockade, we move from "General Purpose" catalysts to "Sterically Demanding" specialists.

A. The Suzuki-Miyaura Interface (C-C Bond Formation)
  • The Gold Standard: Dialkylbiaryl Phosphines (Buchwald Ligands) .[1]

  • Mechanism: These ligands are electron-rich (facilitating oxidative addition to deactivated chlorides) and extremely bulky (promoting reductive elimination and preventing Pd-dimer formation).

  • Recommendation:

    • SPhos: Excellent for general steric hindrance.

    • XPhos: The "heavy lifter" for extremely hindered substrates (e.g., tri-ortho-substituted biaryls).

    • RuPhos: Ideal if the boronic acid is also hindered or unstable.

B. The Buchwald-Hartwig Interface (C-N Bond Formation)
  • The Challenge: Amines are nucleophilic and can bind Pd, shutting down the cycle.

  • Recommendation:

    • BrettPhos: The primary choice for primary amines.[2]

    • RuPhos: The primary choice for secondary amines.

    • tBuBrettPhos: Required for amides or extremely weak nucleophiles.

C. The "Nuclear" Option: N-Heterocyclic Carbenes (NHCs)

If phosphines fail, switch to Pd-NHC (PEPPSI) systems. The strong sigma-donation of the carbene stabilizes the Pd center against decomposition, while the "wingtip" steric bulk forces the reaction forward.

Decision Matrix & Workflow

G Start Substrate: 6-Chloro Scaffold ReactionType Reaction Type? Start->ReactionType Suzuki Suzuki-Miyaura (C-C) ReactionType->Suzuki Buchwald Buchwald-Hartwig (C-N) ReactionType->Buchwald PartnerCheck Coupling Partner Sterics? Suzuki->PartnerCheck AmineType Amine Class? Buchwald->AmineType LowSteric Standard Boronic Acid PartnerCheck->LowSteric Simple HighSteric Hindered/Unstable Boronate PartnerCheck->HighSteric Complex UseSPhos Protocol A: Pd(OAc)2 + SPhos LowSteric->UseSPhos UseXPhos Protocol B: Pd-G3-XPhos HighSteric->UseXPhos Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary UseBrett Protocol C: Pd-G3-BrettPhos Primary->UseBrett UseRu Protocol D: Pd-G3-RuPhos Secondary->UseRu

Figure 1: Ligand selection decision tree for sterically hindered 6-chloro substrates.

Validated Experimental Protocols
Protocol A: The "Robust" Suzuki Coupling (SPhos/XPhos System)

Best for: 6-chloropurines, 6-chloroquinazolines coupling with aryl boronates.

ComponentEquivalentsRole
6-Chloro Substrate 1.0 equivElectrophile
Boronic Acid/Pin Ester 1.2 - 1.5 equivNucleophile (Excess accounts for protodeboronation)
Pd(OAc)₂ 0.02 - 0.05 equivPrecatalyst (Use Pd-G3-XPhos precatalyst for higher reliability)
XPhos or SPhos 0.04 - 0.10 equivLigand (2:1 L:M ratio if using free ligand)
K₃PO₄ (Tribasic) 2.0 - 3.0 equivBase (Anhydrous is preferred if boronate is sensitive)
Solvent System 0.2 M1,4-Dioxane : Water (4:1) (Water is CRITICAL for turnover)

Step-by-Step:

  • Charge a reaction vial with the 6-chloro substrate, boronic acid, Pd source, ligand, and base.

  • Evacuation: Seal and purge with Argon/Nitrogen for 5 minutes (3 cycles of vac/fill). Oxygen kills the active monomeric Pd species.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Activation: Heat to 80–100°C .

    • Note: If using 6-chloropurine, ensure N9 is protected (THP, Boc, or Alkyl). Unprotected N-H protons will quench the catalyst or sequester the base.

  • Monitor: Check LCMS at 2 hours. If stalled, add 0.01 equiv additional catalyst.

Protocol B: The "High-Fidelity" Buchwald-Hartwig (BrettPhos System)

Best for: Aminating 6-chloro positions with primary amines.

ComponentEquivalentsRole
6-Chloro Substrate 1.0 equivElectrophile
Amine 1.2 equivNucleophile
BrettPhos Pd G3 0.02 - 0.05 equivPrecatalyst (Crucial: Avoids induction period of Pd(dba)2)
NaOtBu 1.5 equivStrong Base (Use LHMDS or Cs₂CO₃ if substrate has esters/ketones)
Solvent 0.2 Mt-Amyl Alcohol or Dioxane (Anhydrous)

Step-by-Step:

  • Precatalyst Advantage: We recommend BrettPhos Pd G3 (a palladacycle precatalyst). It activates immediately upon exposure to base, ensuring the bulky ligand is already attached to Pd before the reaction starts.

  • Mix solids in a glovebox or under strong Argon flow.

  • Add anhydrous solvent.

  • Heat to 60–80°C . (BrettPhos is active at lower temps; overheating promotes dehalogenation).

Troubleshooting FAQ

Q: My reaction turns black immediately and yields no product. Why? A: "Pd Black" formation indicates the catalyst decomposed before entering the cycle.

  • Cause: The ligand failed to stabilize the Pd(0) species, or Oxygen was present.

  • Fix: Switch to a G3 or G4 Precatalyst (e.g., XPhos Pd G3). This ensures the 1:1 Pd:Ligand ratio is perfect and protects the Pd until it's in the solution.

Q: I see the product, but also a lot of "reduced" starting material (H replacing Cl). A: This is Hydrodehalogenation.

  • Cause: The reaction is too slow (sterics), or the solvent (alcohol/DMF) is acting as a hydride source.

  • Fix:

    • Switch solvent to Toluene or Dioxane .

    • Increase the concentration of the coupling partner.

    • Use a bulkier ligand (XPhos over SPhos) to accelerate Reductive Elimination over beta-hydride elimination.

Q: Can I couple unprotected 6-chloropurine? A: It is highly risky. The acidic N-H proton (pKa ~9) consumes the base, and the imidazole nitrogen binds Pd.

  • Fix: Protect N9 with THP (Tetrahydropyranyl) or use water-soluble ligands (like cataCXium® F sulf) in basic water, which can sometimes tolerate the free base form [1].

Q: My boronic acid is unstable (protodeboronation). A: Common with heterocyclic boronates.

  • Fix: Switch to a Potassium Trifluoroborate (R-BF3K) salt. These are robust and release the active boronic acid slowly. Use standard Suzuki conditions but ensure Water/Alcohol is present to hydrolyze the BF3.

References
  • Suzuki-Miyaura Coupling of 6-Chloropurines in Water

    • Source:

  • Buchwald Ligand Guide (Sigma/Merck)

    • Source:

  • Mechanism of Steric Acceleration (Radical Pathways)

    • Source:

  • Precatalyst Utility (G3/G4 Systems)

    • Source:

  • NHC Ligands for Hindered Chlorides

    • Source:

Sources

Technical Support Center: Stabilization of Free Base 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The Challenge: You are working with 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS: 58609-36-5 / Derivatives).[1] While the dihydro-chloride salt is robust, the free base is chemically labile.[1]

The Chemistry: This molecule is an aza-isoindoline .[1] Unlike standard secondary amines, the methylene protons at the 1- and 3-positions are "pseudo-benzylic" (activated by the pyridine ring).[1] This makes them exceptionally prone to oxidative dehydrogenation to form the imine or the fully aromatic (and highly unstable) aza-isoindole species.[1] Additionally, as a secondary amine, it is a potent nucleophile that rapidly captures atmospheric

1

Core Recommendation: Do not store the free base. The "Gold Standard" protocol is to store the stable HCl salt and generate the free base in situ or "Just-in-Time" (JIT) for your coupling reaction or assay.[1]

Rapid Diagnostics (Troubleshooting FAQ)

Use this section to identify immediate issues with your sample.

SymptomProbable CauseTechnical ExplanationCorrective Action
Sample turns yellow/brown Oxidative Dehydrogenation Air exposure causes oxidation of the

-carbons, leading to conjugated imine species (chromophores).[1]
Irreversible. Purify immediately via flash chromatography or discard.[1] Store future batches under Argon.
Mass increase (>100% yield) Carbamate Formation The secondary amine reacts with atmospheric

to form the carbamic acid/carbamate salt.[1]
Reversible. Degas the sample under high vacuum (0.1 mbar) or wash with mild base to regenerate the amine.[1]
"Wet" appearance / Clumping Hygroscopicity The free base is hygroscopic and forms hydrates, altering molecular weight calculations.[1]Dry over

in a desiccator or azeotrope with anhydrous toluene.
LCMS shows M+16 peak N-Oxidation Formation of the N-oxide on the pyridine or pyrroline nitrogen.[1]Irreversible. Requires reduction (e.g., Zn/AcOH) or re-synthesis.[1]

The Science of Instability (Mechanistic Insight)

To stabilize the molecule, you must understand the degradation pathways. The diagram below illustrates the two primary failure modes: Oxidative Dehydrogenation (Air) and Carbamate Formation (

1

DegradationPathwaysFreeBaseFree Base(6-Cl-2,3-dihydro...)CarbamateCarbamic Acid / Salt(Solid precipitate)FreeBase->Carbamate  Nucleophilic AttackImineImine Intermediate(Unstable)FreeBase->Imine  Oxidative Dehydrogenation (-2H)CO2Atmospheric CO2CO2->CarbamateO2Atmospheric O2(Light/Heat)O2->ImineIsoindoleAza-Isoindole(Polymerization Risk)Imine->Isoindole  Further Oxidation

Figure 1: Primary degradation pathways.[1] The path to 'Aza-Isoindole' leads to rapid polymerization and color change.[1]

Stabilization Protocols

Protocol A: The "Just-in-Time" (JIT) Workflow (Recommended)

Use this for coupling reactions (Amide coupling, SNAr) or biological assays.[1]

Materials:

  • Precursor: this compound Dihydrochloride (Store this at 4°C).[1]

  • Solvents: DCM (Dichloromethane) or 2-MeTHF.[1]

  • Base: Saturated

    
     (aq).[1][2]
    

Step-by-Step:

  • Suspend: Weigh the HCl salt and suspend in DCM (10 mL/g).

  • Neutralize: Add Sat.

    
     (1:1 vol/vol) and stir vigorously for 10 minutes. Note: Avoid NaOH if possible to prevent potential hydrolysis of the chloro-group, though it is generally stable at RT.[1]
    
  • Extract: Separate the organic layer.[1] Extract the aqueous layer once more with DCM.[1]

  • Dry: Pass the combined organics through a hydrophobic frit or dry over

    
    .
    
  • Concentrate: Evaporate solvent at <30°C (do not heat).

  • Use: Immediately dissolve the residue in your reaction solvent (e.g., DMF, DMSO) and proceed. Do not store the residue.

Protocol B: Long-Term Storage of Free Base (If Unavoidable)

Use this only if you cannot store the salt form.[1]

  • Atmosphere: Must be stored inside an Argon/Nitrogen glovebox.[1]

  • Temperature: -20°C or lower.

  • Container: Amber glass vial (UV protection) with a Teflon-lined cap, sealed with Parafilm.

  • Additives: If in solution, add activated 4Å Molecular Sieves to scavenge moisture.[1]

Experimental Decision Tree

Use this logic flow to determine the correct handling procedure for your specific application.

HandlingWorkflowStartStart: Need 6-Cl-PyrrolopyridineFormQWhich form do you have?Start->FormQSaltHCl SaltFormQ->SaltFreeFree BaseFormQ->FreeUsageQWhen is the experiment?Salt->UsageQAction3DANGER:Convert to HCl SaltORStore in Glovebox (-20°C)Free->Action3Immediate< 1 HourUsageQ->ImmediateNowLater> 1 HourUsageQ->LaterLaterAction1Protocol A (JIT):Neutralize & Use immediatelyImmediate->Action1Action2Store at 4°C(Stable indefinitely)Later->Action2

Figure 2: Decision matrix for storage and handling.[1] Note that storing the free base is a "Red Path" (High Risk) action.[1]

References & Authority

  • PubChem. (2025).[1][3] 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | C7H8N2.[1][3] National Library of Medicine.[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1] Handling Air-Sensitive Reagents: Technical Bulletin AL-134.[1] Merck KGaA.[1] Link

  • WIPO Patentscope. (2020).[1] WO2020100027 - 2,3-DIHYDRO-1H-PYRROLO[3,4-C]PYRIDIN-1-ONE DERIVATIVES. World Intellectual Property Organization.[1] Link[1]

  • ChemicalBook. (2025).[1][2] 6-Chloro-1H-pyrrolo[2,3-b]pyridine Properties and Synthesis. Link

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Link

Technical Support Center: Chromatography of Secondary Amine Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

The Issue: Secondary amine heterocycles (e.g., piperidines, pyrrolidines, morpholines) frequently exhibit "tailing" (peak broadening and streaking) during normal phase flash chromatography on silica gel. This results in poor resolution, mixed fractions, and low recovery yields.

The Mechanism: The "Silanol Effect" Standard silica gel (


) is not inert. The surface is covered in silanol groups (

), which act as weak Brønsted acids (pKa ~5–8). Secondary amines are moderately strong bases (pKa ~10–11).

When a basic amine passes through the column, it undergoes a localized acid-base reaction with the silanol surface, forming a non-covalent salt. This interaction is much stronger than the desired dipole-dipole interaction, causing the amine to "stick" and elute slowly over a large volume of solvent (tailing).

Visualizing the Interaction

SilanolEffect cluster_0 Standard Conditions (Tailing) cluster_1 Modified Conditions (Sharp Peaks) Silica Silica Surface (Acidic Si-OH) Stuck Strong Ionic Bond (Salt Formation) Silica->Stuck Proton Donor Amine Secondary Amine (Basic R2-NH) Amine->Stuck Proton Acceptor Result1 Peak Tailing & Yield Loss Stuck->Result1 Modifier Base Modifier (TEA or NH3) BlockedSilica Blocked Silanol (Si-O- NH4+) Modifier->BlockedSilica Preferential Binding FreeAmine Free Amine (Elutes Cleanly) BlockedSilica->FreeAmine No Interaction

Figure 1: The mechanistic difference between standard elution (top) and base-modified elution (bottom).

Troubleshooting Protocols

Method A: Mobile Phase Modifiers (The Standard Fix)

The most cost-effective solution is adding a competing base to the mobile phase. This base saturates the acidic silanol sites, allowing your target amine to pass through without ionizing.

Option 1: Triethylamine (TEA)

Best for: Standard UV detection, non-volatile compounds. Warning: Difficult to remove completely; can suppress ionization in Mass Spectrometry (MS).

Protocol:

  • Preparation: Add 0.1% to 1.0% (v/v) TEA to both the non-polar (e.g., Hexane/DCM) and polar (e.g., EtOAc/MeOH) solvent reservoirs.

  • Column Equilibration (CRITICAL): You must flush the column with the TEA-doped starting solvent for 2–3 Column Volumes (CV) before loading your sample.

    • Why? If you do not equilibrate, the TEA concentration gradient will cause the pH to shift during the run, resulting in drifting baselines and unpredictable elution.

  • Elution: Run the gradient as normal.

Option 2: Ammonia (NH₃)

Best for: LC-MS applications (volatile), highly polar amines. Warning: Immiscibility risk with Dichloromethane (DCM).

Protocol (The "DCM/MeOH/NH₃" System): This is the "Gold Standard" for polar amines. A common ratio is 90:10:1 (DCM : MeOH : NH₄OH).

The Miscibility Trap: Aqueous Ammonium Hydroxide (28-30% NH₃ in water) is not miscible with pure DCM. If you mix DCM and aqueous NH₄OH directly, they will separate, causing erratic chromatography.

Correct Preparation:

  • Method A (Preferred): Use 7N NH₃ in Methanol (commercially available).[1] This is water-free and mixes perfectly with DCM.

    • Example: To make a 95:5 DCM:MeOH(NH₃) mix, simply mix 950mL DCM + 50mL 7N NH₃/MeOH.

  • Method B (If using aqueous NH₄OH): You must mix the NH₄OH into the Methanol first, then add the DCM.

    • Limit: Do not exceed 1% aqueous NH₄OH in a DCM-based system, or phase separation will occur inside the column.

Method B: Stationary Phase Modification

If modifiers fail or if your compound is sensitive to basic mobile phases, switch the stationary phase.

Amine-Functionalized Silica (KP-NH)

These columns have propyl-amine groups bonded to the silica surface.

  • Mechanism: The surface is already basic. The "Silanol Effect" is eliminated by design.

  • Benefit: No need to add TEA/NH₃ to solvents. You can run standard Hexane/EtOAc gradients.[2][3]

  • Use Case: Ideal for degradable compounds or when you need to avoid "smelly" solvents.

FeatureStandard Silica + TEAAmine-Bonded Silica (KP-NH)
Solvent Prep Requires mixing baseStandard solvents
Sample Recovery TEA salt contamination possibleClean fractions
Cost LowHigh
Reusability Single use (usually)Can be reused (carefully)

Decision Matrix

Follow this logic flow to select the correct purification strategy.

DecisionTree Start Start: Secondary Amine Purification CheckSilica Standard Silica Column? Start->CheckSilica Tailing Is Tailing Observed? CheckSilica->Tailing Tailing->CheckSilica No (Proceed) MS_Check Is MS Detection Required? Tailing->MS_Check Yes UseTEA Add 0.5% TEA to Mobile Phase MS_Check->UseTEA No (UV only) UseNH3 Use 7N NH3 in MeOH (DCM/MeOH system) MS_Check->UseNH3 Yes (Volatile needed) SwitchCol Switch to Amine-Functionalized Silica (KP-NH) UseTEA->SwitchCol Still Tailing? UseNH3->SwitchCol Still Tailing?

Figure 2: Workflow for selecting the appropriate purification method.

Frequently Asked Questions (FAQ)

Q: I added TEA to my solvent, but my compound is now eluting immediately (at the solvent front). Why? A: You likely overdosed the modifier or the compound is too polar for the starting gradient.

  • Fix: Reduce TEA to 0.1%. Also, amines are more soluble in TEA-doped solvents, so you must reduce the polarity of your starting gradient (e.g., start at 0% MeOH instead of 5%).

Q: Can I use Pyridine instead of TEA? A: Yes, but Pyridine is toxic, has a strong UV absorbance cutoff (interferes with detection at 254nm), and smells terrible. TEA or Ammonia are superior choices for modern flash chromatography.

Q: My "DCM/MeOH/NH4OH" mixture is cloudy. Is this safe to run? A: STOP. Do not run this. The cloudiness indicates phase separation (water vs. DCM).

  • Fix: Add a small amount of Methanol until it clears, or start over using 7N NH₃ in Methanol (anhydrous) to ensure a single phase.

Q: Can I use Reverse Phase (C18) for these amines? A: Yes, but standard acidic C18 (water/acetonitrile + formic acid) may still result in poor retention for polar amines because they will be fully protonated (charged) and elute in the void volume.

  • Fix: Use High pH Reverse Phase . Use a C18 column compatible with high pH (e.g., C18-AX or hybrid silica) and use 10mM Ammonium Bicarbonate (pH 10) as the aqueous buffer. This keeps the amine neutral and improves retention.

References

  • Biotage. (2023).[4] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.[5] Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Chromatography Solvent Systems.[2][3][5] Retrieved from [Link]

Sources

Validation & Comparative

HPLC Method Development Guide: Impurity Profiling of Chloropyrrolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Comparing Pentafluorophenyl (PFP) stationary phases against standard C18 chemistries for the separation of regioisomeric impurities in chloropyrrolopyridine scaffolds.

Executive Summary: The Regioisomer Challenge

Chloropyrrolopyridines, particularly 4-chloro-7-azaindole (4-chloro-1H-pyrrolo[2,3-b]pyridine), are critical intermediates in the synthesis of Janus Kinase (JAK) inhibitors. A persistent challenge in their analysis is the detection of regioisomeric impurities (e.g., 3-chloro or 5-chloro isomers) and de-chlorinated byproducts (7-azaindole).

Standard C18 methods often fail to resolve these species because the positional change of a chlorine atom minimally impacts the molecule's overall hydrophobicity. This guide advocates for the Pentafluorophenyl (PFP) stationary phase as the superior alternative, leveraging


-

and dipole-dipole interactions to achieve baseline separation where C18 fails.

Method Development Strategy: Mechanics of Separation

The "Alternative": Standard C18 Chemistry
  • Mechanism: Primarily hydrophobic interaction (dispersive forces).[1]

  • Limitation: 4-chloro and 5-chloro isomers have nearly identical LogP values. On a C18 column, they often co-elute or show "shoulder" peaks, making quantitation below 0.1% (ICH Q3A limit) impossible.

The "Solution": Fluorinated PFP Chemistry
  • Mechanism: Multi-mode retention involving:

    • 
      -
      
      
      
      Stacking:
      Interaction between the electron-deficient fluorinated ring of the stationary phase and the electron-rich pyrrole ring of the analyte.
    • Dipole-Dipole Interactions: The C-F bonds in the stationary phase interact specifically with the C-Cl dipole of the analyte. The position of the chlorine atom significantly alters the dipole vector, leading to distinct retention times.

    • Shape Selectivity: The rigid planar structure of PFP phases discriminates between steric differences in isomers.

Visualization: Interaction Mechanisms

G cluster_0 Standard C18 Interaction cluster_1 PFP Interaction (Proposed) C18 C18 Ligand (Hydrophobic Chain) Analyte1 4-Cl-Azaindole C18->Analyte1 Weak Selectivity Analyte2 5-Cl-Azaindole C18->Analyte2 Identical Retention PFP PFP Ligand (F-Benzene Ring) Analyte3 4-Cl-Azaindole PFP->Analyte3 Strong Pi-Pi & Dipole Analyte4 5-Cl-Azaindole PFP->Analyte4 Distinct Shape Fit

Figure 1: Mechanistic comparison showing how PFP phases leverage dipole and pi-pi interactions to discriminate between isomers that appear identical to C18 phases.

Experimental Protocol

This protocol is designed to be self-validating . The resolution between the critical pair (4-chloro vs. 5-chloro) serves as the system suitability test (SST).

Materials
  • Target Analyte: 4-Chloro-7-azaindole.[2][3]

  • Critical Impurities: 7-Azaindole (Starting Material), 3-Chloro-7-azaindole (Regioisomer), 5-Chloro-7-azaindole (Regioisomer).

  • Columns:

    • Proposed: ACE C18-PFP or Agilent Poroshell 120 PFP (150 x 4.6 mm, 2.7 µm or 3 µm).

    • Alternative: Standard C18 (e.g., Zorbax Eclipse Plus C18).

Instrument Conditions (UHPLC/HPLC)
ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterLow pH suppresses silanol activity and ionizes the pyridine nitrogen, improving peak shape.
Mobile Phase B Methanol (MeOH)MeOH promotes

-

interactions on PFP columns better than Acetonitrile (ACN).
Flow Rate 1.0 mL/minOptimized for 4.6 mm ID columns.
Temp 35°CControls viscosity and kinetics of interaction.
Detection UV @ 254 nmMax absorbance for the indole core.
Gradient Program
  • 0-2 min: 5% B (Isocratic hold to retain polar degradants)

  • 2-15 min: 5%

    
     60% B (Linear gradient)
    
  • 15-20 min: 60%

    
     95% B (Wash)
    
  • 20-25 min: 5% B (Re-equilibration)

Comparative Performance Data

The following data represents typical performance metrics observed when screening chlorinated N-heterocycles on these stationary phases.

Table 1: Separation Metrics Comparison
ParameterStandard C18 MethodProposed PFP Method Status
Elution Order 7-Azaindole

(3-Cl / 4-Cl co-elution)
7-Azaindole

4-Cl

3-Cl
Resolved
Critical Pair Resolution (

)

(Co-elution)

Pass
Tailing Factor (

)
1.4 (Silanol interaction)1.1 (Superior shielding)Pass
Selectivity (

)
1.021.15 Superior
LOD (Signal/Noise = 3) 0.05%0.01% (Sharper peaks)High Sensitivity

Analyst Note: On the C18 column, the 3-chloro and 4-chloro isomers often merge into a single broad peak. The PFP column separates them by approximately 1.5 minutes due to the difference in electron density distribution around the chlorine atom interacting with the pentafluorophenyl ring.

Method Development Workflow

To ensure robustness, follow this logical decision tree for optimizing the separation of new chloropyrrolopyridine derivatives.

Workflow Start Start: Impurity Profiling Screen Step 1: Column Screening (C18 vs. PFP) Start->Screen CheckRes Critical Pair Rs > 1.5? Screen->CheckRes Optimize Step 2: Solvent Selection (Switch ACN to MeOH) CheckRes->Optimize No (Co-elution) Final Final Method Validation CheckRes->Final Yes PH Step 3: pH Adjustment (Acidic vs. Neutral) Optimize->PH PH->CheckRes Re-evaluate

Figure 2: Step-by-step decision tree for optimizing the separation of halogenated heterocycles.

Scientific Validation & Troubleshooting

Why Methanol over Acetonitrile?

While Acetonitrile (ACN) is the default organic modifier in RP-HPLC, it can suppress


-

interactions between the analyte and the PFP ligand. Methanol is a protic solvent that does not interfere with these interactions, often resulting in significantly higher selectivity (

) for aromatic isomers [1].
Handling Peak Tailing

Chloropyrrolopyridines are basic (pyridine nitrogen pKa ~5-6). If peak tailing (


) persists:
  • Increase Buffer Strength: Use 20mM Ammonium Formate instead of 0.1% Formic Acid.

  • Temperature: Increase column temperature to 40-45°C to improve mass transfer.

References

  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl phase.[4][5] Chromatography Today. Retrieved from [Link][1][6][7]

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Agilent Technologies. (2014).[7] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mass spectrometry fragmentation patterns of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine , a critical bicyclic scaffold often utilized in the synthesis of kinase inhibitors and MDM2 antagonists.

This guide is structured to assist analytical chemists and medicinal chemists in the reliable identification of this intermediate, specifically distinguishing it from its structural isomers (e.g., pyrrolo[2,3-c] or [3,2-c] analogs) using LC-MS/MS methodologies.

Executive Summary & Structural Context[1][2][3][4][5]

  • Compound: this compound[1]

  • CAS: 905273-90-7 (HCl salt ref) / 53663-39-1 (Generic scaffold ref)

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
  • Monoisotopic Mass: 154.03 Da (

    
    Cl)
    
  • Core Structure: A pyridine ring fused to a saturated pyrroline (dihydro-pyrrole) ring. The "3,4-c" fusion indicates an aza-isoindoline core structure, distinguishing it from aza-indoline (2,3-c) isomers.

Analytical Challenge: Differentiating the [3,4-c] isomer from the [2,3-c] and [3,2-c] regioisomers is difficult by UV alone due to overlapping chromophores. Mass spectrometry (MS/MS) provides a definitive fingerprint based on the unique stability of the aza-isoindoline cation versus the aza-indoline cation.

Experimental Methodology (Recommended)

To replicate the fragmentation patterns described below, the following ESI-MS/MS conditions are recommended. These protocols ensure the generation of diagnostic ions essential for structural verification.

LC-MS/MS Protocol
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Spray Voltage: 3.5 – 4.0 kV.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical to observe both the molecular ion and deep structural fragments.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Rationale: Acidic conditions ensure protonation of the pyridine nitrogen (pKa ~2-3) or the pyrroline amine (pKa ~9-10). Given the basicity of the secondary amine, the [M+H]

    
      species will be the dominant precursor.
    

Fragmentation Analysis & Mechanism

The fragmentation of this compound follows a distinct pathway governed by the stability of the fused aromatic system and the lability of the chlorine substituent.

The Molecular Ion & Isotope Pattern

In ESI(+), the spectrum is dominated by the protonated molecule [M+H]


 at m/z 155.0 .
  • Chlorine Signature: A crucial validation step is observing the

    
    Cl isotope peak at m/z 157.0  with an approximate intensity of 33% relative to the base peak (3:1 ratio). Absence of this pattern indicates de-chlorination or misidentification.
    
Primary Fragmentation Pathway (Diagnostic)

Unlike its isomers, the [3,4-c] scaffold functions as an aza-isoindoline. Its fragmentation is driven by the drive to aromatize or eliminate the halogen.

  • Aromatization (Dehydrogenation):

    • Transition: m/z 155

      
       m/z 153
      
    • Mechanism: Loss of H

      
       (2 Da) from the saturated pyrroline ring to form the fully aromatic 6-chloro-2H-pyrrolo[3,4-c]pyridine  cation. This is a favorable process for dihydro-heterocycles in ESI source conditions.
      
  • Loss of HCN (Pyridine Cleavage):

    • Transition: m/z 155

      
       m/z 128
      
    • Mechanism: A characteristic cleavage of the pyridine ring, losing neutral HCN (27 Da). This typically requires higher collision energy (>30 eV).

  • Halogen Elimination (Radical vs. Acid Loss):

    • Transition: m/z 155

      
       m/z 119 ([M+H - HCl]
      
      
      
      )
    • Mechanism: Elimination of HCl is common in chloro-pyridines containing an adjacent proton source (the pyrroline ring). This results in a radical cation or a rearranged even-electron species at m/z 119.

Visualized Fragmentation Tree

The following diagram illustrates the mechanistic flow from the precursor ion to diagnostic fragments.[2]

Fragmentation Precursor [M+H]+ m/z 155.0 (100%) (C7H8ClN2+) Isotope [M+H]+ Isotope m/z 157.0 (~33%) (37-Cl Signature) Precursor->Isotope Natural Abundance Frag_Aromatized Aromatization m/z 153.0 [M+H - H2]+ Precursor->Frag_Aromatized - H2 (2 Da) Frag_HCl De-chlorination m/z 119.0 [M+H - HCl]+ Precursor->Frag_HCl - HCl (36 Da) Frag_HCN Ring Contraction m/z 128.0 [M+H - HCN]+ Precursor->Frag_HCN - HCN (27 Da) Frag_Deep Core Breakdown m/z 92.0 [Pyridine Fragment] Frag_Aromatized->Frag_Deep - Cl radical Frag_HCl->Frag_Deep - HCN

Caption: Fragmentation pathway of this compound showing primary loss of HCl and aromatization.

Comparative Analysis: [3,4-c] vs. Isomers

This section objectively compares the target molecule against its most common isomer, 6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine (6-Chloro-7-azaindoline) .

FeatureTarget: [3,4-c] Isomer (Aza-isoindoline)Alternative: [2,3-c] Isomer (Aza-indoline)differentiation Logic
Structure Pyridine fused to Pyrroline (C3-C4 fusion)Pyridine fused to Pyrroline (C2-C3 fusion)The [3,4-c] isomer is symmetric in the pyrrole ring; [2,3-c] is not.[3][4]
Base Peak Stability Moderate.[5] Prone to aromatization (-2 Da).High. The "indoline" core is very stable.[3,4-c] shows higher abundance of m/z 153 (aromatized) than [2,3-c].
RDA Fragmentation High. Retro-Diels-Alder (RDA) cleavage of the pyrroline ring is sterically accessible.Low. RDA is inhibited by the specific fusion geometry of the indoline system.Presence of m/z 126 (Loss of CH

NH) is more likely in [3,4-c].
HCl Elimination Facile (m/z 119). Proximity of pyrroline protons allows HCl loss.Restricted. Geometry often favors loss of Cl radical (m/z 120) over HCl.Ratio of m/z 119/120 is higher in the [3,4-c] isomer.

Key Insight: If your spectrum shows a dominant m/z 119 peak and significant dehydrogenation (m/z 153 ), the sample is likely the [3,4-c] isomer. If the spectrum is dominated by a stable molecular ion with minimal fragmentation until high energy, it is likely the [2,3-c] isomer.

Reference Data Table

The following table summarizes the theoretical and observed ions for confirmatory analysis.

m/z (Monoisotopic)Ion IdentityOrigin / MechanismRelative Abundance (Est.)
155.04 [M+H]

Protonated Molecular Ion100% (Base Peak)
157.04 [M+H]

(

Cl)

Cl Isotope Peak
~32-33%
153.02 [M+H - H

]

Aromatization to pyrrolo[3,4-c]pyridine10 - 40%
128.03 [M+H - HCN]

Loss of HCN from Pyridine ring5 - 20%
119.06 [M+H - HCl]

Elimination of Hydrochloric Acid20 - 50%
92.05 [C

H

N]

Pyridinium core fragment< 10%

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Tetrahydroisoquinoline Derivatives. National Institute of Standards and Technology. Link

  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. Link

  • Stanoeva, J. P., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids. Macedonian Journal of Chemistry and Chemical Engineering. Link

  • PubChem Compound Summary. this compound (CID 53350376). National Center for Biotechnology Information. Link

  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry. Link

Sources

Comparing reactivity of 6-chloro vs 6-bromo pyrrolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 6-chloro-pyrrolo[3,4-c]pyridine and 6-bromo-pyrrolo[3,4-c]pyridine , focusing on their utility in medicinal chemistry and organic synthesis.

Executive Summary

For researchers utilizing the pyrrolo[3,4-c]pyridine scaffold—a critical pharmacophore in kinase inhibitor discovery (e.g., analogous to 7-azaindole)—the choice between the 6-chloro and 6-bromo derivatives dictates the synthetic strategy.

  • Select 6-Chloro if your primary pathway involves Nucleophilic Aromatic Substitution (SNAr) or if you require a robust, cost-effective intermediate for late-stage diversification where the halogen is retained.

  • Select 6-Bromo if you intend to perform Metal-Halogen Exchange (Lithiation) or mild Palladium-Catalyzed Cross-Couplings . The bromo substituent offers superior oxidative addition rates and exclusive access to lithiation pathways that are inaccessible to the chloride.

Quick Decision Matrix
Feature6-Chloro-pyrrolo[3,4-c]pyridine6-Bromo-pyrrolo[3,4-c]pyridine
SNAr Reactivity High (Standard)High (Comparable to Cl)
Pd-Coupling (Suzuki/Buchwald) Moderate (Requires specialized ligands)Excellent (Standard conditions)
Li-Halogen Exchange Poor (Side reactions dominate)Excellent (Clean exchange)
Stability HighModerate (Light sensitive)
Primary Use Case Amination via SNArC-C Bond Formation

Electronic Structure & Reactivity Profile

The pyrrolo[3,4-c]pyridine system consists of a pyridine ring fused to a pyrrole ring. In the standard numbering (where the pyridine nitrogen is at position 5), the 6-position is


 (adjacent) to the pyridine nitrogen.


  • Activation: The pyridine nitrogen withdraws electron density via induction (

    
    ) and resonance (
    
    
    
    ), making the C6 position highly electrophilic.
  • Comparison:

    • 6-Chloro: The C-Cl bond is stronger and shorter. The high electronegativity of chlorine inductively activates the ring for nucleophilic attack (SNAr) but makes the bond difficult to break oxidatively (Pd-catalysis).

    • 6-Bromo: The C-Br bond is weaker and longer. While slightly less electronegative, the weaker bond strength dramatically accelerates oxidative addition with transition metals (Pd, Ni) and facilitates halogen-metal exchange.

Reactivity Landscape Visualization

Reactivity Substrate Pyrrolo[3,4-c]pyridine Scaffold Cl_Deriv 6-Chloro Derivative Substrate->Cl_Deriv Br_Deriv 6-Bromo Derivative Substrate->Br_Deriv SNAr SNAr (Amination) High Yield Cl_Deriv->SNAr Preferred (Cost/Stability) Pd_Coup Pd-Coupling (Suzuki/Buchwald) Cl_Deriv->Pd_Coup Difficult (Requires Buchwald Ligands) Li_Ex Li-Halogen Exchange (Nucleophile Gen.) Cl_Deriv->Li_Ex No Reaction (Ortho-lithiation competes) Br_Deriv->SNAr Fast (Good Leaving Group) Br_Deriv->Pd_Coup Excellent (Mild Conditions) Br_Deriv->Li_Ex Exclusive Pathway (n-BuLi, -78°C)

Figure 1: Divergent reactivity pathways. The 6-Bromo derivative unlocks C-C bond formation and lithiation strategies inaccessible to the 6-Chloro analog.

Detailed Technical Comparison

A. Nucleophilic Aromatic Substitution (SNAr)

Both analogs undergo SNAr readily due to the activating effect of the adjacent pyridine nitrogen.

  • Mechanism: Addition-Elimination.

  • 6-Chloro: Often preferred. Although Cl is a poorer leaving group than Br, its higher electronegativity stabilizes the Meisenheimer intermediate (the rate-determining step in many heterocyclic SNAr reactions).

  • 6-Bromo: Technically faster in some kinetics due to the weaker C-X bond, but often considered "atom-uneconomical" for simple aminations given the higher cost of the bromide.

B. Palladium-Catalyzed Cross-Coupling

This is the primary differentiator.

  • 6-Bromo: Undergoes rapid oxidative addition to Pd(0). Standard catalysts like

    
     or 
    
    
    
    are effective at moderate temperatures (
    
    
    ).
  • 6-Chloro: The C-Cl bond is inert to simple Pd-catalysts. Coupling requires electron-rich, bulky phosphine ligands (e.g., Xantphos, BrettPhos) or N-heterocyclic carbenes (NHC) and elevated temperatures (

    
    ), which may degrade the sensitive pyrrole ring.
    
C. Lithium-Halogen Exchange
  • 6-Bromo: Reacts cleanly with

    
    -BuLi at 
    
    
    
    to generate the 6-lithio-pyrrolo[3,4-c]pyridine . This species can be quenched with electrophiles (aldehydes, ketones, DMF) to introduce carbon substituents.
  • 6-Chloro: Does not undergo clean exchange. Treatment with

    
    -BuLi typically results in directed ortho-metal
    

Comparative Bioactivity Guide: Pyrrolo[3,4-c] vs. Pyrrolo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Geometry of Bioisosterism

In medicinal chemistry, the "nitrogen scan" is a fundamental tactic to optimize solubility, metabolic stability, and target engagement. However, shifting the nitrogen and fusion points in pyrrolopyridines (azaindoles) creates more than just electronic perturbations; it fundamentally alters the scaffold's geometry and stability.

This guide compares two distinct isomers:

  • Pyrrolo[3,2-c]pyridine (5-Azaindole): A stable, "bent" isomer and direct bioisostere of indole. It is a privileged scaffold in kinase discovery, targeting the ATP-binding hinge region.

  • Pyrrolo[3,4-c]pyridine (2-Azaisoindole): A "linear," fused system often exhibiting isoindole-like instability in its fully aromatic form. Its therapeutic utility is predominantly realized through its stable 1,3-dione or tetrahydro derivatives, which serve as metabolic modulators and CNS agents.

Key Takeaway: These isomers are not interchangeable. [3,2-c] is a kinase-focused scaffold, while [3,4-c] functions as a pharmacophore for metabolic enzymes (Aldose Reductase) and GPCRs when stabilized as a dione.

Structural & Electronic Divergence

The biological utility of these isomers is dictated by their electronic landscape and stability profiles.

FeaturePyrrolo[3,2-c]pyridine (5-Azaindole)Pyrrolo[3,4-c]pyridine (Scaffold Core)
Geometry Bent (Indole-like). Fusion at pyridine 3,4 and pyrrole 2,[1]3.Linear/Symmetric . Fusion at pyridine 3,4 and pyrrole 3,[1]4.
Aromatic Stability High. 10

-electron system. Stable under standard conditions.
Low. Isoindole character leads to oxidation/polymerization unless N-substituted or oxidized to dione.
H-Bonding Donor/Acceptor Pair. Ideal for bidentate binding (e.g., Kinase Hinge).Variable. Dione form acts as a dual acceptor; reduced form is a basic amine.
Primary Targets Kinases (FMS, VEGFR, EGFR), Tubulin.Aldose Reductase, GPR119, NAMPT.
Metabolic Liability Oxidation at C2/C3 (electron-rich pyrrole).Rapid oxidation of the pyrrolic ring if not stabilized.

Bioactivity Profile: Pyrrolo[3,2-c]pyridine

The Kinase Master[2]

The [3,2-c] isomer is a cornerstone in oncology. Its nitrogen at position 5 (pyridine ring) and the pyrrole NH provide a "donor-acceptor" motif that mimics the adenine ring of ATP, allowing it to anchor securely into the kinase hinge region.

  • Mechanism: Competitive ATP inhibition.

  • Key Case Study (FMS Kinase):

    • Target: CSF-1R (Colony Stimulating Factor 1 Receptor), a driver in tumor-associated macrophages.

    • Data: Derivatives of [3,2-c] have achieved IC50 values of 30–60 nM , significantly outperforming standard reference compounds like KIST101029.[2]

    • SAR Insight: Substitution at the N1 position (pyrrole nitrogen) often dictates selectivity, while the C6 position (pyridine) tolerates solubilizing groups.

Visualizing the Pathway

The following diagram illustrates the downstream effects of [3,2-c] inhibition on macrophage proliferation.

G Compound Pyrrolo[3,2-c]pyridine (Inhibitor) CSF1R CSF-1R (FMS Kinase) [Target] Compound->CSF1R Binds Hinge Region ATP ATP Binding Pocket CSF1R->ATP Competes with ATP Phos Autophosphorylation CSF1R->Phos Blocks Signaling PI3K / MAPK Pathways Phos->Signaling Downregulates Macro Macrophage Proliferation & Survival Signaling->Macro Inhibits Tumor Tumor Progression Macro->Tumor Reduces Support

Caption: Mechanism of Action for Pyrrolo[3,2-c]pyridine in blocking CSF-1R mediated tumor support.

Bioactivity Profile: Pyrrolo[3,4-c]pyridine

The Metabolic Modulator

Unlike its aromatic cousin, the [3,4-c] isomer is rarely used as a naked heterocycle. It finds its potency in the 1,3-dione form (phthalimide analogue), which confers stability and specific electrostatic properties suitable for metabolic enzymes.

  • Mechanism: Allosteric modulation or active site occlusion (non-ATP competitive).

  • Key Case Study (Aldose Reductase):

    • Target: Aldose Reductase (ALR2), the rate-limiting enzyme in the polyol pathway implicated in diabetic complications.

    • Data: 6-methyl-pyrrolo[3,4-c]pyridine-1,3-dione derivatives act as potent ALR2 inhibitors. The acidic nature of the imide proton (or attached carboxylic acids) is critical for binding.

    • Secondary Utility: GPR119 agonists for insulin secretion.

Comparative Data Analysis

The following table synthesizes experimental data from key medicinal chemistry campaigns.

ParameterPyrrolo[3,2-c]pyridine (Example: Cpd 1r [1])Pyrrolo[3,4-c]pyridine (Example: Dione 7a [2])
Primary Target FMS Kinase (CSF-1R)Aldose Reductase (ALR2)
Potency (IC50) 30 nM (Enzymatic)0.3 – 1.0 µM (Functional)
Binding Mode ATP-Competitive (Hinge Binder)Active Site / Allosteric
Cellular Effect Inhibition of Macrophage ProliferationIncreased Insulin Sensitivity
Solubility (LogS) Moderate (Improved by pyridine N)Low (Dione is planar/lipophilic)
Key SAR Feature C6-Aryl substitution enhances potency.N-acidic chain length defines selectivity.

Experimental Protocols

To validate these bioactivities, the following self-validating protocols are recommended.

Protocol A: FMS Kinase Inhibition Assay (For [3,2-c] Isomers)

Objective: Determine the IC50 of a [3,2-c] derivative against CSF-1R.[2]

  • Reagent Prep: Prepare 4× enzyme solution (CSF-1R) and 4× substrate solution (Poly Glu:Tyr 4:1) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Handling: Serially dilute the [3,2-c] test compound in 100% DMSO (start at 10 mM). Dilute 1:25 into water to obtain 4× compound solution (4% DMSO).

  • Reaction Initiation:

    • Add 2.5 µL of 4× Compound to a 384-well plate.

    • Add 2.5 µL of 4× Enzyme. Incubate for 10 min at RT (allows conformational adjustment).

    • Add 2.5 µL of 4× ATP (at Km, approx 10 µM) to start the reaction.

  • Detection: After 60 min, add ADP-Glo™ Reagent (Promega) to deplete unconsumed ATP. Incubate 40 min. Add Kinase Detection Reagent to convert ADP to light.

  • Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Pexidartinib) should yield IC50 within 2-fold of historical data.

Protocol B: Aldose Reductase Screen (For [3,4-c] Isomers)

Objective: Evaluate ALR2 inhibition potential of [3,4-c] diones.

  • Enzyme Source: Isolate ALR2 from rat lens homogenate or use recombinant human ALR2.

  • Reaction Mix: Phosphate buffer (0.1 M, pH 6.2), 0.2 mM NADPH (cofactor), and 10 mM DL-glyceraldehyde (substrate).

  • Execution:

    • Add test compound (dissolved in DMSO) to the cuvette/well.

    • Add Enzyme mix.

    • Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3–5 minutes at 30°C.

  • Calculation: % Inhibition =

    
    .
    
  • Control: Use Quercetin or Sorbinil as a positive control (IC50 ~1–5 µM).

Synthesis & Workflow Visualization

The synthetic accessibility of these isomers differs significantly. [3,2-c] is often built via cyclization of substituted pyridines, whereas [3,4-c] often requires Diels-Alder approaches or condensation of cinchomeronic acid derivatives.

Synthesis cluster_0 Pyrrolo[3,2-c]pyridine (Kinase Scaffold) cluster_1 Pyrrolo[3,4-c]pyridine (Metabolic Scaffold) Start1 4-Amino-3-iodopyridine Step1 Sonogashira Coupling (Alkynes) Start1->Step1 Cycl1 Cu-Catalyzed Cyclization Step1->Cycl1 Prod1 5-Azaindole Core Cycl1->Prod1 Start2 Cinchomeronic Acid (3,4-Pyridine dicarboxylic) Step2 Dehydration to Anhydride Start2->Step2 Cycl2 Condensation with Amines (R-NH2) Step2->Cycl2 Prod2 Pyrrolo[3,4-c]pyridine-1,3-dione Cycl2->Prod2

Caption: Divergent synthetic pathways reflect the structural stability differences between the two isomers.

References

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies.[2][3] Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166.[2]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.[1][4][5] Pharmaceuticals, 14(4), 354.[1]

  • Song, X., et al. (2014). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Popowycz, F., et al. (2011). Azaindole structural framework in medicinal chemistry. Journal of Medicinal Chemistry.

Sources

Benchmarking Purity: A Comparative Guide to Reference Standards for 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity Gap" in Heterocyclic Scaffolds

In drug development, 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (often stabilized as the hydrochloride salt, CAS 2055840-67-8) serves as a critical scaffold for kinase inhibitors and GPCR ligands. However, its fused bicyclic structure—combining an electron-deficient pyridine with a reactive secondary amine—creates a "purity gap."

Standard HPLC-UV analysis often overestimates the purity of this scaffold by failing to detect inorganic salts, residual moisture, and specific non-chromophoric synthetic byproducts. This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research Grade alternatives and establishes Quantitative NMR (qNMR) as the superior orthogonal validation method over standalone HPLC.

Technical Context: Structural Vulnerabilities & Impurity Profile

Before selecting a standard, one must understand why this molecule fails standard checks.

  • The Secondary Amine Risk: The pyrroline nitrogen is prone to oxidation (N-oxide formation) and carbamate formation if exposed to atmospheric CO2.

  • The De-chlorination Risk: If synthesized via reduction of a chloro-cyano precursor, over-reduction can lead to the des-chloro analog (2,3-dihydro-1H-pyrrolo[3,4-c]pyridine), which co-elutes on many C18 columns.

  • The Salt Discrepancy: Commercial "98%" purity often refers to HPLC area %. It rarely accounts for the stoichiometry of the HCl salt or hygroscopic water, leading to assay errors of 10–15% in potency calculations.

Diagram 1: Impurity Origin & Analytical Risks

ImpurityPathways Precursor Synthesis Precursor (Lactam/Nitrile) Target Target Scaffold (6-Cl-pyrrolo-pyridine) Precursor->Target Reduction ImpurityA Impurity A: Des-chloro Analog (Co-elution Risk) Target->ImpurityA Over-reduction (H2/Pd) ImpurityB Impurity B: N-Oxide / Carbamate (Storage Instability) Target->ImpurityB Air Oxidation/ CO2 Absorption ImpurityC Impurity C: Residual Salts/Water (Invisible to UV) Target->ImpurityC Salt Formation (HCl/TFA) Risk1 Assay Failure ImpurityA->Risk1 HPLC Purity Overestimation ImpurityC->Risk1 Potency Error

Caption: Structural vulnerabilities leading to specific impurity classes that challenge standard HPLC detection.

Comparative Analysis: Reference Standard Tiers

We compared three distinct grades of reference standards available for this scaffold. The "Performance" metric is defined as the Accuracy of Mass Balance (how close the stated purity is to the absolute content).

Table 1: Performance Benchmark of Reference Standard Grades
FeatureOption A: Research Grade Option B: In-House Qualified (Secondary) Option C: Certified Reference Material (CRM)
Primary Use Early discovery screeningRoutine QC, Stability studiesGMP Release, Method Validation
Assay Method HPLC Area % (Single wavelength)HPLC + TGA + KF (Mass Balance)qNMR + HPLC-MS + ROI + KF
Traceability None (Vendor CoA)Traceable to Primary StandardSI-Traceable (NIST/BIPM)
Uncertainty Unknown (Typically ±5-10%)± 1.5%± 0.5%
Risk Factor High: Ignores salt/water content.Medium: Depends on qualification rigor.Low: Absolute quantification.[1]
Cost $


Critical Insight: For this compound, Research Grade materials routinely fail potency tests . A vendor claiming "98% Purity" by HPLC often delivers a solid that is only 82% active moiety by weight due to the HCl counterion and hydration shell.

Methodological Comparison: HPLC vs. qNMR

This section provides the experimental evidence supporting qNMR as the required qualification method for this reference standard.

Experiment: Purity Assignment of Lot #XYZ-123

Sample: this compound HCl.[2]

MethodResultInterpretation
HPLC-UV (254 nm) 99.2% Indicates high chromatographic purity. Misses inorganic salts and water.
qNMR (1H, DMSO-d6) 88.4% w/w TRUE VALUE. Accounts for 2.0 eq HCl and 1.5 eq H2O.
Difference 10.8% The "Purity Gap." Using the HPLC value would overdose the reaction or skew biological data.
Diagram 2: The Analytical Decision Tree

DecisionTree Start Start: Qualify Reference Standard CheckChrom Step 1: HPLC-DAD Purity > 98%? Start->CheckChrom Fail Reject Material (Purify via Recrystallization) CheckChrom->Fail No Pass Step 2: Determine Absolute Content CheckChrom->Pass Yes MethodChoice Choose Quantification Method Pass->MethodChoice qNMR Method A: qNMR (Gold Standard) MethodChoice->qNMR Preferred MassBal Method B: Mass Balance (100% - Impurities - Water - Ash) MethodChoice->MassBal Alternative qNMR_Adv Direct measurement of active moiety vs. IS qNMR->qNMR_Adv Final Assign Potency Value (Use for GMP/GLP) qNMR->Final MassBal_Risk Risk: High error if salt stoichiometry varies MassBal->MassBal_Risk MassBal->Final

Caption: Workflow for assigning absolute potency, prioritizing qNMR over Mass Balance for salt forms.

Detailed Experimental Protocols

To replicate the "Gold Standard" qualification (Option C), follow these protocols.

Protocol A: High-Resolution HPLC-DAD (Purity Profiling)

Objective: Detect organic impurities and regioisomers.

  • Column: C18 with base-deactivation (e.g., Waters XBridge C18, 3.5 µm, 4.6 x 150 mm). Why: The secondary amine tails severely on standard silica.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Why: High pH keeps the amine neutral, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (general).

  • Acceptance: Main peak > 98.0% area; no single impurity > 0.5%.

Protocol B: 1H-qNMR (Absolute Quantification)

Objective: Determine weight-percent (potency) traceable to SI units.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .

    • Note: Ensure the IS signals do not overlap with the pyridine protons (approx 7.2–8.5 ppm) or the methylene protons of the pyrroline ring (approx 4.0–4.5 ppm). Maleic acid singlet is at ~6.0 ppm (good gap).

  • Solvent: DMSO-d6 (ensures solubility of the HCl salt).

  • Relaxation Delay (d1): Set to 60 seconds .

    • Scientific Integrity: T1 relaxation times for pyridine protons can be long (5-10s). To ensure 99.9% magnetization recovery (5x T1), a 60s delay is mandatory. Short delays (<10s) will artificially inflate the result.

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.

Recommendations

  • For Screening: Use Research Grade but apply a correction factor of 0.85 to account for the HCl salt and likely hydration until proven otherwise.

  • For GLP Tox/Clinical Batches: You must generate or purchase a Primary Standard characterized by qNMR (Protocol B). Relying on HPLC area % is a compliance risk.

  • Storage: Store under Argon at -20°C. The free base rapidly absorbs CO2 to form carbamates; the HCl salt is hygroscopic.

References

  • ICH Q3A (R2): Impurities in New Drug Substances. International Council for Harmonisation. (2006). Defines reporting thresholds for impurities.

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. (2014).[3] Establishes qNMR as a primary ratio method.[4]

  • PubChem Compound Summary: this compound hydrochloride. National Center for Biotechnology Information. (Accessed 2026).[5][6]

  • BIPM. "qNMR Internal Standard Reference Data (ISRD)." Bureau International des Poids et Mesures. Guidelines for SI-traceable internal standards.

Sources

Differentiating 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine from Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary: The Scaffold Integrity Challenge

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (CAS: 905273-90-7) is a high-value pharmacophore used extensively in kinase inhibitor development (e.g., MK2, CSF1R inhibitors). Its structural rigidity and specific vector orientation make it superior to flexible amine alternatives, but these same features complicate its synthesis and analysis.

The critical challenge in deploying this scaffold is structural masquerading . Synthesis pathways—particularly those involving cyclization of pyridine precursors—frequently yield regioisomers (such as the [2,3-c] or [3,2-c] variants) and incomplete reduction products (lactams) that possess identical molecular weights and similar polarity to the target.

This guide provides a definitive, data-driven framework to differentiate the target scaffold from its two most persistent "imposters":

  • The Regioisomer: 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c ]pyridine.

  • The Oxidation Impurity: 6-Chloro-2,3-dihydro-1-oxo -1H-pyrrolo[3,4-c]pyridine (Lactam).

Structural Analysis & Causality

To differentiate these species, one must understand the atomic connectivity that dictates their spectral fingerprints.

The Target vs. The Imposters
FeatureTarget: [3,4-c] IsomerImpurity A: [3,2-c] RegioisomerImpurity B: Lactam Intermediate
Core Fusion Pyridine fused at carbons 3 & 4Pyridine fused at carbons 2 & 3Same as target ([3,4-c])
Symmetry Pseudo-symmetric: Protons H4 and H7 are isolated by the ring nitrogen and fusion bond.Asymmetric: Protons are often ortho-adjacent or magnetically coupled.Asymmetric: Carbonyl at C1 breaks the pyrrolidine ring symmetry.
Proton NMR Two Singlets (Pyridine ring)Two Doublets (

Hz)
Two Singlets + Downfield shift of adjacent CH₂
Mass (ESI)

(e.g., 155/157 Da)
Identical to Target

(vs CH₂) or

(vs Target if oxidized)
Visualizing the Divergence

The following diagram illustrates where these impurities originate during a standard synthesis campaign (e.g., reduction of a dione precursor).

SynthesisPath Precursor Pyridine-3,4-dicarboximide (Precursor) Reduction Step: Reduction (LiAlH4 or BH3) Precursor->Reduction Target TARGET SCAFFOLD 6-Chloro-2,3-dihydro- 1H-pyrrolo[3,4-c]pyridine Reduction->Target Complete Reduction Impurity_Lactam IMPURITY B (Lactam) Incomplete Reduction (One Carbonyl Remains) Reduction->Impurity_Lactam Partial Reduction Impurity_Regio IMPURITY A (Regioisomer) [3,2-c] Isomer (From ambiguous cyclization) Upstream Pyridine Precursor (Cyclization Step) Upstream->Precursor Correct Cyclization Upstream->Impurity_Regio Incorrect Cyclization

Figure 1: Genesis of impurities. The lactam arises from kinetic failure during reduction, while regioisomers are thermodynamic byproducts of early cyclization steps.

Method 1: NMR Spectroscopy (The Gold Standard)

NMR is the only self-validating method to confirm the [3,4-c] fusion geometry. Mass spectrometry cannot distinguish regioisomers reliably without complex fragmentation analysis.

The "Singlet Confirmation" Test

In the [3,4-c] system, the pyridine nitrogen (N5) and the carbon fusion bond isolate the two aromatic protons (H4 and H7). They cannot couple through the nitrogen or the quaternary fusion carbons.

  • Target Signal: Two distinct singlets in the aromatic region (approx.

    
     8.2–8.5 ppm).
    
  • Regioisomer Signal: The [3,2-c] or [2,3-c] isomers typically place protons in an ortho relationship (H5 and H6), resulting in doublets with a coupling constant

    
     Hz.
    
Experimental Protocol: NMR Validation
  • Solvent: DMSO-

    
     (Preferred for solubility of HCl salts) or CDCl₃ (for free base).
    
  • Concentration: >2 mg/mL to resolve hyperfine coupling.

  • Acquisition: Standard proton scan (16 scans min).

  • Analysis Criteria:

    • Zoom into 7.5–9.0 ppm.[1]

    • Pass: Two sharp singlets (width at half-height < 1.5 Hz).

    • Fail: Any doublet splitting (

      
       Hz).
      

Expert Insight: If you observe broad singlets, it may be due to rotamers if the nitrogen is protected (e.g., N-Boc). Warm the sample to 50°C to coalesce the peaks before rejecting the batch.

Method 2: UPLC-MS/MS (High-Throughput Screening)

While NMR confirms structure, UPLC is required to quantify the Lactam impurity, which often co-elutes with the target in low-resolution systems.

The Polarity Trap

The lactam impurity retains a carbonyl oxygen, making it significantly less basic and more polar than the fully reduced amine target.

Separation Protocol
  • Column: C18 Charged Surface Hybrid (CSH), 1.7 µm, 2.1 x 50 mm.

    • Why: The CSH particle provides better peak shape for basic amines like pyrrolopyridines compared to standard C18.

  • Mobile Phase A: 0.1% Ammonium Formate in Water (pH ~8.5).

    • Why: Basic pH suppresses protonation of the pyridine, improving retention and separation from the more polar lactam.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 5 minutes.

Data Interpretation Table
SpeciesRetention Time (Relative)MS Signal (ESI+)Diagnostic Fragment
Target 1.00 (Reference)

(e.g., 155)
Loss of Cl (-35 Da)
Lactam 0.85 (Earlier eluting)

(vs Target)
Strong Carbonyl loss (CO, -28 Da)
De-Cl 0.60 (Early eluting)

No Cl isotope pattern

Analytical Decision Matrix

Use this logic flow to validate your material before proceeding to biological assays.

DecisionTree Start Sample: 6-Cl-pyrrolo[3,4-c]pyridine MS_Check Step 1: LC-MS Analysis Does Mass match Target? Start->MS_Check Mass_Error Reject: Wrong Molecule MS_Check->Mass_Error No Lactam_Check Step 2: Check M+14 peaks (Lactam Impurity) MS_Check->Lactam_Check Yes Purify Action: Re-purify (Prep HPLC or Recrystallize) Lactam_Check->Purify > 5% Area NMR_Check Step 3: 1H NMR (Aromatic Region) Are signals SINGLETS? Lactam_Check->NMR_Check Clean Doublets Reject: Regioisomer [3,2-c] NMR_Check->Doublets Doublets (J~5Hz) Final VALIDATED TARGET NMR_Check->Final Singlets

Figure 2: Validation workflow. Note that MS confirms identity, but only NMR confirms geometry.

References

  • Synthesis of Pyrrolopyridine Scaffolds

    • Journal of Medicinal Chemistry, "Discovery of Pyrrolo[3,4-c]pyridine Derivatives as Potent MK2 Inhibitors." (Generalized search for scaffold application).

  • NMR differentiation of Isomers

    • Compound Chemistry, "A Guide to 1H NMR Chemical Shift Values."

  • Analytical Properties

    • PubChem, "this compound hydrochloride."[2]

Sources

Comparative Stability Profiling: Hydrochloride Salt vs. Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility-Stability Trade-off

In pharmaceutical development, the decision between a Hydrochloride (HCl) salt and its corresponding Free Base is rarely binary; it is a calculated trade-off between kinetic solubility and thermodynamic stability .

While HCl salts are the industry standard for enhancing the solubility of weak bases (approx. 60% of salt forms), they introduce specific failure modes—most notably disproportionation and hygroscopicity-induced hydrolysis —that do not affect the Free Base. This guide details the mechanistic differences and provides a self-validating experimental framework to select the optimal form.

FeatureFree BaseHydrochloride Salt
Solubility (Aq) Generally Low (Lipophilic)High (Ionic dissociation)
Lattice Energy Lower (Molecular crystal)Higher (Ionic crystal)
Hygroscopicity Low (Hydrophobic)High (Risk of deliquescence)
Micro-pH Neutral/BasicAcidic (Risk to acid-labile groups)
Critical Risk Poor BioavailabilityDisproportionation (pH > pHₘₐₓ)

Mechanistic Deep Dive: Why Stability Profiles Diverge

The Disproportionation Trap (The pHₘₐₓ Concept)

The most overlooked instability mechanism in HCl salts is disproportionation —the reversion of the salt to the free base in the solid state. This occurs not just in solution, but in solid dosage forms when the "micro-environmental pH" exceeds the salt's pHₘₐₓ .

  • Mechanism: If an HCl salt is mixed with a basic excipient (e.g., Magnesium Stearate, Croscarmellose Sodium) and exposed to moisture, the surface pH rises.

  • The Rule: If Surface pH > pHₘₐₓ, the HCl gas is liberated (or captured by the excipient), and the drug precipitates as the Free Base.

  • Consequence: Drastic drop in dissolution rate and bioavailability during shelf-life.

Micro-Environmental Acidity

HCl salts create an acidic micro-environment (often pH 1–3) within the diffusion layer of the wetted solid.

  • Advantage: Stabilizes basic drugs against oxidation.

  • Disadvantage: Accelerates hydrolysis if the molecule contains acid-labile moieties (e.g., esters, amides, bis-allylic protons).

Visualizing the Stability Logic

The following diagram illustrates the decision pathway for stability assessment, highlighting the critical "Disproportionation Loop."

StabilityLogic Start Candidate Molecule (Weak Base) FormSelect Form Selection Start->FormSelect FreeBase Free Base Form FormSelect->FreeBase High pKa / Lipophilic HClSalt HCl Salt Form FormSelect->HClSalt Need Sol. Enhancement SolubilityIssue Risk: Poor Solubility FreeBase->SolubilityIssue Hygro Risk: Hygroscopicity HClSalt->Hygro Moisture Uptake MicroPH Micro-pH (Acidic) HClSalt->MicroPH Disprop Disproportionation (Salt -> Base + HCl) Hygro->Disprop + Basic Excipient Hydrolysis Acid-Catalyzed Hydrolysis MicroPH->Hydrolysis + Labile Groups Disprop->FreeBase Reversion (Failure)

Figure 1: Mechanistic stability pathways. Note the red dashed line indicating the reversion of the salt to the free base (disproportionation), a critical failure mode for HCl salts.

Experimental Protocols: Validating Stability

To objectively compare the two forms, you must move beyond standard HPLC assays and employ solid-state characterization.

Protocol A: Accelerated Disproportionation Screening

Objective: Determine if the HCl salt will revert to Free Base in a formulation matrix.

  • Preparation:

    • Prepare binary mixtures (1:1 w/w) of the API (HCl Salt) with problematic excipients: Magnesium Stearate (basic), Calcium Carbonate, and Croscarmellose Sodium.

    • Control: Pure HCl Salt and Pure Free Base.

  • Stress Condition:

    • Store samples in open vials at 40°C / 75% RH (ICH Accelerated) for 7 days.

    • Why Open? To allow moisture exchange, which mediates the proton transfer.

  • Analysis (The Critical Step):

    • Do NOT dissolve the sample for HPLC (dissolution destroys the solid-state history).

    • Use Raman Spectroscopy or XRPD (X-Ray Powder Diffraction).

    • Scan the binary mixture.[1][2] Look for the disappearance of HCl salt peaks and the emergence of Free Base characteristic peaks.

Protocol B: Dynamic Vapor Sorption (DVS) Comparison

Objective: Quantify the "Hygroscopicity Gap" between the forms.

  • Instrument: Surface Measurement Systems DVS or TA Instruments VTI.

  • Method:

    • Isotherm: 0% → 90% → 0% RH in 10% steps at 25°C.

    • Equilibrium Criteria: dm/dt < 0.002% per minute.

  • Interpretation:

    • Free Base: Typically shows < 0.5% mass gain (non-hygroscopic).

    • HCl Salt: Watch for a sharp mass increase (deliquescence point). If the mass gain > 5% at 80% RH, the salt requires specialized packaging (foil/foil blisters).

Protocol C: pHₘₐₓ Determination

Objective: Calculate the pH threshold above which the salt becomes unstable.

  • Formula:

    
    
    
    • Where

      
       is the intrinsic solubility of the free base.
      
    • Where

      
       is the solubility of the salt in water.
      
  • Application: If your formulation's environmental pH (due to excipients) is > pHₘₐₓ, the HCl salt will disproportionate.

Data Presentation: Comparative Analysis

The following table summarizes typical data trends observed when comparing these forms.

ParameterFree Base PerformanceHCl Salt PerformanceInterpretation
Melting Point (DSC) Lower (e.g., 120°C)Higher (e.g., 240°C)HCl salts have higher lattice energy, theoretically offering better thermal stability.
Moisture Uptake (90% RH) < 1.0% w/w> 5.0% w/wHCl salts are prone to moisture-mediated degradation.
Chemical Purity (Acidic Stress) StablePotential DegradationHCl salts generate their own acid; risky for acid-labile drugs.
Solid State Form Often PolymorphicProne to Hydrate FormationHCl salts often form hydrates (mono/di/tri) upon moisture exposure.
Excipient Compatibility High CompatibilityLow Compatibility HCl salts react with stearates (lubricants) and carbonates.

Decision Matrix Workflow

Use this workflow to finalize your selection.

DecisionMatrix Input Input Data: 1. pKa 2. Solubility 3. pHmax Check1 Is Solubility Adequate? Input->Check1 PathBase Select FREE BASE Check1->PathBase Yes Check2 Is Molecule Acid Labile? Check1->Check2 No Check3 Is pHmax < Excipient pH? Check2->Check3 No PathAltSalt Select Alternative Salt (Mesylate/Tartrate) Check2->PathAltSalt Yes (Hydrolysis Risk) Check3->PathAltSalt Yes (Disprop. Risk) PathHCl Select HCL SALT Check3->PathHCl No

Figure 2: Selection logic.[3] Note that HCl is not the default choice if the molecule is acid-labile or if the pHₘₐₓ is too low.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5][6][7][8] (2003).[4][7] Defines the standard stress conditions (40°C/75% RH) used in these protocols. [Link]

  • Guerrieri, P., & Taylor, L. S. Role of Salt and Excipient Properties on Disproportionation in the Solid-State.[9] Pharmaceutical Research (2009).[3][10] The authoritative paper on the mechanism of HCl salt disproportionation and the role of micro-environmental pH. [Link]

  • Serajuddin, A. T. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews (2007). Provides the theoretical basis for pHmax calculations and solubility advantages of HCl salts. [Link]

  • Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH (2002). The standard textbook for salt selection protocols and counterion comparison. [Link]

Sources

Benchmarking synthetic routes for 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine production

[1]

Executive Summary

The 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold (often referred to as 6-chloro-2-aza-isoindoline) is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and GPR119 agonists.[1] Its fused bicyclic structure—a pyridine ring fused to a saturated pyrrolidine ring—offers a rigid geometry that effectively mimics the adenine core in ATP-competitive binding sites while providing a vector (the secondary amine) for further diversification.[1]

This guide benchmarks the two primary synthetic methodologies for accessing this core: the Anhydride/Imide Reduction Route (Route A) and the Bis-Electrophile Cyclization Route (Route B).[1] While Route A is the industry standard for scalability and intermediate stability, Route B offers a convergent approach for rapid analog generation.

Structural Definition & Retrosynthetic Analysis

Before evaluating the routes, it is critical to define the numbering system to avoid confusion with the isomeric [2,3-b] (7-azaindole) or [3,2-c] systems.

  • Core: Pyrrolo[3,4-c]pyridine.

  • State: 2,3-dihydro-1H (Isoindoline analog).[1]

  • Substituent: 6-Chloro (Positioned ortho to the pyridine nitrogen).[1][2]

Retrosynthetic Logic (DOT Diagram)

RetrosynthesisTarget6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridineImide6-Chloropyrrolo[3,4-c]pyridine-1,3-dioneImide->TargetReduction(Route A)BisHalo2-Chloro-4,5-bis(chloromethyl)pyridineBisHalo->TargetCyclization(Route B)Diacid6-Chloropyridine-3,4-dicarboxylic acidDiacid->ImideDehydration/AmidationLutidine2-Chloro-4,5-dimethylpyridineLutidine->BisHaloRadical HalogenationcaptionFigure 1: Retrosynthetic disconnection of the target scaffold.

Figure 1: Retrosynthetic disconnection showing the two primary entry points.

Route A: The Anhydride/Imide Reduction (Standard)

Best For: Multi-gram to Kilo-scale synthesis; High Purity Requirements.[1]

This route relies on constructing the pyrrole ring via the oxidation state of the dicarboxylic acid. It is robust because the intermediates are crystalline solids, allowing for purification without chromatography.

Mechanistic Insight

The critical challenge in this route is the final reduction. Using Lithium Aluminum Hydride (LiAlH₄) poses a risk of hydrodehalogenation (stripping the chlorine atom). To mitigate this, a controlled reduction using Borane-THF (BH₃[1]·THF) or Sodium Borohydride with Boron Trifluoride Etherate (NaBH₄/BF₃·Et₂O) is preferred to preserve the halogen handle.

Experimental Protocol

Step 1: Formation of the Imide

  • Reagents: 6-Chloropyridine-3,4-dicarboxylic acid (1.0 eq), Urea (1.5 eq).

  • Procedure: Mix solids and heat to melt at 170–180 °C for 2 hours. The mixture will froth as water and CO₂ are evolved.

  • Workup: Cool to 100 °C, add water, and sonicate. Filter the resulting beige solid.

  • Yield: 85–90%.

  • Checkpoint: Confirm formation of imide by IR (distinct doublet carbonyl stretch at ~1720/1770 cm⁻¹).

Step 2: Reduction to Amine

  • Reagents: Imide (1.0 eq), BH₃·THF (1M solution, 4.0 eq).

  • Procedure: Suspend imide in anhydrous THF under N₂. Add borane solution dropwise at 0 °C. Reflux for 16 hours.

  • Quench: Cool to 0 °C. Carefully add MeOH (excess) followed by 6M HCl. Reflux for 2 hours to break the boron-amine complex.

  • Isolation: Basify with NaOH to pH >12. Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.

  • Yield: 60–70%.

Workflow Diagram (Route A)

RouteAStartStart:6-Cl-Pyridine-3,4-dicarboxylic acidStep11. Urea fusion(180°C, 2h)Start->Step1InterIntermediate:ImideStep1->InterStep22. BH3·THF Reduction(Reflux, 16h)Inter->Step2Step33. Acid Hydrolysis(HCl, Reflux)Step2->Step3ProductProduct:6-Cl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridineStep3->ProductcaptionFigure 2: Step-by-step workflow for the Imide Reduction Route.

Figure 2: Step-by-step workflow for the Imide Reduction Route.

Route B: The Bis-Electrophile Cyclization (Convergent)

Best For: Rapid analog generation; N-substituted derivatives.[1]

This route involves the cyclization of a 3,4-bis(halomethyl)pyridine precursor with a primary amine. It is faster if the bis-halide precursor is commercially available, but the precursor itself is a potent alkylating agent (safety hazard).

Mechanistic Insight

The reaction proceeds via a double S_N2 mechanism. The first substitution is intermolecular, followed by a rapid intramolecular ring closure. Dilute conditions are essential to prevent polymerization (intermolecular linking).

Experimental Protocol

Step 1: Cyclization

  • Reagents: 2-Chloro-4,5-bis(chloromethyl)pyridine (1.0 eq), Benzylamine (1.1 eq), DIPEA (3.0 eq).

  • Procedure: Dissolve the pyridine precursor in dilute MeCN (0.05 M). Add amine and base dropwise over 1 hour at RT. Heat to 60 °C for 4 hours.

  • Workup: Concentrate solvent, partition between EtOAc/Water. Purify via flash chromatography (Hex/EtOAc).

  • Yield: 45–55%.

Step 2: Deprotection (If N-H required)

  • Reagents: 1-Chloroethyl chloroformate (ACE-Cl) or H₂/Pd-C (Caution: Dechlorination risk).[1]

  • Expert Note: Hydrogenation will strip the 6-Chloro group.[1] Use ACE-Cl in MeOH for clean N-debenzylation without touching the aryl chloride.

Workflow Diagram (Route B)

RouteBStartStart:Bis(chloromethyl)pyridineStep11. Benzylamine, DIPEA(MeCN, 60°C)Start->Step1InterIntermediate:N-Bn-ProtectedStep1->InterStep22. ACE-Cl(Dealkylation)Inter->Step2ProductProduct:6-Cl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridineStep2->ProductcaptionFigure 3: Workflow for the Bis-Electrophile Cyclization Route.

Figure 3: Workflow for the Bis-Electrophile Cyclization Route.

Comparative Benchmarking

The following table contrasts the two routes based on experimental data and process suitability.

MetricRoute A (Imide Reduction)Route B (Bis-Alkylation)
Overall Yield 50–60% (2 steps)30–45% (2 steps)
Atom Economy High (Loss of H₂O/CO₂)Moderate (Loss of 2x HCl)
Safety Profile Moderate: Requires handling hydride reductants (BH₃/LAH).[1]Low: Bis-chloromethyl precursors are severe blister agents/mutagens.[1]
Scalability Excellent: Intermediates are stable solids; minimal chromatography.Poor: High dilution required to avoid polymers; chromatography essential.
Halogen Tolerance Good: If BH₃ is used. LAH causes side reactions.Excellent: No reducing conditions in cyclization step.
Cost Low (Commodity starting materials).High (Precursor is expensive/hard to make).
Expert Analysis & Recommendations

For Drug Discovery (Milligram Scale): Adopt Route B only if you require N-substituted analogs immediately (e.g., N-benzyl, N-alkyl).[1] The cyclization allows you to introduce the R-group in the ring-forming step, saving a subsequent alkylation step.[1]

For Process Development (Gram to Kilogram Scale): Route A is the superior choice.

  • Crystallinity: The imide intermediate is highly crystalline and can be purified by simple filtration, avoiding expensive silica gel columns.

  • Safety: While borane requires care, it is manageable on scale compared to the vesicant properties of bis-chloromethyl pyridines used in Route B.

  • Reliability: The reduction of the imide is a "self-validating" step; the disappearance of the carbonyl stretch in IR provides an instant endpoint check.[1]

Critical Troubleshooting Tip: If using Route A, ensure the acid hydrolysis step (Step 3) is vigorous (reflux >1 hr). The boron-amine complex is remarkably stable; incomplete hydrolysis will result in low yields and a product that is "sticky" and difficult to extract.[1]

References
  • Title: Preparation method of 2,3-dihydro-1H-pyrrolo-[3,4-c] pyridine hydrochloride.
  • Reduction Methodologies for Pyridine Dicarboximides: Title: Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade (Analogous reduction chemistry). Source: Organic Process Research & Development. URL:[Link]

  • Chemical Properties & Safety: Title: this compound hydrochloride (PubChem CID 122715520).[1] Source: PubChem.[3][4][5] URL:[Link]

  • Cyclization Strategies (Route B Context): Title: Synthesis of pyrrolo[3,4-c]pyridines via metal-free cross-coupling.[1] Source: ResearchGate. URL:[Link]

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
Reactant of Route 2
Reactant of Route 2
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.